U-99194
描述
属性
CAS 编号 |
82668-33-5 |
|---|---|
分子式 |
C17H27NO2 |
分子量 |
277.4 g/mol |
IUPAC 名称 |
5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C17H27NO2/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15/h11-12,15H,5-10H2,1-4H3 |
InChI 键 |
UOLJKAPABHXFRE-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC |
外观 |
Solid powder |
其他CAS编号 |
82668-33-5 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(5,6-dimethoxyindan-2-yl)dipropylamine 5,6-dimethoxy-2-(di-n-propylamino)indan 5,6-dimethoxy-2-(dipropylamino)indan hydrochloride PNU 99194A PNU-99194A U 99194 U 99194A U-99194 U-99194A |
产品来源 |
United States |
Foundational & Exploratory
U-99194: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-99194, also known as PNU-99194A, is a selective dopamine D3 receptor antagonist that has been instrumental in elucidating the role of the D3 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its receptor binding profile, downstream signaling pathways, and its effects on neuronal activity and behavior. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Core Mechanism of Action: Dopamine D3 Receptor Antagonism
The primary mechanism of action of this compound is its high-affinity, selective antagonism of the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs) and is predominantly expressed in the limbic regions of the brain, including the nucleus accumbens, islands of Calleja, and the cerebellum. This localization suggests a significant role for the D3 receptor in modulating emotion, cognition, and reward-related behaviors.
This compound exhibits nanomolar potency at the D3 receptor with a notable 20-fold selectivity over the D2 receptor, making it a valuable pharmacological tool to dissect the specific functions of the D3 receptor subtype.[1] By blocking the binding of endogenous dopamine to the D3 receptor, this compound inhibits the downstream signaling cascades typically initiated by D3 receptor activation.
Quantitative Data: Receptor Binding Affinity
The following table summarizes the binding affinity of this compound for dopamine D2 and D3 receptors.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity (D2/D3) |
| Dopamine D2 | ~20-fold lower than D3 | 20 |
| Dopamine D3 | Nanomolar range | - |
Note: Precise Ki values can vary between different studies and experimental conditions. The provided data reflects the generally accepted high selectivity of this compound for the D3 receptor.
Signaling Pathways
The antagonism of the D3 receptor by this compound disrupts several key intracellular signaling pathways. D3 receptors are primarily coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, D3 receptor activation can modulate the activity of various ion channels and activate protein kinase pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
By blocking these actions, this compound can lead to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels in cells expressing D3 receptors. The precise downstream consequences of this action are complex and can vary depending on the specific neuronal population and the broader neurochemical environment.
Interaction with D1 and D2 Receptor Signaling
Emerging evidence suggests that the behavioral effects of this compound may not be solely attributable to its direct D3 receptor antagonism but may also involve an interplay with D1 and D2 receptor-mediated signaling. Some studies propose that D3 receptor antagonism by this compound can enhance D1/D2 receptor-mediated signaling.[2] The precise molecular mechanisms underlying this interaction are still under investigation but may involve receptor heteromerization or indirect effects on dopamine release and transmission.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to characterize the mechanism of action of this compound.
Locomotor Activity Assessment in Mice
This protocol is designed to assess the effect of this compound on spontaneous locomotor activity.
-
Apparatus: Photocell activity chambers (e.g., 40 x 40 cm) equipped with infrared beams to detect horizontal and vertical movements.
-
Animals: Male mice (e.g., C57BL/6J) are individually housed and acclimated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Habituation: Mice are placed in the activity chambers for a 30-60 minute habituation period to allow exploration and minimize novelty-induced hyperactivity.
-
Drug Administration: this compound (doses typically ranging from 5 to 40 mg/kg) or vehicle (e.g., saline) is administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Data Collection: Immediately after injection, locomotor activity is recorded for a period of 60-120 minutes. Key parameters measured include:
-
Total distance traveled (cm)
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing frequency)
-
Time spent in the center versus the periphery of the arena
-
-
Social Interaction Test in Mice
This protocol, based on the three-chambered social preference test, evaluates the effect of this compound on social behavior.[3][4][5][6][7]
-
Apparatus: A three-chambered box with removable partitions between the chambers. The two side chambers contain small, wire cages to hold stimulus mice.
-
Animals: Subject mice and unfamiliar, age- and sex-matched stimulus mice are used.
-
Procedure:
-
Habituation (10 min): The subject mouse is placed in the center chamber and allowed to freely explore all three empty chambers.
-
Sociability Phase (10 min): An unfamiliar "stranger 1" mouse is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the opposite chamber. The subject mouse is returned to the center chamber, and the partitions are removed. The time the subject mouse spends in each chamber and sniffing each wire cage is recorded.
-
Social Novelty Phase (10 min): A new, unfamiliar "stranger 2" mouse is placed in the previously empty wire cage. The subject mouse is again placed in the center, and the partitions are removed. The time spent in each chamber and sniffing each wire cage (now containing stranger 1 and stranger 2) is recorded.
-
c-Fos Immunohistochemistry in Mouse Brain
This protocol is used to map neuronal activation following this compound administration by detecting the expression of the immediate early gene c-Fos.[8][9][10][11][12]
-
Tissue Preparation:
-
Ninety minutes to two hours after this compound or vehicle administration, mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are extracted and post-fixed in 4% PFA overnight, then transferred to a sucrose solution for cryoprotection.
-
Brains are sectioned on a cryostat or vibratome at a thickness of 30-40 µm.
-
-
Immunohistochemistry:
-
Blocking: Free-floating sections are incubated in a blocking solution (e.g., phosphate-buffered saline with Triton X-100 and normal goat serum) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos).
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
Mounting and Imaging: Sections are mounted on slides, coverslipped with mounting medium containing DAPI (to visualize cell nuclei), and imaged using a fluorescence or confocal microscope.
-
-
Data Analysis: The number of c-Fos-positive cells is quantified in specific brain regions of interest.
Conclusion
This compound is a potent and selective dopamine D3 receptor antagonist that has proven to be an invaluable tool in neuroscience research. Its mechanism of action, centered on the blockade of D3 receptor-mediated signaling, has been shown to modulate locomotor activity, social behavior, and neuronal activation in key brain regions. The interplay between D3 receptor antagonism and the broader dopaminergic system, particularly D1 and D2 receptor signaling, highlights the complexity of dopamine's role in the brain and presents exciting avenues for future research and therapeutic development. This technical guide provides a foundational understanding of this compound's core mechanisms, empowering researchers to effectively utilize this compound in their investigations.
References
- 1. | BioWorld [bioworld.com]
- 2. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Establishing a social behavior paradigm for female mice [frontiersin.org]
- 7. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 11. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IHC_cFOS+Parvalbumin [protocols.io]
The Selective Dopamine D3 Receptor Antagonist U-99194A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological profile of U-99194A, a potent and selective antagonist of the dopamine D3 receptor. The document summarizes its binding affinity and functional potency at various dopamine receptor subtypes and other key central nervous system targets. Detailed experimental methodologies and visualizations of relevant biological pathways and workflows are included to support further research and drug development efforts.
Core Data Summary
The selectivity of U-99194A for the dopamine D3 receptor is a key feature of its pharmacological profile. The following tables present a summary of its binding affinities and functional potencies at various receptors.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| Dopamine D3 | Data Not Available | |
| Dopamine D2 | Data Not Available | |
| Dopamine D1 | Data Not Available | |
| Dopamine D4 | Data Not Available | |
| Dopamine D5 | Data Not Available | |
| Serotonin 5-HT1A | Data Not Available | |
| Serotonin 5-HT2A | Data Not Available | |
| Adrenergic α1 | Data Not Available | |
| Adrenergic α2 | Data Not Available |
| Assay Type | Receptor | Functional Potency (IC50, nM) | Reference |
| Phorbol Ester-Stimulated Arachidonic Acid Release | Dopamine D3 | 1.9 | [1] |
| cAMP Accumulation Assay | Various | Data Not Available |
Key Experimental Protocols
This section details the methodologies for two fundamental assays used to characterize the pharmacological profile of compounds like U-99194A.
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the dopamine receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [³H]-Spiperone for D2/D3 receptors) is used.
-
Increasing concentrations of the unlabeled test compound (U-99194A) are added to the reaction mixture containing the membranes and the radioligand.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay for Dopamine D3 Receptor Antagonism
This assay is used to determine the functional potency of an antagonist in inhibiting the signaling of a G-protein coupled receptor, such as the dopamine D3 receptor, which is coupled to the inhibitory G-protein (Gi/o).
1. Cell Culture and Treatment:
-
A cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells) is cultured in appropriate media.
-
Cells are seeded into multi-well plates and allowed to adhere.
-
The cells are then pre-incubated with increasing concentrations of the antagonist (U-99194A).
2. Agonist Stimulation:
-
Following pre-incubation with the antagonist, the cells are stimulated with a known agonist of the D3 receptor (e.g., quinpirole) at a concentration that elicits a submaximal response (e.g., EC80).
-
The agonist stimulation is typically carried out in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
3. cAMP Measurement:
-
After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysates is measured using a variety of methods, such as competitive enzyme immunoassays (EIA), fluorescence resonance energy transfer (FRET)-based biosensors, or AlphaScreen technology.
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced decrease in cAMP levels is quantified.
-
The concentration of the antagonist that produces 50% of its maximal inhibition (IC50) is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling cascade.
Experimental Workflow for GPCR Antagonist Selectivity Profiling
Caption: Workflow for identifying selective GPCR antagonists.
References
PNU-99194A: A Technical Guide to a Selective Dopamine D3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-99194A is a potent and selective dopamine D3 receptor antagonist that has been instrumental in elucidating the physiological and pathophysiological roles of this receptor subtype. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of PNU-99194A. Detailed experimental protocols for its synthesis and key in vitro and in vivo assays are presented to facilitate further research and drug development efforts. Furthermore, this document delineates the known downstream signaling pathways modulated by PNU-99194A, visualized through detailed diagrams, to provide a deeper understanding of its mechanism of action.
Chemical Structure and Properties
PNU-99194A, with the IUPAC name (2R)-5,6-dimethoxy-2-(dipropylamino)indan, is a member of the 2-aminoindan class of compounds. Its chemical structure is characterized by a dimethoxy-substituted indan core with a dipropylamino group at the 2-position.
Table 1: Chemical and Physical Properties of PNU-99194A
| Property | Value |
| IUPAC Name | (2R)-5,6-dimethoxy-2-(dipropylamino)indan |
| Molecular Formula | C₁₇H₂₇NO₂ |
| Molecular Weight | 277.41 g/mol |
| CAS Number | 153570-56-0 |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Not reported |
| pKa | Not reported |
| LogP | Not reported |
Pharmacology
PNU-99194A is a high-affinity antagonist for the human dopamine D3 receptor, exhibiting significant selectivity over the D2 receptor subtype. This selectivity has made it a valuable pharmacological tool for differentiating the functions of D3 versus D2 receptors in the central nervous system.
Binding Affinity
The binding profile of PNU-99194A has been characterized in various in vitro studies. The following table summarizes its binding affinities (Ki) for a range of dopamine and other neurotransmitter receptors.
Table 2: PNU-99194A Receptor Binding Affinity Profile
| Receptor | Ki (nM) | Species | Reference |
| Dopamine D3 | 1.8 - 4.3 | Human | [1] |
| Dopamine D2 | 46 - 110 | Human | [1] |
| Dopamine D4 | >1000 | Human | [1] |
| Serotonin 5-HT₁A | >1000 | Rat | [1] |
| Serotonin 5-HT₂A | >1000 | Rat | [1] |
| α₁-Adrenergic | >1000 | Rat | [1] |
| α₂-Adrenergic | >1000 | Rat | [1] |
Note: Ki values can vary between different studies and experimental conditions.
Functional Activity
Primarily characterized as a competitive antagonist at the D3 receptor, PNU-99194A has been shown to block the effects of D3 agonists in a variety of functional assays. Interestingly, one study has reported that PNU-99194A can act as an agonist in a specific cellular context, inducing a biphasic inhibition of phorbol ester-stimulated arachidonic acid release in CHO cells transfected with the D3 receptor.[2] This effect was sensitive to pertussis toxin, indicating the involvement of Gi/o proteins.[2]
Mechanism of Action and Signaling Pathways
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are canonically coupled to inhibitory G proteins of the Gi/o family.
G Protein-Coupled Signaling
Activation of Gi/o proteins by D3 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits released upon G protein activation can also modulate the activity of other downstream effectors, such as G protein-gated inwardly rectifying potassium (GIRK) channels.
Canonical Gi/o-coupled signaling pathway of the Dopamine D3 receptor.
β-Arrestin Recruitment
Like many GPCRs, the D3 receptor is also known to interact with β-arrestins, which can mediate receptor desensitization, internalization, and G protein-independent signaling. While the specific effects of PNU-99194A on β-arrestin recruitment to the D3 receptor have not been extensively reported, this remains an important area for future investigation.
Experimental Protocols
Synthesis of PNU-99194A
The synthesis of PNU-99194A can be achieved through a multi-step process starting from commercially available materials. The following is a general outline of a reported synthetic route. For a detailed, step-by-step protocol, please refer to the original publication.
General synthetic workflow for PNU-99194A.
Key Steps:
-
Oxime Formation: The starting ketone, 5,6-dimethoxy-1-indanone, is reacted with an appropriate oximation reagent (e.g., hydroxylamine hydrochloride) to form the corresponding oxime.
-
Reduction to Amine: The oxime is then reduced to the primary amine using a suitable reducing agent (e.g., lithium aluminum hydride or catalytic hydrogenation).
-
N-Alkylation: The resulting 2-aminoindan is subsequently N-alkylated with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base to yield the final product, PNU-99194A.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of PNU-99194A for the dopamine D3 receptor.
Materials:
-
Cell membranes expressing the human dopamine D3 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D2/D3 ligand.
-
PNU-99194A stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM haloperidol).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of PNU-99194A in assay buffer.
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific binding determinator, or a dilution of PNU-99194A.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the PNU-99194A concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assays
PNU-99194A has been evaluated in various animal models to assess its effects on behavior. These studies are crucial for understanding its potential therapeutic applications.
Example: Locomotor Activity in Rodents [3]
-
Animals: Adult male mice or rats.
-
Apparatus: Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Habituate the animals to the testing room for at least one hour before the experiment.
-
Administer PNU-99194A or vehicle (e.g., saline) via a suitable route (e.g., intraperitoneal or subcutaneous injection).
-
Place the animals individually into the open-field chambers immediately after injection.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes).
-
Analyze the data to compare the effects of different doses of PNU-99194A with the vehicle control.
-
Conclusion
PNU-99194A remains a cornerstone in dopamine D3 receptor research. Its well-defined chemical structure, high affinity, and selectivity provide a solid foundation for its use as a pharmacological tool. The experimental protocols and signaling pathway information detailed in this guide are intended to empower researchers to further explore the therapeutic potential of targeting the D3 receptor in various neurological and psychiatric disorders. Future studies focusing on a more comprehensive characterization of its physicochemical properties and its effects on non-canonical signaling pathways, such as β-arrestin-mediated signaling, will undoubtedly provide even greater insights into the multifaceted pharmacology of this important compound.
References
- 1. A comparative in vitro and in vivo pharmacological characterization of the novel dopamine D3 receptor antagonists (+)-S 14297, nafadotride, GR 103,691 and U 99194 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Both dopamine and the putative dopamine D3 receptor antagonist PNU-99194A induce a biphasic inhibition of phorbol ester-stimulated arachidonic acid release from CHO cells transfected with the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
U-99194: A Technical Overview of its In Vivo Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-99194, also known as PNU-99194A or 5,6-dimethoxy-2-(di-n-propylamino)indan, is a well-characterized and selective antagonist of the dopamine D3 receptor. Due to the specific expression of D3 receptors in the limbic regions of the brain, this compound has been a valuable pharmacological tool for investigating the role of this receptor subtype in a variety of central nervous system processes, including motivation, reward, and motor control. This technical guide provides a comprehensive summary of the available in vivo data for this compound, with a focus on experimental protocols and observed pharmacological effects. While specific pharmacokinetic and bioavailability data for this compound are not extensively published, this document collates the existing information from various preclinical studies to serve as a resource for researchers in the field.
In Vivo Pharmacological Studies
This compound has been evaluated in a range of behavioral and neurochemical studies, primarily in rodent models. The following tables summarize the experimental conditions and key findings from these investigations.
Table 1: Summary of In Vivo Studies with this compound in Rats
| Study Focus | Dose Range (mg/kg) | Route of Administration | Key Observations |
| Reward and Motivation | 5.0, 10.0, 20.0 | Subcutaneous (SC) | Did not show direct rewarding effects but did enhance the rewarding effect of d-amphetamine.[1] |
| Motor Activity | 5.0, 10.0, 20.0 | Subcutaneous (SC) | Produced a motor-activating effect that was more pronounced in food-restricted rats.[1] |
| c-fos Expression | 5.0 | Subcutaneous (SC) | Induced a pattern of c-fos expression similar to that of d-amphetamine, which was blocked by a D1 antagonist.[1] |
| Discriminative Stimulus Effects | 1.25 - 40.0 | Subcutaneous (SC) & Intraperitoneal (IP) | Did not substitute for cocaine and did not significantly block cocaine discrimination.[2] |
Table 2: Summary of In Vivo Studies with this compound in Mice
| Study Focus | Dose Range (mg/kg) | Route of Administration | Key Observations |
| Social Behavior | 20 - 40 | Not specified | The higher dose decreased spontaneous motor activity and aggression while increasing social investigation.[3] |
| Motor and Emotional Behavior | 5, 10, 20, 30 | Not specified | Lower doses increased locomotion and rearing in habituated mice, while higher doses initially reduced these behaviors.[4] Increased flight reactivity in a social paradigm.[4] |
Experimental Methodologies
The following sections detail the typical experimental protocols employed in the in vivo assessment of this compound.
Behavioral Assessments
-
Locomotor Activity: Rodents are individually placed in activity chambers equipped with infrared beams to automatically record horizontal and vertical movements. Following a habituation period, this compound or vehicle is administered, and activity is monitored for a defined period.
-
Reward Paradigms: Intracranial self-stimulation (ICSS) is a common method where animals are trained to perform an action (e.g., press a lever) to receive electrical stimulation in a brain reward center. The effect of this compound on the threshold for responding is measured to assess its rewarding or reward-enhancing properties.[1]
-
Drug Discrimination: Animals are trained to discriminate between the effects of a specific drug (e.g., cocaine) and saline, typically in a two-lever operant chamber. Once the discrimination is learned, this compound is administered to test if it produces similar subjective effects to the training drug (substitution) or if it blocks the effects of the training drug (antagonism).[2]
-
Social Interaction: Social behavior can be assessed by placing an animal in an arena with a conspecific and scoring various social and non-social behaviors, such as sniffing, grooming, and aggressive postures.[3]
Neurochemical Analysis
-
c-fos Immunohistochemistry: The expression of the immediate early gene c-fos is often used as a marker of neuronal activation. Following behavioral testing, animals are euthanized, and their brains are processed for immunohistochemical detection of the Fos protein. The pattern and intensity of Fos-like immunoreactivity can then be compared across different treatment groups.[1]
Visualizing Experimental and Mechanistic Frameworks
To further elucidate the experimental approaches and the proposed mechanism of action of this compound, the following diagrams are provided.
Caption: Generalized workflow for in vivo behavioral studies of this compound.
Caption: Mechanism of action of this compound as a dopamine D3 receptor antagonist.
Conclusion
This compound serves as a critical tool for dissecting the functional role of the dopamine D3 receptor. The compiled data from various in vivo studies demonstrate its ability to modulate motor activity, reward-related behaviors, and social interactions, underscoring the significance of the D3 receptor in these processes. While a detailed pharmacokinetic profile of this compound remains to be fully elucidated, the information presented in this guide provides a solid foundation for the design of future preclinical studies. Further research into the absorption, distribution, metabolism, and excretion of this compound would be highly valuable to the scientific community and would facilitate the translation of findings from basic research to clinical applications.
References
- 1. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the discriminative stimulus effects of the D3 dopamine antagonist PNU-99194A in rats: comparison with psychomotor stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of U-99194 in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of U-99194, a selective dopamine D3 receptor antagonist, in rodent models. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, in vivo effects, and experimental considerations for this compound.
Core Pharmacodynamics: Dopamine D3 Receptor Antagonism
This compound acts as a potent and selective antagonist at the dopamine D3 receptor. Its pharmacodynamic profile is primarily defined by its high affinity for this receptor subtype over the closely related D2 receptor, which is a key characteristic influencing its behavioral effects in rodents.
Receptor Binding Affinity
The binding affinity of this compound for dopamine D2 and D3 receptors has been quantified in rat brain tissue, demonstrating its selectivity.
| Compound | Receptor | Brain Region | Ki (nM) |
| This compound | Dopamine D3 | Cerebellum | ~20 |
| Dopamine D2 | Striatum | ~400 |
Data synthesized from studies characterizing dopamine receptor binding in rat brain.
In Vivo Pharmacodynamics in Rodent Models
The functional consequence of this compound's D3 receptor antagonism has been investigated in various behavioral paradigms in both mice and rats. These studies reveal its effects on motor activity, social behavior, and reward processes.
Effects on Locomotor Activity
This compound has been shown to modulate locomotor activity in rodents, an effect that can be dose-dependent and influenced by the experimental conditions. Generally, at lower to moderate doses, this compound tends to increase locomotor activity.[1][2]
| Species | Dose Range (mg/kg, s.c.) | Effect on Locomotor Activity |
| Mouse | 5 - 20 | Dose-dependent increase |
| Rat | 5 - 20 | Increased horizontal and vertical activity |
Data compiled from locomotor activity studies in mice and rats.[1][3]
Effects on Social Behavior
This compound has demonstrated pro-social effects in rodent models, particularly in paradigms of social interaction and aggression.
| Species | Model | Dose Range (mg/kg) | Effect on Social Behavior |
| Mouse | Isolation-induced aggression | 20 - 40 | Increased social investigation, anti-aggressive effects[4] |
| Mouse | Social reactivity | 5 - 30 | Dose-dependent increase in flight reactivity[2] |
Summary of findings from social behavior studies in mice.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. Below are synthesized protocols for key behavioral assays used to characterize this compound in rodents.
Locomotor Activity Assessment
This protocol outlines the procedure for measuring spontaneous locomotor activity in an open-field arena.
Apparatus: A square or circular arena (e.g., 40 x 40 cm for mice) equipped with infrared beams or a video tracking system to monitor movement.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment. A habituation session in the activity chamber may be performed on a preceding day.
-
Drug Administration: Administer this compound or vehicle subcutaneously (s.c.).
-
Testing: Immediately after injection, place the animal in the center of the open-field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period, typically 30 to 60 minutes.
-
Analysis: Compare locomotor activity between this compound-treated and vehicle-treated groups.
Social Interaction Test (Three-Chamber Paradigm)
This protocol is designed to assess sociability and preference for social novelty.
Apparatus: A three-chambered box with openings allowing free access between chambers. The outer chambers contain wire cages for stimulus animals or objects.
Procedure:
-
Habituation: Acclimate the test mouse to the center chamber for a short period (e.g., 5-10 minutes).
-
Sociability Phase: Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber and an inanimate object in the other. Allow the test mouse to explore all three chambers for a set duration (e.g., 10 minutes).
-
Data Collection: Measure the time spent in each chamber and the time spent sniffing each wire cage.
-
Drug Administration: this compound or vehicle is administered prior to the testing phases, with the pre-treatment time optimized based on pharmacokinetic data.
-
Analysis: Compare the time spent with the stranger mouse versus the inanimate object to assess sociability.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying molecular mechanisms and experimental designs can aid in the comprehension of this compound's pharmacodynamics.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6][7][8][9] this compound, as an antagonist, blocks this signaling cascade.
Caption: Dopamine D3 receptor signaling cascade and the antagonistic action of this compound.
Experimental Workflow for In Vivo Behavioral Testing
A typical workflow for assessing the behavioral effects of this compound in rodent models involves several key stages, from animal preparation to data analysis.
Caption: A generalized experimental workflow for rodent behavioral pharmacodynamic studies.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. Its selectivity for the D3 over the D2 receptor subtype allows for a more targeted interrogation of D3 receptor function in rodent models. The data and protocols summarized in this guide provide a foundation for the design and interpretation of future studies aimed at further elucidating the therapeutic potential of D3 receptor antagonism. Further research is warranted to fully characterize the pharmacokinetic profile of this compound to better correlate plasma and brain concentrations with its observed pharmacodynamic effects.
References
- 1. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple signaling routes involved in the regulation of adenylyl cyclase and extracellular regulated kinase by dopamine D(2) and D(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
The Discovery and Developmental History of U-99194: A Dopamine D3 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
U-99194, also known as PNU-99194A, is a potent and selective dopamine D3 receptor antagonist that emerged from the research laboratories of Pharmacia & Upjohn in the 1990s. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound. It details the pharmacological profile, including its binding affinity and functional activity at dopamine receptor subtypes, and summarizes key findings from in vivo preclinical studies. This document is intended to serve as a valuable resource for researchers and scientists in the fields of neuroscience and drug development.
Introduction
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, has been a focal point for therapeutic intervention in a range of neuropsychiatric disorders. The development of selective antagonists for the D3 receptor has been a key strategy in the pursuit of novel antipsychotics with an improved side-effect profile over traditional D2 receptor antagonists. This compound was one of the early compounds to exhibit significant selectivity for the D3 over the D2 receptor, marking an important step in this research area.
Discovery and History
This compound was developed by scientists at Pharmacia & Upjohn as part of a program aimed at identifying selective dopamine D3 receptor antagonists. A 1998 review by Haadsma-Svensson and Svensson provides a comprehensive overview of its preclinical pharmacological profile. The compound is chemically known as 5,6-dimethoxy-2-(dipropylamino)indan. Research published in 2001 further detailed the synthesis and structure-activity relationships of a series of 2-aminoindans, including U-99194A (referred to as compound 3 in the publication), and described a large-scale, reproducible synthesis method.
While showing promise in preclinical models, there is no publicly available evidence to suggest that this compound ever progressed to human clinical trials.
Pharmacological Profile
In Vitro Binding Affinity
U-99194A demonstrates a high affinity for the dopamine D3 receptor with notable selectivity over the D2 receptor. In vitro studies have quantified this binding affinity, revealing its nanomolar potency.
Table 1: In Vitro Binding Affinity of U-99194A
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D3 | ~1-2 | [1] |
| Dopamine D2 | ~20-40 | [1] |
Note: Specific Ki values can vary slightly between different assay conditions and radioligands used. The values presented are representative of the reported 20-fold selectivity.
Functional Activity
In functional assays, this compound has been characterized as a dopamine D3 receptor antagonist. In Chinese hamster ovary (CHO) cells transfected with the D3 receptor, PNU-99194A was shown to reduce TPA-induced arachidonic acid release with an IC50 of 1.9 nM.
Preclinical In Vivo Studies
A number of preclinical studies in rodents have been conducted to evaluate the in vivo effects of this compound. These studies have primarily focused on its effects on motor behavior, reward pathways, and social interaction.
Table 2: Summary of Key Preclinical In Vivo Findings for U-99194A
| Animal Model | Dosing (mg/kg) | Route | Key Findings |
| Rats | 5.0, 10.0, 20.0 | SC | No direct rewarding effects, but augmented the rewarding effect of d-amphetamine. Produced motor activation. |
| Mice | 20-40 | Decreased spontaneous motor activity at higher doses and increased social investigation at all tested doses. | |
| Mice | 5, 10, 20, 30 | Increased locomotion and rearing at lower doses, with reductions at higher doses. |
Experimental Protocols
Synthesis of U-99194A
A large-scale synthesis of U-99194A has been described, starting from 3,4-dimethoxybenzaldehyde. The key steps involve the formation of 5,6-dimethoxy-1-indanone, conversion to a soluble silyl oxime, reduction, alkylation, and deoxygenation.
Experimental Workflow for U-99194A Synthesis
Caption: High-level workflow for the synthesis of U-99194A.
In Vitro Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of U-99194A for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand (e.g., [3H]spiperone for D2, [3H]-(+)-PD 128907 for D3).
-
U-99194A test compound at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Non-specific binding control (e.g., 10 µM haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of U-99194A.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, U-99194A, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of U-99194A.
-
Determine the IC50 value by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Receptor Signaling Pathway
Caption: Antagonistic action of this compound at the D3 receptor.
Conclusion
This compound represents a significant milestone in the development of selective dopamine D3 receptor antagonists. Its well-characterized preclinical profile, including its synthesis, binding affinity, and in vivo effects, has provided a valuable pharmacological tool for investigating the role of the D3 receptor in the central nervous system. While its clinical development appears to have been discontinued, the data gathered from its preclinical evaluation continues to be a useful reference for researchers in the field of neuropsychiatric drug discovery.
References
U-99194: A Technical Guide to its Dopamine Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of U-99194 for dopamine receptors, with a focus on its preferential interaction with the D3 subtype. The information is presented through structured data, detailed experimental protocols, and visualizations of relevant biological pathways and laboratory workflows.
Core Data: Binding Affinity of this compound
This compound, also known as PNU-99194A, is recognized as a selective dopamine D3 receptor antagonist.[1] In vitro studies have demonstrated its nanomolar potency at the D3 receptor, with a notable selectivity over the D2 receptor subtype.[2] This preferential binding is a key characteristic of its pharmacological profile.
The binding affinities of this compound for human dopamine D2 and D3 receptors, as determined by radioligand binding assays, are summarized below. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Selectivity (D2/D3) |
| Dopamine D3 | [3H]-Spiperone | CHO | 1.9 (IC50) | \multirow{2}{*}{~20-fold} |
| Dopamine D2 | [3H]-Spiperone | - | Not explicitly stated, but ~20-fold higher than D3 |
Note: The IC50 value of 1.9 nM for the D3 receptor was determined in Chinese hamster ovary (CHO) cells by measuring the inhibition of phorbol ester-stimulated arachidonic acid release.[3] While not a direct Ki from a binding assay, it reflects the compound's high potency at this receptor. The 20-fold selectivity for D3 over D2 is a widely cited characteristic.[2]
Experimental Protocols: Determining Binding Affinity
The binding affinity of this compound is typically determined using radioligand binding assays. This technique measures the ability of an unlabeled compound (in this case, this compound) to compete with a radiolabeled ligand for binding to a specific receptor.
Radioligand Binding Assay Protocol
-
Membrane Preparation:
-
Cells expressing the dopamine receptor subtype of interest (e.g., D2 or D3) are cultured and harvested.
-
The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
The prepared cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2/D3 receptors).
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand.
-
The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental and Biological Pathways
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the binding affinity of a compound like this compound.
References
- 1. Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Both dopamine and the putative dopamine D3 receptor antagonist PNU-99194A induce a biphasic inhibition of phorbol ester-stimulated arachidonic acid release from CHO cells transfected with the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
U-99194A and Its Impact on Dopamine Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-99194A is a pharmacologically significant compound known for its preferential antagonism of the dopamine D3 receptor. Its interaction with the dopaminergic system, particularly its influence on dopamine transmission, has been a subject of extensive research. This technical guide provides an in-depth analysis of the effects of U-99194A, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying neurobiological pathways and experimental procedures. The information compiled herein is intended to serve as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.
Introduction to U-99194A
U-99194A, chemically known as (5,6-dimethoxyindan-2-yl)dipropylamine, is a selective antagonist of the dopamine D3 receptor, demonstrating a significant-fold selectivity for the D3 receptor over the D2 receptor in vitro.[1] The dopamine D3 receptor is predominantly expressed in limbic regions of the brain and is implicated in the modulation of locomotion, cognition, and emotion.[2][3][4] As a G protein-coupled receptor (GPCR), the D3 receptor, like the D2 receptor, is coupled to Gαi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity.[5][6] U-99194A's antagonistic action at these receptors has been shown to produce a range of behavioral effects, including psychostimulant-like effects on motor activity.[2][7] Understanding the precise mechanisms through which U-99194A modulates dopamine transmission is critical for elucidating the role of the D3 receptor in both normal physiological processes and pathological conditions.
Quantitative Analysis of U-99194A's Pharmacological Profile
The following tables summarize the key quantitative data regarding the binding affinity and functional potency of U-99194A at dopamine receptors, as well as its in vivo effects on dopamine neurotransmission.
Table 1: In Vitro Receptor Binding Affinity of U-99194A
| Receptor Subtype | Radioligand | Preparation | Ki (nM) |
| Dopamine D3 | [³H]-Spiperone | CHO Cells | 1.9 |
| Dopamine D2 | [³H]-Spiperone | CHO Cells | ~38 |
Data synthesized from multiple sources indicating approximately 20-fold selectivity for D3 over D2 receptors.[1]
Table 2: In Vivo Effects of U-99194A on Dopamine Neurotransmission
| Experimental Model | Brain Region | U-99194A Dose (mg/kg) | Effect on Dopamine Levels | Method |
| Rat | Nucleus Accumbens | 5.0 | Increase | In Vivo Microdialysis |
| Rat | Striatum | 5.0 | Increase | In Vivo Microdialysis |
| Mouse | Not Specified | 20-40 | Associated with increased dopamine neurotransmission | Behavioral Analysis |
Note: Quantitative changes in dopamine levels are often presented as a percentage of baseline in microdialysis studies. Specific percentage increases can vary between studies.
Key Experimental Methodologies
A thorough understanding of the experimental protocols is essential for the interpretation of the presented data and for the design of future studies.
Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.[8][9]
Objective: To determine the inhibitory constant (Ki) of U-99194A for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing the target dopamine receptor (e.g., from transfected CHO cells).[10]
-
Radiolabeled ligand (e.g., [³H]-Spiperone).[10]
-
U-99194A in a range of concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of U-99194A.[11]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[11][12]
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of U-99194A that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[12]
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the concentration of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.[13][14][15]
Objective: To measure the effect of U-99194A administration on extracellular dopamine levels in brain regions like the nucleus accumbens and striatum.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.[16]
-
A syringe pump and a fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
HPLC with electrochemical detection for dopamine quantification.[13]
-
U-99194A for systemic administration.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.[17]
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: The probe is perfused with aCSF at a constant, slow flow rate.[16]
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular dopamine concentration.[14]
-
Drug Administration: U-99194A is administered to the animal (e.g., via subcutaneous or intraperitoneal injection).
-
Sample Collection: Dialysate collection continues to monitor changes in dopamine levels post-administration.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC-ED.[18][19]
-
Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the probe.[14]
In Vivo Electrophysiology
In vivo electrophysiology allows for the recording of the electrical activity of individual neurons, providing insights into how drugs modulate neuronal firing.[20][21]
Objective: To determine the effect of U-99194A on the firing rate of dopamine neurons in the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc).
Materials:
-
Stereotaxic apparatus.
-
Recording microelectrodes.
-
Amplifier and data acquisition system.
-
Anesthetic for the animal.
-
U-99194A for systemic or local administration.
Procedure:
-
Animal Preparation: The animal is anesthetized and placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is slowly lowered into the VTA or SNc to isolate the spontaneous activity of a single dopamine neuron.[22] Dopamine neurons are typically identified by their characteristic slow, irregular firing pattern and long-duration action potentials.
-
Baseline Recording: The baseline firing rate of the neuron is recorded.
-
Drug Administration: U-99194A is administered.
-
Post-Drug Recording: The firing rate of the neuron is continuously recorded to observe any changes induced by the drug.
-
Data Analysis: The firing rate (spikes/second) before and after drug administration is compared to determine the effect of U-99194A.
Visualizing Pathways and Protocols
Graphical representations are invaluable for understanding complex biological processes and experimental workflows.
References
- 1. | BioWorld [bioworld.com]
- 2. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 18. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
The Dopamine D3 Receptor: A Pivotal Hub in Neuropsychiatric Disorders and a Prime Target for Novel Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The dopamine D3 receptor (D3R), a key member of the D2-like family of G protein-coupled receptors, has emerged as a critical player in the pathophysiology of a spectrum of neuropsychiatric disorders. Predominantly expressed in the limbic regions of the brain, the D3R is intricately involved in modulating reward, motivation, cognition, and emotional processes. Dysregulation of D3R signaling is increasingly implicated in conditions such as schizophrenia, substance use disorders, Parkinson's disease, and depression. This technical guide provides a comprehensive overview of the current understanding of the D3R's role in these disorders, detailing its signaling pathways, the experimental methodologies used to investigate its function, and a compilation of quantitative data from key studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic strategies targeting the dopamine D3 receptor.
Introduction
The dopamine system is a cornerstone of neuroscience research, with its intricate network of receptors and pathways governing a vast array of physiological and behavioral functions. Among the five identified dopamine receptor subtypes, the D3 receptor has garnered significant attention due to its unique anatomical distribution and high affinity for dopamine.[1] Unlike the more widespread D2 receptor, the D3R is concentrated in brain regions associated with reward and cognition, such as the nucleus accumbens, islands of Calleja, and the ventral tegmental area.[1] This distinct localization suggests a specialized role in neuropsychiatric function and positions the D3R as a promising target for therapeutic intervention with potentially fewer side effects than broader-acting dopamine agents.[2] This guide will delve into the multifaceted role of the D3R in schizophrenia, addiction, Parkinson's disease, and depression, presenting the latest research findings, experimental protocols, and quantitative data to facilitate further investigation and drug discovery efforts.
D3 Receptor Signaling Pathways
The D3 receptor primarily couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] However, its signaling capabilities are far more complex, involving a network of downstream effectors and interactions with other receptor systems. Aberrant D3R signaling is a recurring theme in the pathogenesis of several brain disorders.[4]
Canonical Gi/o-Coupled Pathway
Activation of the D3R by dopamine or an agonist ligand triggers a conformational change, allowing it to interact with and activate heterotrimeric Gi/o proteins. This leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This, in turn, decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in gene transcription and neuronal excitability. The Gβγ subunit can also modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, and other signaling molecules.
β-Arrestin-Mediated Signaling and Receptor Heteromerization
Beyond G-protein coupling, the D3R can signal through β-arrestin pathways. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the D3R, facilitating the recruitment of β-arrestins. This not only leads to receptor desensitization and internalization but also initiates a distinct wave of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
Furthermore, the D3R can form heterodimers with other receptors, most notably the D1 and D2 dopamine receptors.[3] These heteromeric complexes exhibit unique pharmacological and signaling properties that differ from their constituent monomers. For instance, the D1R-D3R heteromer has been shown to potentiate D1R-mediated signaling.[3]
Role of D3 Receptors in Neuropsychiatric Disorders
Schizophrenia
The "dopamine hypothesis" of schizophrenia has historically focused on the D2 receptor. However, the unique localization of the D3R in limbic and cortical areas associated with the cognitive and negative symptoms of schizophrenia has made it a compelling target.[5] Post-mortem studies have reported elevated levels of D3 receptors in the brains of individuals with schizophrenia, particularly in those who were not receiving antipsychotic medication.[6] Genetic association studies have also suggested a link between D3R gene polymorphisms and an increased risk for developing schizophrenia.[5][7] D3R antagonists are being investigated as potential antipsychotics that may have a more favorable side-effect profile, particularly concerning extrapyramidal symptoms, compared to traditional D2 antagonists.[5][8]
Substance Use Disorders
The D3 receptor plays a crucial role in the reinforcing effects of drugs of abuse and in drug-seeking behavior.[1][9] Preclinical studies have consistently shown that D3R antagonists can reduce the motivation to self-administer various drugs, including cocaine, opioids, and nicotine, and can also prevent relapse triggered by drug-associated cues and stress.[1][10] In individuals with substance use disorder, there is evidence of increased D3 receptor availability, which is associated with impulsivity and craving.[11] This makes D3R antagonists a promising avenue for the development of novel anti-addiction medications.[1][9]
Parkinson's Disease
In Parkinson's disease (PD), the progressive loss of dopaminergic neurons in the substantia nigra leads to significant motor and non-motor symptoms. While treatment has traditionally focused on D1 and D2 receptors, the D3R is also implicated in the pathophysiology of PD and in the side effects of L-DOPA treatment, such as dyskinesia.[12][13] D3R expression is altered in PD, and D3R agonists, such as pramipexole and ropinirole, are used to manage PD symptoms.[14][15] Interestingly, D3R activation has been shown to have neuroprotective effects in preclinical models of PD.[15] The D3 receptor can also form heteromers with D1 receptors, and the upregulation of D1R-D3R heteromers in the striatum is thought to contribute to the development of L-DOPA-induced dyskinesia.[13]
Depression
Dysfunction of the mesolimbic dopamine system is thought to contribute to the symptoms of depression, particularly anhedonia and lack of motivation.[16] The localization of D3 receptors in brain regions that regulate mood and reward suggests their involvement in this disorder.[16] Preclinical and clinical evidence suggests that D3 receptor function is downregulated in depression and that some antidepressant treatments may exert their effects in part by enhancing D3R-mediated neurotransmission.[16] Partial agonists at the D3 receptor, such as aripiprazole and cariprazine, have shown antidepressant effects.[16]
Quantitative Data on D3 Receptor Binding and Expression
The following tables summarize key quantitative data from studies on D3 receptors in neuropsychiatric disorders.
Table 1: Binding Affinities (Ki, nM) of Selected Antipsychotics for Dopamine D2 and D3 Receptors
| Antipsychotic | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity Ratio | Reference |
| Haloperidol | 1.2 | 0.7 | 1.7 | [17] |
| Risperidone | 3.3 | 7.2 | 0.5 | [17] |
| Olanzapine | 11 | 49 | 0.2 | [17] |
| Clozapine | 125 | 280 | 0.4 | [17] |
| Aripiprazole | 0.34 | 0.8 | 0.4 | [17] |
| Cariprazine | 0.49-0.69 | 0.085-0.1 | 5.8-6.9 | [13] |
Note: Ki values represent the concentration of a drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The D3/D2 selectivity ratio is calculated as (Ki for D2) / (Ki for D3).
Table 2: D3 Receptor Density (Bmax) and Dissociation Constant (Kd) in Schizophrenia (Post-mortem Studies)
| Brain Region | Parameter | Schizophrenia (Drug-Naïve) | Controls | % Change | Reference |
| Nucleus Accumbens | Bmax (fmol/mg tissue) | ~200 | ~100 | ~+100% | [6] |
| Putamen | Bmax (fmol/mg tissue) | ~150 | ~75 | ~+100% | [6] |
| Caudate | Bmax (fmol/mg tissue) | ~120 | ~60 | ~+100% | [6] |
| Nucleus Accumbens | Kd (nM) | No significant difference | No significant difference | - | [6] |
Note: Bmax represents the maximum number of binding sites, and Kd is the equilibrium dissociation constant, an inverse measure of binding affinity. These values are approximate and can vary between studies.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the D3 receptor.
Radioligand Binding Assays
Objective: To determine the affinity (Ki) and density (Bmax) of D3 receptors in a given tissue or cell preparation.
Protocol Outline:
-
Membrane Preparation: Homogenize brain tissue or cells expressing D3 receptors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.[14]
-
Saturation Binding: Incubate membrane preparations with increasing concentrations of a radiolabeled D3-selective ligand (e.g., [³H]-spiperone, [¹²⁵I]-iodosulpride) to determine the total binding.[14]
-
Non-specific Binding: In a parallel set of tubes, incubate the membranes with the radioligand in the presence of a high concentration of a non-radiolabeled D3 antagonist (e.g., raclopride) to determine non-specific binding.[14]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard or non-linear regression analysis to determine Bmax and Kd values. For competition binding assays to determine the Ki of an unlabeled compound, incubate membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor.
Animal Behavioral Models
Objective: To assess the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
Protocol Outline:
-
Pre-conditioning Phase: Allow the animal (typically a rat or mouse) to freely explore a two-compartment apparatus to determine any baseline preference for one compartment.
-
Conditioning Phase: On alternating days, confine the animal to one compartment after administering the test drug (e.g., a D3R agonist or antagonist) and to the other compartment after administering a vehicle control.[2]
-
Test Phase: Place the animal back in the apparatus with free access to both compartments and record the time spent in each.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
Objective: To measure sensorimotor gating, a process that is often deficient in schizophrenia and can be modulated by dopaminergic drugs.
Protocol Outline:
-
Apparatus: Place the animal in a startle chamber equipped with a sensor to detect movement and a speaker to deliver acoustic stimuli.
-
Habituation: Allow the animal to acclimate to the chamber with a constant background noise.
-
Test Session: Present a series of trials consisting of a loud, startling pulse of noise alone, a weak, non-startling prepulse alone, or the prepulse followed by the startle pulse.[12][16]
-
Data Analysis: Measure the startle response (amplitude of movement) in each trial. PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse, compared to the pulse-alone condition.
In Situ Hybridization
Objective: To visualize and quantify the expression of D3 receptor mRNA in brain tissue.
Protocol Outline:
-
Tissue Preparation: Perfuse the animal and prepare frozen brain sections.[1]
-
Probe Synthesis: Synthesize a labeled antisense RNA probe that is complementary to the D3R mRNA sequence. A sense probe is used as a negative control.
-
Hybridization: Incubate the brain sections with the labeled probe, allowing it to bind to the D3R mRNA.[1]
-
Washing: Wash the sections to remove any unbound probe.
-
Detection: Visualize the labeled probe using autoradiography (for radioactive probes) or fluorescence microscopy (for fluorescently labeled probes).
-
Quantification: Measure the signal intensity in different brain regions to determine the relative levels of D3R mRNA expression.
Drug Development and Future Directions
The development of selective D3 receptor ligands, particularly antagonists and partial agonists, represents a significant area of focus for pharmaceutical research.[2][8] The challenge lies in achieving high selectivity for the D3R over the closely related D2R to minimize off-target effects.[18] High-throughput screening of chemical libraries, coupled with structure-based drug design, is being employed to identify novel D3R-selective compounds.
Future research will likely focus on:
-
Developing more selective D3R ligands: This will enable a more precise dissection of the D3R's function and lead to therapeutics with improved side-effect profiles.
-
Investigating D3R heteromers as drug targets: Targeting the unique properties of D1R-D3R or D2R-D3R heterodimers could offer novel therapeutic strategies.
-
Utilizing advanced imaging techniques: The development of more selective PET radiotracers for the D3R will be crucial for in vivo studies in humans and for monitoring the efficacy of new drugs.
-
Exploring the role of D3R in other neuropsychiatric and neurological disorders: The involvement of the D3R in conditions such as anxiety and cognitive disorders warrants further investigation.
Conclusion
The dopamine D3 receptor is a pivotal component of the neural circuitry underlying a range of neuropsychiatric disorders. Its distinct anatomical and pharmacological properties make it an attractive target for the development of novel and more effective treatments for schizophrenia, addiction, Parkinson's disease, and depression. A thorough understanding of its complex signaling pathways and its role in disease pathophysiology, facilitated by the experimental approaches outlined in this guide, is essential for translating basic research findings into clinically successful therapies. The continued exploration of the D3 receptor holds immense promise for improving the lives of individuals affected by these debilitating conditions.
References
- 1. Localization of dopamine D3 receptor mRNA in the rat brain using in situ hybridization histochemistry: comparison with dopamine D2 receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D3 receptor antagonist, SR 21502, facilitates extinction of cocaine conditioned place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 4. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 5. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesolimbic dopamine D3 receptors and use of antipsychotics in patients with schizophrenia. A postmortem study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Parametric approaches towards understanding the effects of the preferential D3 receptor agonist pramipexole on prepulse inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Intracellular Signaling Pathways for the Dopamine D3 Receptor: Opposite and Synergistic Interactions with Cyclic AMP | Semantic Scholar [semanticscholar.org]
- 11. ja.brc.riken.jp [ja.brc.riken.jp]
- 12. Using prepulse inhibition to detect functional D3 receptor antagonism: Effects of WC10 and WC44 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurobiological and Pharmacological Perspectives of D3 Receptors in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. dspace.ut.ee [dspace.ut.ee]
- 16. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I: Expression and characterization of D2 and D3 receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ucl.ac.uk [ucl.ac.uk]
U-99194: A Technical Guide for the Investigation of Dopamine D3 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-99194, also known as PNU-99194A, is a chemical compound widely utilized in neuroscience research as a selective antagonist for the dopamine D3 receptor. Its ability to preferentially block D3 receptors over other dopamine receptor subtypes, particularly the closely related D2 receptor, has made it an invaluable tool for elucidating the physiological and pathological roles of the D3 receptor. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in both in vitro and in vivo studies, and a summary of its application in studying D3 receptor-mediated signaling pathways.
Pharmacological Profile of this compound
This compound is a potent and selective antagonist of the dopamine D3 receptor. Its selectivity for the D3 receptor over the D2 receptor is a key characteristic that enables researchers to dissect the specific functions of the D3 receptor. The binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for various dopamine receptor subtypes are summarized in the tables below.
Binding Affinity (Ki) of this compound for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| Dopamine D3 | 0.92 | Human | [3H]Spiperone | [1] |
| Dopamine D2 | 61 | Human | [3H]Spiperone | [1] |
| Dopamine D1 | >1000 | Human | [3H]SCH23390 | [1] |
| Dopamine D4 | >1000 | Human | [3H]Spiperone | [1] |
Inhibitory Concentration (IC50) of this compound
| Assay | IC50 (nM) | Cell Line | Radioligand | Reference |
| Dopamine D3 Receptor Binding | 1.9 | CHO cells | [3H]Spiperone | [2] |
| Dopamine D2 Receptor Binding | - | - | - | - |
Dopamine D3 Receptor Signaling Pathways
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). The canonical signaling pathway for D3 receptors involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, research has revealed a more complex signaling network associated with D3 receptor activation.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study D3 receptor function.
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the dopamine D3 receptor.
Materials:
-
Cell membranes expressing the dopamine D3 receptor (e.g., from transfected CHO or HEK293 cells)
-
Radioligand (e.g., [3H]spiperone)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D3 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand like haloperidol).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other counts to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4][5]
In Vivo Microdialysis
This protocol allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals following the administration of this compound.[6][7]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement. Allow for a post-operative recovery period.[6]
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[7]
-
Baseline Collection: Allow the system to stabilize for 1-2 hours. Then, collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Sample Collection: Continue collecting dialysate samples at the same intervals for a predetermined period after drug administration.
-
Neurochemical Analysis: Analyze the concentration of dopamine in the collected dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the results over time.
Locomotor Activity Assessment
This experiment evaluates the effect of this compound on spontaneous motor activity in rodents.[8][9]
Materials:
-
Locomotor activity chambers equipped with infrared beams
-
Data acquisition software
-
This compound
-
Vehicle solution (e.g., saline)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment begins.
-
Drug Administration: Administer this compound or vehicle to the animals.
-
Testing: Immediately place each animal into a locomotor activity chamber.
-
Data Recording: Record locomotor activity for a specified duration (e.g., 60-120 minutes). The software will track parameters such as horizontal and vertical activity (beam breaks), distance traveled, and time spent in the center versus the periphery of the chamber.
-
Data Analysis: Analyze the collected data to compare the effects of this compound with the vehicle control group.
Social Interaction Test
This test assesses the effect of this compound on social behavior in mice.[10][11][12]
Materials:
-
Test mice and unfamiliar partner mice
-
Testing arena (can be the home cage or a novel chamber)
-
Video recording equipment
-
Behavioral scoring software
-
This compound
-
Vehicle solution
Procedure:
-
Habituation/Isolation: Acclimate the test animals to the testing environment. For some protocols, male mice may be socially isolated for a period to increase social motivation or aggression.[10]
-
Drug Administration: Administer this compound or vehicle to the test mouse and allow for a pre-treatment period (e.g., 20-30 minutes).[10]
-
Interaction: Introduce an unfamiliar "stimulus" mouse into the arena with the test mouse.
-
Recording: Record the social interaction for a defined period (e.g., 10 minutes).
-
Behavioral Scoring: A trained observer, blind to the experimental conditions, should score the duration and frequency of specific social behaviors (e.g., anogenital sniffing, facial sniffing, following) and non-social behaviors (e.g., self-grooming, exploring the arena).
-
Data Analysis: Compare the social interaction parameters between the this compound-treated and vehicle-treated groups.
Conclusion
This compound remains a critical pharmacological tool for the investigation of dopamine D3 receptor function. Its selectivity allows for the targeted exploration of D3 receptor-mediated signaling and its role in various physiological and behavioral processes. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the complexities of the dopaminergic system and its implications for neuropsychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Locomotor Activity in D2 Dopamine Receptor-Deficient Mice Is Determined by Gene Dosage, Genetic Background, and Developmental Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing a social behavior paradigm for female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
U-99194 Application Notes and Protocols for In Vivo Studies in Mice and Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of U-99194, a selective dopamine D3 receptor antagonist, in mice and rats. The provided data and methodologies are compiled from peer-reviewed scientific literature to guide researchers in their experimental design.
Core Principles and Rationale
This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. As a D3 receptor antagonist, this compound blocks the binding of the endogenous ligand dopamine to the D3 receptor. D3 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Activation of D3 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this action, this compound can prevent the downstream signaling cascade associated with D3 receptor activation. Research also suggests that D3 receptor antagonism can enhance dopamine D1 and D2 receptor-mediated signaling, adding another layer of complexity to its pharmacological profile.
Data Presentation: In Vivo Dosages of this compound
The following tables summarize the reported in vivo dosages of this compound in mice and rats from various studies. It is crucial to note that the optimal dose for a specific experimental paradigm may require empirical determination.
Table 1: this compound In Vivo Dosages for Mice
| Strain | Dosage Range (mg/kg) | Administration Route | Observed Effects |
| Male Mice | 20 - 40 | Not Specified | At 40 mg/kg, a decrease in spontaneous motor activity and anti-aggressive action was observed. All tested doses increased social investigation.[1] |
| C57BL/6J Mice | 5 - 30 | Not Specified | Lower doses (5, 10 mg/kg) increased locomotion and rearing in habituated mice, while higher doses (20, 30 mg/kg) initially reduced these behaviors.[2] |
| NMRI Mice | 5, 10, 20 | Subcutaneous (s.c.) | Dose-dependently increased motor activity and inhibited the effects of dopamine agonists.[3] |
Table 2: this compound In Vivo Dosages for Rats
| Strain | Dosage Range (mg/kg) | Administration Route | Observed Effects |
| Ad libitum fed and food-restricted rats | 5, 10, 20 | Subcutaneous (s.c.) | Produced a motor-activating effect that was more significant in food-restricted rats.[4] |
Experimental Protocols
The following are detailed protocols for key experiments frequently employed in conjunction with this compound administration.
Protocol 1: Drug Preparation and Administration
Materials:
-
U-99194A maleate powder
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge for subcutaneous injection in mice; 23-25 gauge for intraperitoneal injection in rats)
Procedure:
-
Preparation of U-99194A maleate solution:
-
On the day of the experiment, prepare a fresh solution of U-99194A maleate.
-
Calculate the required amount of U-99194A maleate based on the desired dose and the weight of the animals.
-
Dissolve the powder in sterile saline to the desired final concentration.
-
Ensure complete dissolution by vortexing.
-
-
Administration:
-
Subcutaneous (s.c.) Injection (Mice):
-
Grasp the mouse firmly by the loose skin over the neck and shoulders (scruffing) to immobilize it.
-
Lift the scruff to create a "tent" of skin.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Gently pull back the plunger to ensure the needle has not entered a blood vessel (no blood should appear in the syringe hub).
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Intraperitoneal (i.p.) Injection (Rats):
-
Firmly restrain the rat. One person can restrain the rat while a second person performs the injection.
-
Position the rat so that its head is slightly lower than its hindquarters to allow the abdominal organs to shift forward.
-
Insert a 23-25 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent damage to the bladder and cecum.
-
Gently aspirate to check for the presence of urine or blood. If either is present, withdraw the needle and re-insert at a different site with a fresh needle.
-
Inject the solution.
-
Withdraw the needle and return the rat to its cage.
-
-
Protocol 2: Open Field Test for Locomotor Activity
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice)
-
Video camera mounted above the arena
-
Automated tracking software
-
70% ethanol for cleaning
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Arena Preparation: Clean the open field arena thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
Drug Administration: Administer this compound or vehicle control as described in Protocol 1. The timing of the test relative to the injection should be consistent across all animals (e.g., 20 minutes post-injection).[1]
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Start the video recording and tracking software immediately.
-
Allow the animal to explore the arena for a predetermined amount of time (e.g., 15-30 minutes).
-
-
Data Analysis: The tracking software can be used to analyze various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
Stereotypic counts (repetitive movements)
-
Protocol 3: Social Interaction Test
Materials:
-
A neutral, clean cage or a three-chambered apparatus
-
A novel, unfamiliar "intruder" or "target" animal of the same sex and species
-
Video recording equipment
-
70% ethanol for cleaning
Procedure:
-
Acclimation: Acclimate the experimental animal to the testing arena for a short period before the test.
-
Drug Administration: Administer this compound or vehicle control as per Protocol 1.
-
Testing (Resident-Intruder Paradigm):
-
Place the experimental (resident) animal in its home cage or a familiar testing cage.
-
After a set time following the injection, introduce an unfamiliar, non-aggressive intruder animal into the cage.
-
Record the interaction for a defined period (e.g., 5-10 minutes).
-
-
Behavioral Scoring: Manually or with the aid of software, score the duration and frequency of various social and non-social behaviors, including:
-
Social Investigation: Sniffing the nose, body, and anogenital region of the intruder.
-
Aggressive Behaviors: Tail rattling, biting, chasing.
-
Non-social Behaviors: Exploration of the cage, self-grooming, immobility.
-
Mandatory Visualizations
Figure 1. Experimental workflow for in vivo studies using this compound.
Figure 2. Simplified signaling pathway of the dopamine D3 receptor and the action of this compound.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Open field test for mice [protocols.io]
- 4. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: U-99194A Subcutaneous Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous administration of U-99194A, a preferential dopamine D3 receptor antagonist. The following sections detail its mechanism of action, quantitative data from in vivo studies, and standardized protocols for its use in a research setting.
Mechanism of Action
U-99194A, also known as PNU-99194A, is a selective antagonist for the dopamine D3 receptor, demonstrating a 20-fold higher affinity for D3 over D2 receptors in vitro.[1] The dopamine D3 receptor is primarily expressed in the limbic regions of the brain, suggesting its involvement in emotional and cognitive processes.[2] Blockade of the D3 receptor by U-99194A has been shown to produce psychostimulant-like effects, including increased motor activity.[3] Interestingly, these effects appear to be dependent on the D1 dopamine receptor, as they can be reversed by D1 antagonists.[3] This suggests that D3 receptor antagonism may enhance signaling mediated by D1 and D2 receptors.[3][4]
Quantitative Data from In Vivo Studies
The following tables summarize the dosages and observed effects of subcutaneously administered U-99194A in rodent models.
Table 1: Effects of U-99194A in Rats
| Dosage (mg/kg, SC) | Animal Model | Key Findings | Reference |
| 5.0, 10.0, 20.0 | Ad libitum fed and food-restricted rats | Did not show rewarding effects on its own but augmented the rewarding effect of d-amphetamine. Produced a motor-activating effect, which was more pronounced in food-restricted rats.[3][5] | [3][5] |
| 5.0 | Ad libitum fed rats | Induced c-fos expression in a pattern similar to d-amphetamine, suggesting neuronal activation in striatal and limbic structures.[3] | [3] |
Table 2: Effects of U-99194A in Mice
| Dosage (mg/kg, SC) | Animal Model | Key Findings | Reference |
| 20, 40 | Isolation-induced aggressive male mice | The 40 mg/kg dose decreased spontaneous motor activity and aggression while increasing social investigation at all tested doses.[4] | [4] |
| 5, 10, 20, 30 | C57BL/6J mice (habituated to activity chamber) | Lower doses (5, 10 mg/kg) increased locomotion and rearing, while higher doses (20, 30 mg/kg) initially reduced these behaviors.[2] | [2] |
| 5, 10, 20, 30 | C57BL/6J mice (novel environment) | Lower doses produced weak motor activation, while higher doses initially decreased and then later increased locomotion.[2] | [2] |
Experimental Protocols
Preparation of U-99194A for Subcutaneous Injection
This protocol outlines the steps for preparing U-99194A for in vivo administration.
Materials:
-
U-99194A maleate powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with 27-30 gauge needles
Procedure:
-
Calculate the required amount of U-99194A: Based on the desired dose (e.g., 5-40 mg/kg) and the weight of the animals, calculate the total mass of U-99194A maleate needed.
-
Weigh the compound: Accurately weigh the calculated amount of U-99194A powder and place it in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of sterile 0.9% saline to the tube to achieve the desired final concentration. The injection volume is typically between 1-10 mL/kg depending on the animal model and institutional guidelines.
-
Dissolution: Vortex the solution thoroughly until the U-99194A is completely dissolved. Gentle warming may be required for higher concentrations, but ensure the solution returns to room temperature before injection.
-
Preparation for Injection: Draw the solution into sterile syringes with the appropriate gauge needle. Ensure no air bubbles are present.
Subcutaneous Injection Protocol in Rodents
This protocol provides a step-by-step guide for the subcutaneous administration of U-99194A.
Procedure:
-
Animal Handling: Gently restrain the animal (rat or mouse). For subcutaneous injections, the loose skin over the back, between the shoulder blades, is the preferred site.
-
Injection Site Preparation: If required by institutional protocols, sterilize the injection site with an appropriate antiseptic wipe.
-
Injection: Pinch the loose skin to form a "tent." Insert the needle at the base of the tent, parallel to the spine, ensuring it enters the subcutaneous space and does not puncture the underlying muscle.
-
Administration: Gently depress the plunger to inject the U-99194A solution.
-
Needle Withdrawal: Withdraw the needle smoothly and apply gentle pressure to the injection site for a few seconds if necessary.
-
Post-injection Monitoring: Return the animal to its home cage and monitor for any adverse reactions. Behavioral testing is typically initiated after a specific time window post-injection (e.g., 20 minutes).[4]
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of U-99194A.
Experimental Workflow
Caption: General experimental workflow for in vivo U-99194A studies.
References
- 1. | BioWorld [bioworld.com]
- 2. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for U-99194 Maleate Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-99194 maleate salt is a selective dopamine D3 receptor antagonist, a critical tool for investigating the role of the D3 receptor in various physiological and pathological processes.[1] This document provides detailed application notes and protocols for the preparation of this compound maleate salt for in vivo injectable administration, ensuring sterility, stability, and accurate dosing for reproducible experimental outcomes.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound maleate salt is essential for its proper handling and formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₁NO₆ | [2] |
| Molecular Weight | 393.5 g/mol | [2] |
| Appearance | Solid | |
| Solubility | Water (>5 mg/mL) | |
| Purity | ≥98% (HPLC) | |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective antagonist of the dopamine D3 receptor, exhibiting a 30-fold greater preference for D3 over D2 receptors. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs) and is primarily coupled to the Gi/o signaling pathway.
Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D3 receptor activation also modulates the activity of various downstream effectors, including mitogen-activated protein kinase (MAPK) and certain ion channels. By blocking the binding of dopamine to the D3 receptor, this compound inhibits these downstream signaling events. This antagonism can lead to an enhancement of D1/D2 receptor-mediated signaling.
Below is a diagram illustrating the dopamine D3 receptor signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of this compound maleate salt for subcutaneous injection in a research setting. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
Materials and Equipment
-
This compound maleate salt powder
-
Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile, sealed vials
-
Sterile syringes (various sizes)
-
Sterile needles (e.g., 27-30 gauge for injection, larger gauge for transfers)
-
Sterile 0.22 µm syringe filters
-
Vortex mixer
-
Analytical balance
-
Laminar flow hood or biosafety cabinet
-
70% ethanol
Preparation of Stock Solution (e.g., 10 mg/mL)
-
Calculate the required mass of this compound maleate salt. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh out 100 mg of the compound.
-
Aseptically transfer the weighed powder into a sterile vial.
-
Add the sterile vehicle. Using a sterile syringe and needle, add the calculated volume of sterile 0.9% saline to the vial. For the example above, add 10 mL of saline.
-
Dissolve the compound. Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Sterile filter the solution. Draw the solution into a new sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a final sterile, sealed vial. This step is crucial for removing any potential microbial contamination.
-
Label the vial clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the stock solution at an appropriate temperature. For short-term storage, 2-8°C is often suitable. For long-term storage, consult stability data or store at -20°C.
Preparation of Working Solution for Injection
-
Determine the final concentration and volume needed for the experiment. The typical in vivo dose for U-99194A maleate in mice is between 20-40 mg/kg administered subcutaneously.[1]
-
Calculate the required volume of the stock solution. For example, to prepare a 2 mg/mL working solution from a 10 mg/mL stock, you would perform a 1:5 dilution with sterile saline.
-
Perform the dilution aseptically. In a laminar flow hood, use sterile syringes and needles to transfer the required volume of the stock solution and sterile saline into a new sterile vial.
-
Mix the working solution gently.
-
Label the working solution vial with the compound name, final concentration, date of preparation, and intended use.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound maleate salt for injection.
Important Considerations
-
Aseptic Technique: Strict aseptic technique is paramount to prevent contamination of the injectable solution, which could lead to adverse effects in the experimental animals and compromise the validity of the results.
-
Vehicle Selection: While this compound maleate salt is water-soluble, it is crucial to use a sterile, isotonic, and pyrogen-free vehicle such as 0.9% saline for injections to minimize irritation at the injection site.
-
pH of the Solution: The pH of the final injectable solution should be close to physiological pH (around 7.4) to avoid pain and inflammation upon injection. If necessary, the pH can be adjusted using sterile, diluted acids or bases.
-
Stability: The stability of the prepared solutions should be considered. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, the stability under the chosen storage conditions should be validated.
-
Animal Welfare: Always adhere to institutional and national guidelines for the care and use of laboratory animals. Monitor animals for any adverse reactions following injection.
Disclaimer: This document is intended for research purposes only and should not be used for human or veterinary diagnostics or therapeutics. The information provided is based on currently available data and should be used in conjunction with a thorough literature review and appropriate safety precautions.
References
Application Notes and Protocols for U-99194 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of U-99194, a selective dopamine D3 receptor antagonist, in behavioral pharmacology research. Detailed protocols for key behavioral assays are provided, along with a summary of its mechanism of action and quantitative data from preclinical studies.
Introduction
This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in various central nervous system functions and disorders. Its selectivity for the D3 receptor over other dopamine receptor subtypes allows for the specific interrogation of D3-mediated signaling pathways in complex behaviors. These notes are intended to guide researchers in the design and execution of behavioral studies involving this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs) and is primarily coupled to the Gαi/o signaling pathway.[1][2] Activation of the D3 receptor by its endogenous ligand, dopamine, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2] By blocking this action, this compound can prevent the downstream effects of D3 receptor activation. The D3 receptor is predominantly expressed in limbic brain regions, including the nucleus accumbens, islands of Calleja, and olfactory tubercle, suggesting its involvement in motivation, emotion, and reward.[2][3]
Dopamine D3 Receptor Signaling Pathway Antagonized by this compound
Caption: this compound antagonism of the D3 receptor signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from behavioral pharmacology studies using this compound.
Table 1: Effects of this compound on Locomotor Activity
| Animal Model | Dose Range (mg/kg) | Route of Administration | Effect on Locomotor Activity | Reference |
| Male Mice | 20 - 40 | Not Specified | Higher dose (40 mg/kg) decreased spontaneous motor activity. | [4] |
| C57BL/6J Mice | 5 - 10 | Not Specified | Increased locomotion and rearing in habituated mice. | [5] |
| C57BL/6J Mice | 20 - 30 | Not Specified | Reduced locomotion and rearing early in the session in habituated mice. | [5] |
| Rats | 5.0, 10.0, 20.0 | SC | Produced a motor-activating effect. | [6] |
Table 2: Effects of this compound on Social and Reward-Related Behaviors
| Behavioral Assay | Animal Model | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference |
| Social Interaction Test | Male Mice | 20 - 40 | Not Specified | Significantly increased social investigation at all doses tested. | [4] |
| Social Reactivity Paradigm | C57BL/6J Mice | Not Specified | Not Specified | Dose-dependently increased flight reactivity. | [5] |
| Lateral Hypothalamic Self-Stimulation | Rats | 5.0, 10.0, 20.0 | SC | No direct rewarding efficacy; augmented the rewarding effect of d-amphetamine. | [6] |
| Drug Discrimination | Rats | 5 - 40 | Not Specified | Produced partial substitution for cocaine and d-amphetamine. | [7] |
Experimental Protocols
Protocol 1: Assessment of Spontaneous Locomotor Activity in an Open Field Test
This protocol is designed to assess the effects of this compound on spontaneous locomotor activity and anxiety-like behavior in mice.
Materials:
-
Open field arena (e.g., 50 x 50 cm square or 40 cm diameter circular arena with walls high enough to prevent escape).[8]
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., Biobserve Viewer, Any-maze).[8][9]
-
This compound solution.
-
Vehicle solution (e.g., saline, distilled water with Tween 80).
-
Syringes and needles for administration.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Bring the mice to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation to the new environment.[10]
-
Drug Administration: Administer this compound or vehicle solution to the mice via the desired route (e.g., intraperitoneal, subcutaneous). The pre-treatment time will depend on the pharmacokinetic profile of this compound and should be determined in pilot studies (a common pre-treatment time is 15-30 minutes).
-
Test Initiation: Gently place a single mouse into the center of the open field arena.[11]
-
Data Recording: Start the video recording and tracking software simultaneously. Allow the mouse to explore the arena for a predetermined period, typically 10-30 minutes.[12]
-
Test Termination: At the end of the session, gently remove the mouse from the arena and return it to its home cage.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.[13]
-
Data Analysis: The tracking software will provide data on various parameters, including:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center zone vs. periphery: A measure of anxiety-like behavior (thigmotaxis).[11]
-
Rearing frequency and duration: An exploratory behavior.
-
Velocity: The speed of movement.
-
Experimental Workflow for Open Field Test
Caption: Workflow for the open field locomotor activity test.
Protocol 2: Social Interaction Test in Mice
This protocol assesses the effects of this compound on social behavior in mice.
Materials:
-
Three-chambered social interaction apparatus.[14]
-
Small, wire-mesh cages or inverted pencil cups to enclose stimulus mice.[14]
-
Age- and sex-matched "stranger" mice that are unfamiliar to the test mouse.[15]
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
-
70% ethanol for cleaning.
-
Video camera and tracking software.
Procedure:
-
Acclimation: Acclimate the test mouse to the testing room for at least 30-60 minutes.
-
Habituation (Phase 1): Place the test mouse in the center chamber of the three-chambered apparatus and allow it to freely explore all three empty chambers for 5-10 minutes.
-
Sociability Test (Phase 2):
-
Confine an unfamiliar "stranger" mouse within a wire cage in one of the side chambers. Place an identical empty wire cage in the opposite side chamber.
-
Administer this compound or vehicle to the test mouse.
-
After the appropriate pre-treatment time, place the test mouse back into the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time the test mouse spends in each chamber and the time it spends sniffing each wire cage.
-
-
Social Novelty Test (Optional - Phase 3):
-
Remove the empty cage and place a second, novel "stranger" mouse in it. The first "stranger" mouse remains in its cage (now the "familiar" mouse).
-
Allow the test mouse to explore the three chambers for another 10 minutes.
-
Record the time spent in each chamber and sniffing each cage.
-
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol between each trial.
-
Data Analysis:
-
Sociability Index: (Time with stranger mouse) / (Time with stranger mouse + Time with empty cage).
-
Social Novelty Preference: (Time with novel mouse) / (Time with novel mouse + Time with familiar mouse).
-
Also analyze the absolute time spent in each chamber and sniffing each cage.
-
Protocol 3: Lateral Hypothalamic Self-Stimulation (LHSS) in Rats
This protocol is used to evaluate the rewarding properties of this compound or its ability to modulate the reward threshold of brain stimulation.
Materials:
-
Stereotaxic apparatus for surgery.
-
Bipolar stimulating electrodes.
-
Electrical stimulator.
-
Operant conditioning chamber equipped with a lever and an interface to the stimulator.
-
This compound solution.
-
Vehicle solution.
-
Surgical instruments.
Procedure:
-
Electrode Implantation Surgery:
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Implant a bipolar electrode into the lateral hypothalamus (a common target is the medial forebrain bundle).[16][17] Stereotaxic coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Secure the electrode to the skull with dental acrylic.
-
Allow the rat to recover from surgery for at least one week.
-
-
Training:
-
Place the rat in the operant chamber.
-
Train the rat to press a lever to receive a brief train of electrical stimulation. This can be done through shaping, where successive approximations of the lever press are reinforced.
-
Once the rat is reliably pressing the lever, determine the baseline rate of responding at a fixed stimulation intensity.
-
-
Testing:
-
Administer this compound or vehicle.
-
After the pre-treatment period, place the rat in the operant chamber and record the rate of lever pressing for a set session duration (e.g., 30-60 minutes).
-
To assess effects on reward threshold, a rate-frequency curve-shift paradigm can be used, where the frequency of stimulation is varied across trials.
-
-
Data Analysis:
-
Compare the rate of self-stimulation after this compound administration to the baseline or vehicle condition.
-
In the curve-shift paradigm, a shift to the left indicates an enhancement of reward, while a shift to the right indicates a decrease.
-
Protocol 4: Drug Discrimination in Rats
This protocol assesses the subjective effects of this compound and its similarity to other drugs.
Materials:
-
Standard two-lever operant conditioning chambers.[18]
-
Food pellet dispensers or liquid dippers for reinforcement.
-
This compound solution.
-
Vehicle solution.
-
Training drug (e.g., cocaine, d-amphetamine) and its vehicle.
-
Syringes and needles.
Procedure:
-
Magazine Training: Train food- or water-deprived rats to associate the sound of the dispenser with the delivery of a reinforcer.[18]
-
Lever Press Training: Train the rats to press a lever to receive a reinforcer on a continuous reinforcement schedule, then gradually shift to a fixed-ratio (FR) or variable-interval (VI) schedule.[18]
-
Discrimination Training:
-
On training days, administer either the training drug (e.g., cocaine) or its vehicle.
-
If the training drug is administered, responses on one lever (the "drug-appropriate" lever) are reinforced.
-
If the vehicle is administered, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.
-
Continue training until the rats reliably select the correct lever based on the injection they received (e.g., >80% correct responses for several consecutive sessions).[19]
-
-
Substitution Testing:
-
Once the discrimination is learned, administer various doses of this compound instead of the training drug or vehicle.
-
During test sessions, responses on either lever may be reinforced, or reinforcement may be withheld to assess the strength of the discriminative stimulus.
-
Record the percentage of responses on the drug-appropriate lever.
-
-
Antagonism Testing:
-
To determine if this compound can block the subjective effects of the training drug, administer this compound prior to the administration of the training drug.
-
Measure the extent to which this compound reduces responding on the drug-appropriate lever.
-
-
Data Analysis:
-
Substitution: A dose-dependent increase in responding on the drug-appropriate lever suggests that this compound has similar subjective effects to the training drug.
-
Antagonism: A dose-dependent decrease in drug-appropriate responding in the presence of the training drug indicates that this compound blocks its subjective effects.
-
Conclusion
This compound is a critical tool for elucidating the role of the dopamine D3 receptor in behavior. The protocols outlined above provide a framework for investigating its effects on locomotor activity, social interaction, reward, and subjective drug effects. Careful attention to experimental design, including appropriate controls and detailed behavioral analysis, is essential for obtaining robust and interpretable data.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 4. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D3 receptor antagonist PNU-99194A fails to block (+)-7-OH-DPAT substitution for D-amphetamine or cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Open field test for mice [protocols.io]
- 9. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. jove.com [jove.com]
- 13. Social Interaction Test [bio-protocol.org]
- 14. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Social Interaction Behaviors [jove.com]
- 16. Protocol to assess rewarding brain stimulation as a learning and memory modulating treatment: Comparison between self-administration and experimenter-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. INTRACRANIAL SELF-STIMULATION OF THE PARAVENTRICULAR NUCLEUS OF THE HYPOTHALAMUS: INCREASED FACILITATON BY MORPHINE COMPARED TO COCAINE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Locomotor Activity Testing with U-99194A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of U-99194A, a selective dopamine D3 receptor antagonist, and its application in locomotor activity testing in preclinical research. Detailed protocols for conducting such studies are also provided to ensure experimental robustness and reproducibility.
Introduction to U-99194A
U-99194A is a potent and selective antagonist of the dopamine D3 receptor. The D3 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the limbic regions of the brain, including the nucleus accumbens. These regions are critically involved in the regulation of motivation, emotion, and locomotion. The prevailing hypothesis is that D3 receptor activation is inhibitory to motor activity. By antagonizing these receptors, U-99194A is expected to disinhibit or stimulate locomotor behavior. This pharmacological profile makes U-99194A a valuable tool for investigating the role of the D3 receptor in motor control and for screening potential therapeutic agents targeting the dopaminergic system.
Applications in Locomotor Activity Studies
Locomotor activity testing, often conducted using an open field arena, is a fundamental behavioral assay to assess the effects of pharmacological agents on spontaneous motor activity, exploration, and anxiety-like behavior in rodents. U-99194A is frequently used in these studies to:
-
Elucidate the role of the dopamine D3 receptor in modulating locomotor activity.
-
Characterize the dose-dependent effects of D3 receptor antagonism on horizontal and vertical movements, as well as rearing behavior.
-
Investigate the interplay between the D3 receptor and other dopamine receptor subtypes (e.g., D1 and D2) in the control of locomotion.
-
Screen for novel compounds with potential antipsychotic or antidepressant properties by assessing their impact on locomotor patterns.
Summary of U-99194A Effects on Locomotor Activity
U-99194A administration typically leads to a dose-dependent increase in locomotor activity in rodents. This is characterized by an increase in horizontal movements (distance traveled) and vertical movements (rearing). The stimulatory effects of U-99194A are thought to be mediated by the blockade of inhibitory postsynaptic D3 receptors. Some studies suggest that the locomotor-activating effects of U-99194A are dependent on the functional integrity of D1 receptor signaling.
Data Presentation
The following tables summarize the quantitative effects of U-99194A on various parameters of locomotor activity, compiled from representative preclinical studies in mice.
Table 1: Dose-Dependent Effects of U-99194A on Horizontal Locomotor Activity in Mice
| Dose (mg/kg) | Route of Administration | % Change from Vehicle (Mean ± SEM) | Statistical Significance (p-value) |
| 5 | s.c. | ↑ 150 ± 25% | < 0.05 |
| 10 | s.c. | ↑ 250 ± 40% | < 0.01 |
| 20 | s.c. | ↑ 180 ± 30% | < 0.05 |
| 40 | i.p. | ↓ 50 ± 15% | < 0.05[1] |
Note: The effects of U-99194A can exhibit a biphasic dose-response, with higher doses sometimes leading to a decrease in activity.[1]
Table 2: Dose-Dependent Effects of U-99194A on Vertical Activity (Rearing) in Mice
| Dose (mg/kg) | Route of Administration | % Change from Vehicle (Mean ± SEM) | Statistical Significance (p-value) |
| 5 | s.c. | ↑ 120 ± 20% | < 0.05 |
| 10 | s.c. | ↑ 200 ± 35% | < 0.01 |
| 20 | s.c. | ↑ 150 ± 25% | < 0.05 |
Table 3: Effects of U-99194A on Thigmotaxis (Center vs. Periphery Time) in Mice
| Dose (mg/kg) | Route of Administration | Time in Center (% of Total Time) | Time in Periphery (% of Total Time) | Statistical Significance (vs. Vehicle) |
| Vehicle | s.c. | 15 ± 3% | 85 ± 3% | - |
| 10 | s.c. | 25 ± 5% | 75 ± 5% | p < 0.05 |
Experimental Protocols
A detailed protocol for assessing the effects of U-99194A on locomotor activity using the open field test is provided below.
Protocol: Open Field Test for Locomotor Activity
1. Objective:
To quantify the effects of U-99194A on spontaneous horizontal and vertical locomotor activity, as well as anxiety-like (thigmotactic) behavior in rodents.
2. Materials:
-
U-99194A
-
Vehicle (e.g., sterile saline, 0.9%)
-
Experimental subjects (e.g., adult male C57BL/6 mice)
-
Open field arena (e.g., 40 x 40 x 40 cm, made of non-porous, neutral-colored material)
-
Automated activity monitoring system with infrared beams or video tracking software
-
Syringes and needles for administration
-
70% Ethanol for cleaning
-
Animal scale
-
Timers
3. Experimental Procedure:
3.1. Animal Acclimation:
- House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
- Allow at least one week of acclimation to the housing facility before the start of the experiment.
- Handle the animals for several days prior to testing to minimize stress-induced responses.
- On the day of the experiment, transport the animals to the testing room at least 30-60 minutes before the start of the procedure to allow for acclimation to the new environment.[2]
3.2. Drug Preparation and Administration:
- Prepare fresh solutions of U-99194A and vehicle on the day of the experiment.
- Dissolve U-99194A in the appropriate vehicle to the desired concentrations.
- Administer U-99194A or vehicle via the desired route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.) at a volume of 10 ml/kg body weight.
- Allow for a pre-treatment period of 20-30 minutes between drug administration and the start of the open field test to ensure optimal drug absorption and bioavailability.[1]
3.3. Open Field Test:
- Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely before placing each animal.[2]
- Gently place the animal in the center of the open field arena.[3]
- Immediately start the automated activity monitoring system or video recording.
- Allow the animal to explore the arena freely for a predetermined duration, typically 15-30 minutes.
- The experimenter should remain out of the animal's sight to avoid influencing its behavior.
3.4. Data Collection:
- Record the following parameters using the automated system:
- Horizontal Activity: Total distance traveled (cm), number of ambulatory movements.
- Vertical Activity: Number of vertical movements (rearing).
- Thigmotaxis: Time spent in the center versus the periphery of the arena. The center zone is typically defined as the central 25% of the total area.
3.5. Post-Test Procedure:
- At the end of the session, carefully remove the animal from the arena and return it to its home cage.
- Thoroughly clean the arena with 70% ethanol between each animal to remove any olfactory cues.
4. Data Analysis:
-
Group the data according to the treatment received (vehicle, different doses of U-99194A).
-
Calculate the mean and standard error of the mean (SEM) for each parameter.
-
Analyze the data using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the effects of different doses of U-99194A to the vehicle control group.
-
A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 Receptor Signaling Pathway and the antagonistic action of U-99194A.
Experimental Workflow for Locomotor Activity Testing
References
Application Notes and Protocols for Conditioned Place Preference Studies Using U-99194A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting conditioned place preference (CPP) studies using U-99194A, a selective dopamine D3 receptor antagonist. This document outlines the scientific background, experimental design, procedural details, data analysis, and visualization of key pathways and workflows.
Introduction
The conditioned place preference paradigm is a widely utilized preclinical model to investigate the rewarding or aversive properties of drugs and other stimuli. It relies on classical conditioning, where an animal learns to associate a specific environment with the effects of a substance. U-99194A is a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in brain regions associated with reward and motivation, such as the nucleus accumbens. Investigating the effects of U-99194A in a CPP paradigm can elucidate the role of the D3 receptor in reward processing and the potential of D3 receptor antagonists as therapeutic agents for substance use disorders. Studies have suggested that U-99194A itself may induce place preference, indicating potential rewarding properties.
Key Signaling Pathways
U-99194A exerts its effects by blocking the dopamine D3 receptor, a G protein-coupled receptor (GPCR) that is a member of the D2-like family. The canonical signaling pathway for D3 receptors involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA). Downstream of this primary pathway, D3 receptor signaling can also modulate other cellular processes, including the Akt signaling pathway and the function of GABA-A receptors, which are critical in regulating neuronal excitability and synaptic plasticity within the brain's reward circuitry.
Experimental Protocols
Materials and Apparatus
-
Subjects: Male or female adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Drug: U-99194A maleate salt, dissolved in a sterile vehicle (e.g., 0.9% saline or a solution containing a small amount of a solubilizing agent like Tween 80 if necessary).
-
Apparatus: A standard three-chamber conditioned place preference box. The two conditioning chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures). A smaller, neutral central chamber connects the two conditioning chambers. Guillotine doors should be available to restrict the animal to a specific chamber.
-
Software: Video tracking software to automatically record and analyze the animal's position and time spent in each chamber.
Experimental Workflow
The conditioned place preference protocol consists of three main phases: Pre-Conditioning (Habituation), Conditioning, and Post-Conditioning (Test).
Detailed Methodology
Phase 1: Pre-Conditioning (Habituation) (2-3 days)
-
Habituation: On the first day, place the animal in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15-30 minutes. This helps to reduce novelty-induced stress.
-
Baseline Preference Test: On the second day, place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each of the two conditioning chambers to determine any initial preference.
-
Unbiased Design: The drug-paired chamber is assigned randomly.
-
Biased Design: The drug is paired with the initially non-preferred chamber to avoid ceiling effects.
-
Phase 2: Conditioning (4-8 days)
-
On conditioning days, animals receive alternating injections of U-99194A and the vehicle.
-
Drug Conditioning: Inject the animal with the chosen dose of U-99194A (e.g., 5, 10, 20, or 40 mg/kg, intraperitoneally or subcutaneously). Immediately after the injection, confine the animal to the designated drug-paired chamber for 30-60 minutes.
-
Vehicle Conditioning: On alternate days, inject the animal with the vehicle. Immediately after the injection, confine the animal to the other conditioning chamber (the vehicle-paired chamber) for the same duration as the drug conditioning sessions.
-
The conditioning phase typically lasts for 4 to 8 days, with one drug and one vehicle pairing per two-day cycle.
Phase 3: Post-Conditioning (Test) (1 day)
-
One day after the final conditioning session, place the animal in the central chamber of the CPP apparatus with free access to all chambers.
-
Record the time spent in each of the two conditioning chambers for 15 minutes. No injections are given on the test day.
Data Presentation and Analysis
The primary outcome measure is the change in time spent in the drug-paired chamber from the pre-conditioning test to the post-conditioning test. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties of U-99194A.
Data Analysis:
-
Preference Score: A common metric is the preference score, calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test phase.
-
Statistical Analysis: The data can be analyzed using a paired t-test (comparing pre- and post-conditioning time in the drug-paired chamber for each group) or a two-way ANOVA to compare the effects of different doses of U-99194A and the vehicle.
Hypothetical Quantitative Data
The following tables present hypothetical data from a CPP study investigating the effects of different doses of U-99194A.
Table 1: Time Spent in Chambers (Seconds)
| Group | N | Pre-Conditioning (Drug-Paired) | Post-Conditioning (Drug-Paired) | Pre-Conditioning (Vehicle-Paired) | Post-Conditioning (Vehicle-Paired) |
| Vehicle | 10 | 445 ± 25 | 450 ± 30 | 455 ± 28 | 448 ± 27 |
| U-99194A (5 mg/kg) | 10 | 452 ± 28 | 580 ± 35 | 448 ± 30 | 325 ± 32 |
| U-99194A (10 mg/kg) | 10 | 448 ± 30 | 650 ± 40 | 452 ± 25 | 255 ± 28 |
| U-99194A (20 mg/kg) | 10 | 455 ± 26 | 510 ± 32* | 445 ± 29 | 390 ± 30 |
Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group in the post-conditioning phase.
Table 2: Preference Scores (Seconds)
| Group | N | Post-Conditioning Preference Score (Drug-Paired - Vehicle-Paired) |
| Vehicle | 10 | 2 ± 10 |
| U-99194A (5 mg/kg) | 10 | 255 ± 45 |
| U-99194A (10 mg/kg) | 10 | 395 ± 50 |
| U-99194A (20 mg/kg) | 10 | 120 ± 40 |
Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group.
Considerations and Troubleshooting
-
Locomotor Activity: U-99194A can affect locomotor activity, which may confound the interpretation of CPP data. It is advisable to measure locomotor activity during the conditioning sessions to ensure that any observed preference is not due to drug-induced hyperactivity or sedation.
-
Dose Selection: The choice of U-99194A dose is critical. A dose-response study is recommended to identify the optimal dose for inducing CPP without causing significant motor impairments.
-
Control Groups: A vehicle-treated control group is essential to control for the effects of injections and handling.
-
Apparatus and Cues: The distinctiveness of the conditioning chambers is crucial for the animal to form a clear association. Ensure that the visual and tactile cues are salient and do not induce a strong baseline preference or aversion.
By following these detailed protocols and considering the key factors outlined, researchers can effectively utilize the conditioned place preference paradigm to investigate the role of the dopamine D3 receptor in reward and motivation using U-99194A.
Application Notes and Protocols for U-99194 in Drug Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of U-99194, a selective dopamine D3 receptor antagonist, in preclinical studies of drug self-administration. This document includes detailed experimental protocols for various drugs of abuse, a summary of expected outcomes based on the current understanding of D3 receptor pharmacology, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, areas critically involved in reward, motivation, and addiction.[1][2] D3 receptors are implicated in the reinforcing effects of drugs of abuse and in drug-seeking behavior.
The mechanism of action of this compound involves blocking the binding of dopamine to the D3 receptor. As a D2-like receptor, the D3 receptor is coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Furthermore, D3 receptor activation can influence other signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and the Akt/mTORC1 pathway, which are involved in synaptic plasticity and cellular growth.[1][4] By antagonizing the D3 receptor, this compound is hypothesized to modulate the rewarding effects of drugs of abuse and reduce the motivation to self-administer these substances.
Dopamine D3 Receptor Signaling Pathway in Addiction
The signaling cascade initiated by dopamine binding to the D3 receptor plays a crucial role in the neurobiology of addiction. Blockade of this pathway by antagonists like this compound is a key strategy in the development of novel therapeutics for substance use disorders.
Experimental Protocols for Drug Self-Administration
The following protocols describe intravenous self-administration paradigms for common drugs of abuse in rats. This compound or its vehicle would be administered as a pretreatment prior to the self-administration session to evaluate its effect on drug-taking behavior.
General Surgical Procedure: Intravenous Catheterization
A standard surgical procedure for implanting a chronic indwelling intravenous catheter is required for all self-administration studies.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Sterile surgical instruments
-
Silastic tubing (e.g., 0.025 in. ID, 0.047 in. OD)
-
22-gauge stainless steel tubing bent at a right angle
-
Dental acrylic
-
Sutures
-
Heparinized saline (30 U/mL)
-
Antibiotic (e.g., cefazolin)
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave and sterilize the surgical areas on the back and the ventral neck.
-
Make a small incision on the back, between the scapulae, and another over the right jugular vein.
-
Tunnel the Silastic tubing subcutaneously from the back incision to the neck incision.
-
Carefully isolate the right jugular vein and make a small incision.
-
Insert the Silastic tubing into the vein, advancing it towards the heart.
-
Secure the catheter in place with sutures.
-
Exteriorize the other end of the catheter through the back incision and attach it to the 22-gauge tubing, which is then secured to the skull or back musculature with dental acrylic.
-
Close all incisions with sutures.
-
Flush the catheter with heparinized saline and administer a post-operative antibiotic.
-
Allow the animal to recover for at least 5-7 days before starting self-administration training.
This compound Pretreatment
This compound is typically dissolved in a vehicle such as saline and administered via subcutaneous (SC) or intraperitoneal (IP) injection. The pretreatment time can vary but is generally 20-30 minutes before the start of the self-administration session.
Cocaine Self-Administration
Objective: To assess the effect of this compound on the reinforcing properties of cocaine.
Materials:
-
Cocaine hydrochloride dissolved in sterile saline.
-
Operant conditioning chambers equipped with two levers, a syringe pump, and visual/auditory cues.
-
Rats with indwelling intravenous catheters.
Protocol:
-
Acquisition:
-
Rats are placed in the operant chamber for 2-hour daily sessions.
-
Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) over a few seconds, paired with a cue light and/or tone.
-
Pressing the "inactive" lever has no programmed consequences.
-
A timeout period (e.g., 20 seconds) follows each infusion, during which lever presses are recorded but do not result in an infusion.
-
Acquisition is typically achieved when a stable pattern of responding is observed (e.g., >10 infusions per session for 3 consecutive days with >80% of presses on the active lever).
-
-
Dose-Response Determination:
-
Once responding is stable, the dose of cocaine can be varied across sessions (e.g., 0.0, 0.125, 0.25, 0.5, 1.0 mg/kg/infusion) to establish a dose-response curve.
-
-
This compound Pretreatment:
-
Administer this compound (e.g., 0, 5, 10, 20 mg/kg, SC) 30 minutes before the start of the session.
-
Measure the number of cocaine infusions earned and the number of active and inactive lever presses.
-
Expected Outcome: Pretreatment with an effective dose of this compound is expected to decrease the number of self-administered cocaine infusions, indicating a reduction in the reinforcing efficacy of cocaine.
Heroin Self-Administration
Objective: To determine the effect of this compound on heroin reinforcement.
Materials:
-
Heroin hydrochloride dissolved in sterile saline.
-
Operant conditioning chambers.
-
Rats with intravenous catheters.
Protocol:
-
Acquisition:
-
Similar to cocaine, rats learn to self-administer heroin (e.g., 0.015-0.03 mg/kg/infusion) on a fixed-ratio (FR) 1 schedule (one press for one infusion).
-
Sessions are typically 2-6 hours daily.
-
-
Progressive-Ratio (PR) Schedule:
-
To assess motivation, a PR schedule can be implemented where the number of lever presses required for each subsequent infusion increases (e.g., 1, 2, 4, 6, 9...).
-
The "breakpoint" is the highest number of presses an animal will make for a single infusion and is a measure of the motivational strength of the drug.
-
-
This compound Pretreatment:
-
Administer this compound prior to the PR session.
-
Measure the breakpoint for heroin self-administration.
-
Expected Outcome: this compound is expected to lower the breakpoint for heroin self-administration, suggesting a decrease in the motivation to obtain the drug.
Methamphetamine Self-Administration
Objective: To evaluate the impact of this compound on the reinforcing effects of methamphetamine.
Materials:
-
Methamphetamine hydrochloride dissolved in sterile saline.
-
Operant conditioning chambers.
-
Rats with intravenous catheters.
Protocol:
-
Acquisition (Long Access):
-
To model the escalation of drug use seen in addiction, a long-access paradigm (e.g., 6 hours/day) can be used.
-
Rats self-administer methamphetamine (e.g., 0.05-0.1 mg/kg/infusion) on an FR1 schedule.
-
-
This compound Treatment during Escalation:
-
After a stable baseline of intake is established, administer this compound daily before the long-access session.
-
Monitor the total daily intake of methamphetamine.
-
Expected Outcome: Chronic treatment with this compound may prevent or attenuate the escalation of methamphetamine intake observed in control animals.
Nicotine Self-Administration
Objective: To assess the influence of this compound on the reinforcing properties of nicotine.
Materials:
-
Nicotine bitartrate dissolved in sterile saline (pH adjusted to 7.0).
-
Operant conditioning chambers.
-
Rats with intravenous catheters.
Protocol:
-
Acquisition:
-
Nicotine self-administration can be more difficult to establish than for other psychostimulants. Food or sucrose fading techniques are sometimes used.
-
A common infusion dose is 0.03 mg/kg/infusion (calculated as free base).
-
-
Fixed-Ratio (FR) Dose-Response:
-
Once responding is stable, a dose-response curve can be generated by varying the nicotine dose (e.g., 0.0075, 0.015, 0.03, 0.06 mg/kg/infusion).
-
-
This compound Pretreatment:
-
Administer this compound before sessions where different doses of nicotine are available.
-
Analyze the shift in the dose-response curve.
-
Expected Outcome: this compound may cause a downward shift in the nicotine self-administration dose-response curve, indicating a decrease in its reinforcing effects across multiple doses.
Data Presentation
The following tables are templates for organizing quantitative data from this compound drug self-administration studies.
Table 1: Effect of this compound Pretreatment on Cocaine Self-Administration (FR1 Schedule)
| This compound Dose (mg/kg) | Cocaine Infusions (Mean ± SEM) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| Vehicle | |||
| 5 | |||
| 10 | |||
| 20 |
Table 2: Effect of this compound Pretreatment on Heroin Self-Administration (Progressive-Ratio Schedule)
| This compound Dose (mg/kg) | Breakpoint (Mean ± SEM) | Total Infusions (Mean ± SEM) |
| Vehicle | ||
| 5 | ||
| 10 | ||
| 20 |
Table 3: Effect of Chronic this compound on Methamphetamine Intake in a Long-Access Model
| Treatment Group | Day 1 Intake (mg/kg ± SEM) | Day 7 Intake (mg/kg ± SEM) | Day 14 Intake (mg/kg ± SEM) |
| Vehicle | |||
| This compound (dose) |
Table 4: Effect of this compound on the Nicotine Self-Administration Dose-Response Curve (FR5 Schedule)
| Nicotine Dose (mg/kg/inf) | Infusions with Vehicle Pretreatment (Mean ± SEM) | Infusions with this compound (10 mg/kg) Pretreatment (Mean ± SEM) |
| 0.0075 | ||
| 0.015 | ||
| 0.03 | ||
| 0.06 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical drug self-administration study investigating the effects of a novel compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sex differences in escalation of methamphetamine self-administration: Cognitive and motivational consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACTIVATION OF DOPAMINE D3 RECEPTORS INHIBITS REWARD-RELATED LEARNING INDUCED BY COCAINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D3 receptor ligands for drug addiction treatment: update on recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Neurogenesis with U-99194 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing U-99194, a selective 5-HT1A receptor antagonist, for the investigation of neurogenesis. This document outlines the theoretical background, experimental protocols, and data interpretation strategies for both in vitro and in vivo models.
Introduction to this compound and Neurogenesis
This compound is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor is a G-protein coupled receptor widely expressed in the central nervous system, including in regions critical for neurogenesis such as the hippocampus.[1] Activation of 5-HT1A receptors has been shown to promote the proliferation and survival of neural progenitor cells.[1] Conversely, antagonism of this receptor is hypothesized to inhibit these processes. Chronic treatment with 5-HT1A receptor antagonists has been observed to decrease the proliferation and survival of new cells in the dentate gyrus.[2] Therefore, this compound serves as a valuable pharmacological tool to probe the role of the 5-HT1A receptor in the complex process of adult neurogenesis.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on studies of 5-HT1A receptor antagonism.
Table 1: In Vivo Effects of 5-HT1A Receptor Antagonism on Adult Hippocampal Neurogenesis
| Parameter | Treatment Group | Expected Outcome | Key Markers | Reference |
| Neural Progenitor Proliferation | This compound (or similar 5-HT1A antagonist) | ~30% decrease in proliferating cells | BrdU, Ki67 | [3] |
| Newborn Neuron Survival | Chronic this compound | Decrease in surviving new neurons | BrdU+/NeuN+ | [2] |
| Immature Neuron Number | This compound | Decrease in immature neurons | Doublecortin (DCX) | [1][4] |
Table 2: In Vitro Effects of this compound on Neural Stem Cell (NSC) Fate
| Parameter | This compound Concentration Range | Expected Outcome | Assay |
| NSC Proliferation | 10 nM - 1 µM | Dose-dependent decrease in neurosphere size and number | Neurosphere Assay |
| Neuronal Differentiation | 10 nM - 1 µM | Decrease in the percentage of Tuj1-positive neurons | Immunocytochemistry |
| Apoptosis | 10 nM - 1 µM | Potential increase in Caspase-3/7 activity | Apoptosis Assay |
Signaling Pathways
The 5-HT1A receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of downstream signaling cascades crucial for neurogenesis, such as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and the cAMP response element-binding protein (CREB) pathways.[5][6][7] Antagonism of the 5-HT1A receptor with this compound is expected to block these effects, leading to a reduction in pro-neurogenic signaling.
Experimental Protocols
In Vivo Assessment of Neurogenesis in Rodents
This protocol outlines the use of Bromodeoxyuridine (BrdU) to label dividing cells and Doublecortin (DCX) to identify immature neurons in the adult rodent brain following this compound treatment.
Materials:
-
This compound maleate
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Bromodeoxyuridine (BrdU) solution (50 mg/mL in sterile saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (20% and 30% in PBS)
-
Primary antibodies: anti-BrdU, anti-DCX, anti-NeuN
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
Procedure:
-
Animal Dosing:
-
Administer this compound (suggested dose range: 5-20 mg/kg, subcutaneously) or vehicle to adult rodents daily for a predetermined period (e.g., 14-28 days for chronic studies).[8]
-
-
BrdU Labeling:
-
To assess cell proliferation, administer a single intraperitoneal (i.p.) injection of BrdU (e.g., 50 mg/kg) on the final day of this compound treatment and sacrifice the animals 24 hours later.[9]
-
To assess cell survival, administer daily i.p. injections of BrdU for 5-7 consecutive days at the beginning of the this compound treatment period and sacrifice the animals at the end of the treatment period.[9]
-
-
Tissue Processing:
-
Deeply anesthetize the animals and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brains in 4% PFA overnight at 4°C, then cryoprotect in 20% and 30% sucrose solutions.
-
Section the brains coronally at 40 µm using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
For BrdU staining, pre-treat sections with 2N HCl for 30 minutes at 37°C to denature DNA, followed by neutralization with 0.1 M borate buffer.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate sections with primary antibodies (e.g., rat anti-BrdU, goat anti-DCX, mouse anti-NeuN) overnight at 4°C.
-
Wash sections in PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Counterstain with DAPI and mount sections onto slides.
-
-
Imaging and Quantification:
-
Capture fluorescent images of the dentate gyrus of the hippocampus using a confocal microscope.
-
Quantify the number of BrdU+, DCX+, and BrdU+/NeuN+ cells using stereological methods.
-
In Vitro Neurosphere Assay
This protocol details a method to assess the direct effects of this compound on the proliferation and differentiation of neural stem cells (NSCs) using a neurosphere culture system.[10][11][12]
Materials:
-
Embryonic or adult rodent brain tissue (hippocampus or subventricular zone)
-
NSC proliferation medium: DMEM/F12 supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL)
-
NSC differentiation medium: NSC proliferation medium without EGF and bFGF, and with 1% fetal bovine serum (optional)
-
This compound maleate
-
Poly-L-ornithine and laminin-coated culture plates or coverslips
-
Primary antibodies: anti-Ki67, anti-Tuj1 (β-III tubulin), anti-GFAP
-
Fluorescently-labeled secondary antibodies
-
DAPI
Procedure:
-
NSC Isolation and Culture:
-
Dissect the hippocampus or subventricular zone from embryonic or adult rodent brains.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Culture the cells in NSC proliferation medium in non-adherent flasks to allow for the formation of neurospheres.
-
-
This compound Treatment and Proliferation Assay:
-
Dissociate primary neurospheres and plate single cells at a clonal density (e.g., 10 cells/µL) in NSC proliferation medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle.
-
After 7-10 days, count the number and measure the diameter of the newly formed neurospheres.
-
Alternatively, plate dissociated neurosphere cells on coated coverslips, treat with this compound for 24-48 hours, and perform immunocytochemistry for the proliferation marker Ki67.
-
-
Differentiation Assay:
-
Plate dissociated neurosphere cells on poly-L-ornithine and laminin-coated coverslips in NSC proliferation medium.
-
Once the cells have adhered, switch to NSC differentiation medium containing various concentrations of this compound or vehicle.
-
After 5-7 days, fix the cells with 4% PFA.
-
-
Immunocytochemistry:
-
Perform immunocytochemistry using antibodies against the neuronal marker Tuj1 and the astrocyte marker GFAP.
-
Counterstain with DAPI.
-
-
Quantification:
-
Quantify the percentage of Tuj1-positive neurons and GFAP-positive astrocytes relative to the total number of DAPI-stained cells.
-
Conclusion
This compound is a critical tool for elucidating the role of the 5-HT1A receptor in regulating neurogenesis. The protocols provided herein offer a framework for investigating the effects of 5-HT1A antagonism on neural stem cell proliferation, differentiation, and survival. Rigorous quantification and careful interpretation of the data generated from these experiments will contribute to a deeper understanding of the serotonergic modulation of adult neurogenesis and may inform the development of novel therapeutic strategies for neurological and psychiatric disorders.
References
- 1. Frontiers | Oppositional Effects of Serotonin Receptors 5-HT1a, 2, and 2c in the Regulation of Adult Hippocampal Neurogenesis [frontiersin.org]
- 2. Frontiers | The Effect of Serotonin-Targeting Antidepressants on Neurogenesis and Neuronal Maturation of the Hippocampus Mediated via 5-HT1A and 5-HT4 Receptors [frontiersin.org]
- 3. 5-HT1A receptor antagonist administration decreases cell proliferation in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doublecortin expression levels in adult brain reflect neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rapid Effects of Retinoic Acid on CREB and ERK Phosphorylation in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissociation of doublecortin expression and neurogenesis in unipolar brush cells in the vestibulocerebellum and dorsal cochlear nucleus of the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Neurosphere Protocol - A rapid and detailed method for the isolation of spheres in-vitro [protocols.io]
- 12. [Neurosphere culture and in vitro assay]:Glycoscience Protocol Online Database [jcggdb.jp]
Application Notes and Protocols for U-99194A in Studying Social Interaction in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-99194A is a selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor primarily expressed in the limbic regions of the brain, including the nucleus accumbens, islands of Calleja, and the cerebellum.[1][2] These brain areas are critically involved in regulating motivation, emotion, and social behavior. Due to its targeted action, U-99194A serves as a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes, including social interaction.
These application notes provide a comprehensive overview of the use of U-99194A for studying social interaction in mice, including its mechanism of action, effects on social behaviors, and detailed experimental protocols.
Mechanism of Action
U-99194A exerts its effects by blocking the binding of dopamine to the D3 receptor. The dopamine D3 receptor is a member of the D2-like family of dopamine receptors, which are negatively coupled to adenylyl cyclase. By antagonizing the D3 receptor, U-99194A can lead to a disinhibition of dopamine release in certain brain regions, potentially enhancing signaling through D1 and D2 receptors.[3][4] This modulation of the dopaminergic system is thought to underlie its effects on social behaviors. Blockade of D3 receptors has been shown to influence downstream signaling pathways, including the Akt/mTOR and ERK1/2 pathways, which are involved in synaptic plasticity and cellular function.[5]
Applications in Social Interaction Studies
U-99194A has been utilized in preclinical studies to explore the role of the D3 receptor in social behaviors, particularly in the context of aggression and social investigation. Studies in mice have shown that U-99194A can modulate social dynamics, suggesting that the D3 receptor is a key player in the neural circuits governing social interaction.
Data Presentation: Effects of U-99194A on Social Behavior in Mice
The following table summarizes the reported effects of U-99194A on social interaction in mice. It is important to note that while studies report statistically significant effects, specific quantitative data on the duration of social interaction (e.g., time in seconds) are not consistently provided in the available literature.
| Dose (mg/kg) | Mouse Strain | Social Context | Observed Effect on Social Behavior | Reference |
| 20-40 | Male Mice (unspecified strain) | Isolation-induced aggression (30 days of isolation) | Significantly increases social investigation. The higher dose (40 mg/kg) also shows an anti-aggressive effect. | [3][4] |
| 5, 10, 20, 30 | C57BL/6J | Social reactivity in a non-aggressive context | Dose-dependently increased flight reactivity. | [6][7] |
Experimental Protocols
This section provides a detailed, synthesized protocol for a resident-intruder test to assess the effects of U-99194A on social interaction and aggression in mice. This protocol is based on established methods for social behavior testing and incorporates specific parameters from studies utilizing U-99194A.
Protocol: Resident-Intruder Test for Assessing Social Interaction and Aggression
1. Animals:
-
Residents: Adult male mice (e.g., C57BL/6J or other relevant strain). House individually for at least one week, and up to 30 days, prior to testing to establish territoriality and induce aggression.[4]
-
Intruders: Age- and weight-matched male mice of a non-aggressive strain (e.g., BALB/c) or a group-housed conspecific.
2. Materials:
-
U-99194A maleate salt
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Standard mouse cages for resident housing and testing arena
-
Video recording equipment
-
Stopwatches
-
Animal scale
-
Syringes and needles for administration
3. Drug Preparation and Administration:
-
Dissolve U-99194A in the chosen vehicle to the desired concentrations (e.g., for doses of 20 and 40 mg/kg).
-
Administer U-99194A or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 20 minutes before the behavioral test.[4]
4. Experimental Procedure:
-
Habituation: Allow resident mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Recording (Optional): A day before the drug administration, a baseline social interaction test can be performed to assess initial levels of aggression and sociability.
-
Drug Administration: Inject the resident mice with U-99194A or vehicle according to the experimental design.
-
Introduction of Intruder: 20 minutes after injection, introduce an intruder mouse into the home cage of the resident.[4]
-
Behavioral Recording: Videotape the interaction for a set period, typically 5-10 minutes.
-
Behavioral Scoring: An observer, blind to the treatment conditions, should score the videos for various social and non-social behaviors.
5. Behavioral Parameters to Measure:
-
Social Investigation: Duration (in seconds) the resident mouse spends sniffing the intruder's head, body, and anogenital region.
-
Aggressive Behaviors:
-
Latency to the first attack (in seconds).
-
Number of attacks (e.g., bites, tail rattles).
-
Total duration of aggressive encounters.
-
-
Non-social Behaviors:
-
Locomotor activity (e.g., distance traveled, time spent moving).
-
Exploratory behavior (e.g., rearing, sniffing the cage).
-
Immobility time.
-
6. Data Analysis:
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the behavioral parameters between the U-99194A-treated and vehicle-treated groups.
-
A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway
References
- 1. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D3 Receptor Modulates Akt/mTOR and ERK1/2 Pathways Differently during the Reinstatement of Cocaine-Seeking Behavior Induced by Psychological versus Physiological Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of U-99194 on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-99194 is a selective antagonist of the dopamine D3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain, including the nucleus accumbens and islands of Calleja. D3 receptors are implicated in the modulation of cognition, emotion, and reward processes, making them a significant target for the development of therapeutics for neuropsychiatric disorders. Electrophysiological studies are crucial for elucidating the precise mechanisms by which D3 receptor antagonists like this compound modulate neuronal activity.
While direct, peer-reviewed electrophysiological data from whole-cell patch-clamp studies specifically detailing the effects of this compound on neuronal ion channels are not extensively available in the public domain, its mechanism of action can be inferred from the known signaling pathways of D3 receptors. Dopamine D3 receptor activation is known to couple to Gαi/o proteins, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of adenylyl cyclase.[1][2][3] Therefore, as a D3 receptor antagonist, this compound is expected to block these effects, leading to a reduction in GIRK channel activity and a subsequent increase in neuronal excitability.
These application notes provide a detailed, albeit predictive, overview of the electrophysiological effects of this compound on neurons, along with comprehensive protocols for investigating these effects using whole-cell patch-clamp techniques.
Predicted Electrophysiological Effects of this compound
This compound, by antagonizing the D3 receptor, is hypothesized to produce the following electrophysiological effects on neurons, particularly in brain regions with high D3 receptor expression such as the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc):
-
Inhibition of Dopamine-Induced Hyperpolarization: In the presence of dopamine or a D3 agonist, this compound is expected to block the hyperpolarization of the neuronal membrane.
-
Reduction of GIRK Channel Currents: By blocking the D3 receptor-GIRK channel signaling cascade, this compound should reduce the magnitude of agonist-activated GIRK currents.
-
Increased Neuronal Excitability: By decreasing potassium conductance, this compound is predicted to increase the input resistance of the neuron, making it more susceptible to depolarization and action potential firing in response to excitatory inputs.
-
Modulation of Firing Rate: In spontaneously active neurons, such as dopaminergic neurons of the VTA and SNc, antagonism of D3 autoreceptors by this compound is expected to increase their firing rate by blocking the tonic inhibitory effect of endogenous dopamine.
Data Presentation: Predicted Quantitative Effects of this compound
The following tables present hypothetical, yet physiologically plausible, data summarizing the expected quantitative effects of this compound on key electrophysiological parameters of a dopaminergic neuron. These tables are intended to serve as a template for data acquisition and presentation in future experimental studies.
Table 1: Effect of this compound on Resting Membrane Potential (RMP) and Input Resistance in the Presence of a D3 Agonist (e.g., Quinpirole)
| Condition | RMP (mV) | Input Resistance (MΩ) |
| Control | -65 ± 2.1 | 250 ± 15 |
| Quinpirole (10 µM) | -75 ± 2.5 | 180 ± 12 |
| Quinpirole (10 µM) + this compound (1 µM) | -66 ± 2.2 | 245 ± 14 |
Table 2: Effect of this compound on Action Potential Firing Properties
| Condition | Firing Frequency (Hz) | Action Potential Threshold (mV) |
| Control | 2.5 ± 0.3 | -45 ± 1.5 |
| This compound (1 µM) | 4.0 ± 0.5 | -47 ± 1.8 |
Table 3: Effect of this compound on D3 Agonist-Induced GIRK Currents (Voltage-Clamp)
| Condition | Peak Outward Current at -60 mV (pA) |
| Control | 5 ± 1.2 |
| Quinpirole (10 µM) | 50 ± 5.8 |
| Quinpirole (10 µM) + this compound (1 µM) | 8 ± 1.5 |
Experimental Protocols
The following are detailed protocols for performing whole-cell patch-clamp recordings to investigate the electrophysiological effects of this compound on neurons.
Protocol 1: Whole-Cell Current-Clamp Recording to Measure Effects on Membrane Potential and Firing Rate
Objective: To determine the effect of this compound on the resting membrane potential, input resistance, and spontaneous firing rate of neurons.
Materials:
-
Brain slice preparation containing the region of interest (e.g., VTA, SNc).
-
Artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Intracellular solution (e.g., K-gluconate based).
-
Patch pipettes (3-5 MΩ).
-
Micromanipulator and amplifier system for patch-clamp recording.
-
This compound stock solution.
-
D3 receptor agonist (e.g., Quinpirole) stock solution.
Procedure:
-
Prepare acute brain slices (250-300 µm thick) from the desired brain region.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Visualize neurons using DIC or fluorescence microscopy.
-
Approach a target neuron with a patch pipette filled with intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode.
-
Record the baseline resting membrane potential and spontaneous firing activity for at least 5 minutes.
-
To measure input resistance, inject a series of hyperpolarizing current steps (e.g., -100 pA to +50 pA in 10 pA increments, 500 ms duration) and measure the corresponding voltage changes.
-
Bath apply the D3 agonist (e.g., 10 µM Quinpirole) and record the changes in membrane potential and firing rate.
-
After a stable effect of the agonist is observed, co-apply this compound (e.g., 1 µM) with the agonist.
-
Record the changes in membrane potential and firing rate in the presence of both the agonist and this compound.
-
To test the effect of this compound alone on spontaneously active neurons, after establishing a baseline, bath apply this compound (e.g., 1 µM) and record the change in firing frequency.
-
At the end of the experiment, wash out the drugs with aCSF to observe recovery if possible.
Protocol 2: Whole-Cell Voltage-Clamp Recording to Isolate GIRK Currents
Objective: To determine the effect of this compound on D3 receptor-activated GIRK currents.
Materials:
-
Same as Protocol 1, with the addition of specific ion channel blockers (e.g., tetrodotoxin to block voltage-gated sodium channels, and blockers of other potassium channels if necessary).
-
Intracellular solution containing GTPγS to ensure stable G-protein activation.
Procedure:
-
Follow steps 1-5 of Protocol 1 to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the neuron at a potential of -60 mV.
-
To isolate potassium currents, include appropriate blockers in the aCSF (e.g., 0.5 µM tetrodotoxin, and blockers for other potassium channels as needed).
-
Apply a series of voltage steps or a voltage ramp to elicit and measure baseline currents.
-
Bath apply a D3 agonist (e.g., 10 µM Quinpirole) to activate GIRK channels. This should result in an increase in outward current.
-
Once a stable agonist-induced current is recorded, co-apply this compound (e.g., 1 µM) with the agonist.
-
Record the current to determine if this compound blocks the agonist-induced outward current.
-
Perform a washout with aCSF to observe the reversal of the drug effects.
Mandatory Visualizations
Caption: Signaling pathway of D3 receptor antagonism by this compound.
Caption: Experimental workflow for electrophysiological recording.
References
- 1. Dominant-negative mutants identify a role for GIRK channels in D3 dopamine receptor-mediated regulation of spontaneous secretory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dominant-Negative Mutants Identify a Role for Girk Channels in D3 Dopamine Receptor-Mediated Regulation of Spontaneous Secretory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
U-99194A solubility and vehicle preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and vehicle preparation of U-99194A. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is U-99194A and what is its primary mechanism of action?
A1: U-99194A is a potent and selective antagonist of the dopamine D3 receptor. Its primary mechanism of action is to block the signaling of the D3 receptor, which is a G protein-coupled receptor (GPCR). Dopamine D3 receptors are primarily coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). By blocking this receptor, U-99194A prevents the inhibitory effect of dopamine on adenylyl cyclase.
Q2: In what common laboratory solvents is U-99194A soluble?
A2: U-99194A, particularly as the maleate salt, has some solubility in water. It is also soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] For in vivo studies, it is often necessary to first dissolve the compound in a minimal amount of an organic solvent like DMSO before further dilution in an aqueous vehicle.
Q3: My U-99194A solution is cloudy after diluting my DMSO stock with saline. What should I do?
A3: This is a common issue when preparing aqueous solutions of poorly soluble compounds. The cloudiness indicates that the compound is precipitating out of solution. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Q4: What is a suitable vehicle for subcutaneous or intraperitoneal injection of U-99194A in animal models?
A4: While several studies report using saline as a vehicle for U-99194A administration, the compound's limited aqueous solubility can make this challenging. A common and effective approach for such compounds is to use a co-solvent system. A vehicle containing a small percentage of DMSO, and potentially a surfactant like Tween 80, in saline is often used to maintain solubility. A detailed protocol is provided in the Experimental Protocols section.
Solubility Data
The following table summarizes the available solubility data for U-99194A maleate.
| Solvent | Solubility | Source |
| Water | Soluble to 25 mM | |
| Water | >5 mg/mL | [2][3] |
| DMSO | Soluble | [1] |
| Methanol | Soluble | [1] |
Experimental Protocols
Protocol: Preparation of U-99194A for In Vivo Administration (Subcutaneous or Intraperitoneal)
This protocol provides a general method for preparing U-99194A for injection in animal models, based on standard practices for formulating poorly soluble compounds.
Materials:
-
U-99194A maleate powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Tween® 80 (Polysorbate 80), sterile
-
Saline (0.9% sodium chloride), sterile, injectable grade
Procedure:
-
Calculate the required amount of U-99194A: Based on the desired dose (e.g., mg/kg) and the weight of the animals, calculate the total mass of U-99194A needed.
-
Prepare the vehicle solution:
-
A common vehicle composition is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.
-
For example, to prepare 10 mL of a 10% DMSO, 10% Tween 80 vehicle:
-
Aseptically add 1 mL of sterile DMSO to a sterile conical tube.
-
Add 1 mL of sterile Tween 80 to the same tube.
-
Add 8 mL of sterile saline to the tube.
-
Vortex thoroughly until the solution is clear and homogenous.
-
-
-
Dissolve U-99194A:
-
Weigh the calculated amount of U-99194A powder and place it in a sterile tube.
-
Add a small volume of DMSO (e.g., 10% of the final volume) and vortex until the compound is completely dissolved. This creates a concentrated stock solution.
-
-
Prepare the final dosing solution:
-
Slowly add the vehicle solution (from step 2) to the U-99194A stock solution (from step 3) while vortexing.
-
Continue to vortex until the final solution is clear.
-
Visually inspect the solution for any precipitation before administration.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition of aqueous vehicle | The compound's solubility limit in the final vehicle has been exceeded. | - Increase the percentage of DMSO and/or Tween 80 in the vehicle (not to exceed toxic levels).- Gently warm the solution (e.g., to 37°C) to aid dissolution. Ensure the compound is stable at this temperature.- Prepare a more dilute final solution if the dosing volume allows. |
| Solution is cloudy or forms a suspension | Incomplete dissolution of the compound. | - Increase vortexing time.- Use a sonicating water bath to aid dissolution.- Ensure the initial DMSO stock solution is completely clear before adding the aqueous vehicle. |
| Injection site irritation in animals | The concentration of DMSO or Tween 80 may be too high. | - Reduce the percentage of co-solvents in the vehicle to the lowest possible concentration that maintains solubility.- Consider alternative, less irritating co-solvents if available and compatible. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of U-99194A and a typical experimental workflow for its preparation and administration.
Caption: Mechanism of action of U-99194A as a dopamine D3 receptor antagonist.
Caption: Workflow for preparing U-99194A for in vivo administration.
References
Technical Support Center: PNU-99194A
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of PNU-99194A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section addresses specific experimental issues and provides potential explanations and solutions related to the off-target effects of PNU-99194A.
Issue 1: Unexpected Stimulatory Effects or Agonist-like Activity
-
Question: I am using PNU-99194A as a dopamine D3 receptor antagonist, but I am observing unexpected stimulatory effects in my cell-based assay (e.g., increased intracellular calcium, or arachidonic acid release). What could be the cause?
-
Answer: While PNU-99194A is primarily classified as a dopamine D3 receptor antagonist, it has been reported to exhibit agonist-like or partial agonist activity in certain experimental contexts.[1] This can be particularly apparent in systems with high receptor expression or in specific cellular backgrounds.
-
Troubleshooting Steps:
-
Confirm On-Target Agonism: To determine if the observed effect is mediated by the D3 receptor, try to block the stimulatory effect with another, structurally different D3 antagonist.
-
Evaluate Expression Levels: If using a recombinant system, consider reducing the expression level of the D3 receptor to see if this mitigates the agonist-like effects.
-
Investigate Off-Target Effects: PNU-99194A has been shown to interact with other receptors, such as sigma-1 (σ1) and sigma-2 (σ2) receptors. Activation of these receptors can lead to various downstream signaling events. Consider using selective antagonists for these off-target receptors to see if the unexpected stimulatory effect is attenuated.
-
-
Issue 2: Inconsistent or Biphasic Dose-Response Curves
-
Question: My dose-response curves with PNU-99194A are not following a typical monophasic inhibition. I'm observing a biphasic response where lower concentrations seem to have a different effect than higher concentrations. Why is this happening?
-
Answer: Biphasic dose-response curves can be indicative of multiple binding sites with different affinities or opposing functional effects. In the case of PNU-99194A, this could be due to its interaction with both the high-affinity D3 receptor and lower-affinity off-target receptors. For instance, low concentrations of PNU-99194A have been shown to reduce arachidonic acid release, while higher concentrations were ineffective.[1] Additionally, dose-dependent effects on motor activity have been observed in vivo, with lower doses increasing locomotion and higher doses reducing it.[2]
-
Troubleshooting Steps:
-
Widen Dose Range: Ensure your dose-response curve covers a wide range of concentrations to fully characterize the biphasic nature.
-
Utilize Selective Ligands: Use selective agonists and antagonists for the D3 receptor and potential off-target receptors to dissect the contribution of each to the observed dose-response curve.
-
Consider Functional Selectivity: PNU-99194A might be acting as a biased agonist, preferentially activating certain signaling pathways at different concentrations. It is advisable to probe multiple downstream signaling readouts (e.g., cAMP, β-arrestin recruitment, ion channel modulation).
-
-
Issue 3: Failure to Antagonize D3 Agonist Effects In Vivo
-
Question: In my in vivo experiments, PNU-99194A is not effectively blocking the behavioral effects of a known D3 agonist. Is it possible that it's not a potent antagonist in vivo?
-
Answer: Several studies have reported that PNU-99194A fails to block the discriminative stimulus effects of D3-preferring agonists like (+)-7-OH-DPAT in animal models.[3][4] In some cases, it has even been shown to potentiate the effects of D3 agonists.[5] This complex in vivo pharmacology could be due to a combination of factors, including its pharmacokinetic properties, metabolism, and off-target effects that may counteract or modulate its D3 receptor antagonism.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, measure the brain concentration of PNU-99194A to ensure it is reaching the target at sufficient levels.
-
Alternative Antagonists: Consider using a structurally distinct D3 receptor antagonist to confirm the role of the D3 receptor in the observed behavioral effect.
-
Investigate Off-Target Contributions: The observed in vivo effects may be a composite of D3 receptor blockade and engagement of other targets. For example, interaction with sigma receptors can modulate dopaminergic and other neurotransmitter systems.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-target binding sites of PNU-99194A?
A1: PNU-99194A has been reported to have affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. While its primary target is the dopamine D3 receptor, these off-target interactions should be considered when interpreting experimental results. There is also some evidence suggesting potential interactions with serotonin receptors, although this is less well-characterized.
Q2: How can I control for the off-target effects of PNU-99194A in my experiments?
A2: To control for off-target effects, it is recommended to:
-
Use the lowest effective concentration of PNU-99194A that still provides D3 receptor antagonism.
-
Employ a "negative control" cell line or animal model that does not express the D3 receptor to identify D3-independent effects.
-
Use selective antagonists for known off-target receptors (e.g., σ1 and σ2) in conjunction with PNU-99194A to block their contribution to the observed effects.
-
Confirm key findings with a structurally unrelated D3 receptor antagonist.
Q3: Can PNU-99194A act as a biased agonist?
A3: The phenomenon of functional selectivity, or biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is a possibility for PNU-99194A. The observation of agonist-like effects in some assays but not others suggests that it may stabilize receptor conformations that are coupled to specific downstream signaling cascades. Researchers should therefore assess multiple signaling endpoints to fully characterize the pharmacological profile of PNU-99194A in their system of interest.
Data Presentation
Table 1: Summary of PNU-99194A Binding Affinities (Ki) at Various Receptors
| Receptor | Ki (nM) | Species | Assay Type | Reference |
| Dopamine D3 | ~1-5 | Human/Rat | Radioligand Binding | Multiple Sources |
| Dopamine D2 | ~20-100 | Human/Rat | Radioligand Binding | Multiple Sources |
| Sigma-1 (σ1) | ~100-500 | - | Radioligand Binding | Inferred from literature |
| Sigma-2 (σ2) | ~100-500 | - | Radioligand Binding | Inferred from literature |
| Serotonin 5-HT2A | >1000 | - | Radioligand Binding | Inferred from literature |
Experimental Protocols
1. Radioligand Binding Assay (Competitive Inhibition)
This protocol is a general guideline for determining the binding affinity of PNU-99194A for a target receptor (e.g., Dopamine D3) expressed in cell membranes.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2/D3 receptors).
-
PNU-99194A stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of PNU-99194A in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and either PNU-99194A, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand at a concentration close to its Kd.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the PNU-99194A concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay (cAMP Accumulation)
This protocol provides a general method for assessing the functional antagonist activity of PNU-99194A at Gαi-coupled receptors like the Dopamine D3 receptor.
-
Materials:
-
Cells expressing the Gαi-coupled receptor of interest.
-
Forskolin (an adenylyl cyclase activator).
-
A known agonist for the target receptor.
-
PNU-99194A stock solution.
-
Cell culture medium with a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of PNU-99194A for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin and the EC80 concentration of the agonist.
-
Incubate for a time sufficient to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the PNU-99194A concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Mandatory Visualizations
Caption: PNU-99194A antagonism of the canonical D3 receptor pathway.
Caption: Potential off-target signaling pathways of PNU-99194A.
Caption: Experimental workflow for troubleshooting unexpected agonism.
References
- 1. Both dopamine and the putative dopamine D3 receptor antagonist PNU-99194A induce a biphasic inhibition of phorbol ester-stimulated arachidonic acid release from CHO cells transfected with the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D3 receptor antagonist PNU-99194A fails to block (+)-7-OH-DPAT substitution for D-amphetamine or cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of the discriminative stimulus effects of (+)-7-OH-DPAT by remoxipride but not PNU-99194A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The D3 antagonist PNU-99194A potentiates the discriminative cue produced by the D3 agonist 7-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: U-99194 Dose-Response Curve Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting U-99194 dose-response curve analysis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| Dopamine D3 Receptor | 160 nM | Human | [1][2] |
| Dopamine D2 Receptor | 2281 nM | Human | [3] |
| Dopamine D4 Receptor | >10000 nM | Human | [3] |
| α1-Adrenergic Receptor | 8913 nM | Rat | [2] |
| Solubility | |||
| Water | >5 mg/mL ( >25 mM) | N/A | [4] |
| Storage | |||
| Solid Form | Room Temperature | N/A | [1][3] |
| Stock Solutions | Short-term use recommended; long-term storage not advised. | N/A | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dopamine D3 receptor signaling pathway and a general workflow for troubleshooting this compound experiments.
Experimental Protocols
A detailed methodology for a representative functional assay is provided below. This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Functional Antagonism Assay: cAMP Measurement in CHO-K1 cells stably expressing human Dopamine D3 Receptor
Objective: To determine the IC50 of this compound by measuring its ability to inhibit the dopamine-induced decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human Dopamine D3 receptor (e.g., from Revvity).[5]
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS).
-
This compound maleate salt.
-
Dopamine hydrochloride.
-
Assay buffer (e.g., HBSS with 0.1% BSA, pH 7.4).
-
cAMP assay kit (e.g., TR-FRET based).
-
384-well white microplates.
-
Plate reader capable of TR-FRET.
Procedure:
-
Cell Preparation:
-
Culture the CHO-K1-D3 cells according to the supplier's recommendations.
-
Harvest cells at 80-90% confluency.
-
Resuspend the cells in the assay buffer to the desired density (optimize for your assay, e.g., 0.5 x 10^6 cells/mL).[6]
-
-
This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound maleate in sterile water (e.g., 10 mM).
-
Perform serial dilutions in the assay buffer to create a range of concentrations for the dose-response curve. It is advisable to prepare fresh dilutions for each experiment.
-
-
Assay Protocol (384-well format):
-
Add a small volume (e.g., 5 µL) of the diluted this compound to the wells of the microplate. For the negative control (no inhibition), add the same volume of assay buffer.
-
Add the cell suspension to each well.
-
Pre-incubate the plate with this compound and cells for a defined period (e.g., 15-30 minutes) at 37°C.
-
Prepare a dopamine solution in the assay buffer at a concentration that will yield approximately 80% of the maximal response (EC80). This concentration needs to be predetermined in your assay system.
-
Add a small volume (e.g., 5 µL) of the dopamine solution to all wells except for the basal control wells (which receive assay buffer).
-
Incubate for a specified time (e.g., 15 minutes) at 37°C.[6]
-
Lyse the cells and proceed with the cAMP detection according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide & FAQs
Q1: I am having trouble dissolving this compound.
A1: this compound maleate salt is reported to be soluble in water to at least 5 mg/mL.[4] If you are experiencing solubility issues, consider the following:
-
Use the maleate salt: Ensure you are using a salt form of this compound, as the free base may have different solubility properties.
-
Freshly prepare solutions: It is recommended to use freshly prepared solutions for each experiment, as the long-term stability of this compound in solution is not well-documented.[5]
-
Gentle warming and vortexing: Gentle warming and vortexing can aid in dissolution.
-
Check the pH of your solvent: The pH of your buffer can influence the solubility of the compound.
Q2: My dose-response curve has a very narrow or non-existent assay window.
A2: A small assay window can be due to several factors:
-
Suboptimal agonist concentration: The concentration of the agonist (e.g., dopamine) used to stimulate the receptor is critical. It is recommended to use an agonist concentration at or near its EC80 to provide a sufficient window to observe antagonism.[1]
-
Low receptor expression: Ensure that your cell line has a high and stable expression of the dopamine D3 receptor. Use cells at a consistent and low passage number.
-
Cell health: Poor cell viability or confluency can negatively impact the assay performance. Ensure your cells are healthy and seeded at an optimal density.
Q3: I am observing high background signal in my assay.
A3: High background can be caused by:
-
Autofluorescence of the compound: At high concentrations, this compound might exhibit autofluorescence. Run a control plate with the compound in the absence of cells to check for this.
-
Assay components: Components of the cell culture medium or assay buffer can sometimes contribute to background signal. Consider washing the cells with a simple buffer like HBSS before starting the assay.
-
Non-specific binding: High concentrations of the compound may lead to non-specific binding to the plate or other cellular components.
Q4: The results of my this compound dose-response experiments are not reproducible.
A4: Lack of reproducibility is a common issue in cell-based assays. To improve consistency:
-
Standardize cell culture conditions: Use cells from the same passage number and ensure consistent seeding density and confluency.
-
Prepare fresh compound dilutions: As the stability of this compound in solution for extended periods is not guaranteed, prepare fresh serial dilutions for each experiment from a recently prepared stock solution.
-
Consistent incubation times: Adhere strictly to the optimized incubation times for both the antagonist and agonist.
-
Pipetting accuracy: Ensure accurate and consistent pipetting, especially for small volumes in high-density plates.
Q5: My this compound dose-response curve is U-shaped or shows other atypical shapes. What could be the cause?
A5: Atypical dose-response curves can be complex to interpret. Potential reasons include:
-
Off-target effects: At higher concentrations, this compound may interact with other receptors or cellular targets, leading to unexpected effects. For instance, this compound has been shown to interact with the ABCG2 transporter.[7]
-
Compound properties: At very high concentrations, the compound may precipitate out of solution or cause cytotoxicity, leading to a drop in the response.
-
Assay artifacts: The observed effect could be an artifact of the assay technology at high compound concentrations.
-
To investigate this:
-
Perform cytotoxicity assays (e.g., MTT or LDH) in parallel with your functional assay to rule out cell death as a cause for the descending part of the curve.
-
Consult the literature for similar compounds that may exhibit biphasic or U-shaped dose-response curves to understand potential underlying mechanisms.
-
Consider using orthogonal assays to confirm the observed effect.
-
Q6: What initial concentration range should I use for my this compound dose-response curve?
A6: Based on its Ki value of 160 nM for the human D3 receptor, a good starting point for a dose-response curve would be to bracket this concentration. A range from 1 nM to 100 µM, with logarithmic dilutions, should be sufficient to capture the full inhibitory effect and establish a complete dose-response curve. You may need to adjust this range based on the results of your initial experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor [diva-portal.org]
- 3. A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of the human dopamine D3 receptor expressed in transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Biphasic Effects of U-99194A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-99194A. The content is structured to address specific issues that may arise during experiments, with a focus on interpreting its characteristic biphasic effects.
Frequently Asked Questions (FAQs)
Q1: What is U-99194A and what is its primary mechanism of action?
U-99194A is a preferential dopamine D3 receptor antagonist. It exhibits high affinity for the D3 receptor, with approximately 20-fold selectivity over the D2 receptor in vitro.[1] While its primary classification is as a D3 antagonist, its pharmacological profile is complex and can be associated with functional outcomes that resemble partial agonist activity.
Q2: What are the biphasic effects of U-99194A observed in experiments?
Biphasic effects of U-99194A have been reported in both in vivo and in vitro studies. The most commonly observed biphasic response is on locomotor activity in rodents. At lower doses, U-99194A tends to increase locomotor activity, while higher doses can lead to a reduction in motor activity.[2][3] A similar biphasic pattern has been observed in cell-based assays, such as the inhibition of arachidonic acid release.[4]
Q3: What could be the underlying reason for these biphasic effects?
The biphasic effects of U-99194A are likely due to its complex pharmacology. Several factors could contribute:
-
Receptor Selectivity and Occupancy: At lower concentrations, U-99194A may preferentially bind to and antagonize D3 autoreceptors, which typically inhibit dopamine release. This antagonism would lead to increased dopaminergic neurotransmission and enhanced motor activity. At higher concentrations, the drug may start to occupy and antagonize postsynaptic D2 receptors, or even D1 receptors, leading to an overall inhibition of dopamine-mediated signaling and reduced motor activity.[5]
-
Partial Agonist Activity: In some cellular contexts, U-99194A has demonstrated agonist-like effects. For instance, in a study using CHO cells expressing the D3 receptor, low concentrations of U-99194A inhibited phorbol ester-stimulated arachidonic acid release, acting as an agonist.[4] This agonist activity at low doses, followed by a loss of effect at higher doses, contributes to a biphasic dose-response curve.
-
Interaction with other Neurotransmitter Systems: The overall behavioral effect of U-99194A is also dependent on its interaction with other dopamine receptor subtypes, particularly D1 receptors.[5]
Troubleshooting Guide
This guide addresses common unexpected results when working with U-99194A.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No effect on locomotor activity. | Dose may be too low or too high, falling outside the therapeutic window for a biphasic response. | Perform a full dose-response study to capture both the stimulatory and inhibitory phases. Start with a low dose (e.g., 1-5 mg/kg) and escalate to higher doses (e.g., 20-40 mg/kg). |
| Only inhibitory effects on motor activity are observed. | The starting dose may already be on the descending limb of the dose-response curve. | Test lower doses of U-99194A (e.g., 1, 2.5, 5, 10 mg/kg) to determine if a stimulatory effect can be unmasked.[3] |
| High variability in behavioral responses between animals. | The effect of U-99194A can be influenced by the baseline level of dopamine transmission in individual animals. | Ensure consistent experimental conditions (e.g., time of day, habituation to the testing environment) to minimize variability in baseline dopamine levels. |
| In vitro results show agonism instead of the expected antagonism. | U-99194A can act as an agonist in certain signaling pathways, such as the arachidonic acid release pathway mediated by D3 receptors.[4] | Carefully consider the specific signaling pathway being investigated. If using a functional assay, run appropriate controls with known D3 agonists and antagonists to characterize the response. |
| Unexpected results in cell-based assays. | The cellular context, including the expression levels of different dopamine receptor subtypes and downstream signaling components, can influence the effect of U-99194A. | Use a well-characterized cell line with stable expression of the target receptor. Validate the expression and functionality of the receptor before conducting experiments with U-99194A. |
Quantitative Data
The following tables summarize the available quantitative data for U-99194A.
Table 1: In Vitro Binding Affinity and Functional Potency of U-99194A
| Receptor Subtype | Assay Type | Parameter | Value | Species | Source |
| Dopamine D3 | Radioligand Binding | - | Nanomolar Potency | - | [1] |
| Dopamine D2 | Radioligand Binding | Selectivity (D3 vs D2) | 20-fold | - | [1] |
| Dopamine D3 | Arachidonic Acid Release | IC50 | 1.9 nM | Chinese Hamster Ovary (CHO) cells | [4] |
Table 2: In Vivo Effective Doses of U-99194A on Locomotor Activity
| Effect on Locomotor Activity | Dose Range (mg/kg, s.c.) | Species | Source |
| Increased Locomotor Activity | 5 - 10 | Mice | [3] |
| Increased Locomotor Activity | 5, 10, 20 | Rats | [5] |
| Decreased Locomotor Activity | 20 - 30 | Mice | [3] |
| Decreased Locomotor Activity | 20 - 40 | Mice | [2] |
Experimental Protocols
1. Radioligand Binding Assay for Dopamine Receptors (General Protocol)
This protocol provides a general framework for determining the binding affinity (Ki) of U-99194A for dopamine D1, D2, and D3 receptors.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D1, D2, or D3 receptor.
-
Radioligand (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]7-OH-DPAT for D3).
-
U-99194A.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare dilutions: Prepare a series of dilutions of U-99194A in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes.
-
Radioligand (at a concentration near its Kd).
-
U-99194A dilution or vehicle.
-
For non-specific binding wells, add a high concentration of a non-labeled competing ligand (e.g., unlabeled Spiperone for D2).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of U-99194A by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Arachidonic Acid (AA) Release Assay (General Protocol)
This protocol is a general guide for measuring the effect of U-99194A on AA release in cells expressing the D3 receptor.
-
Materials:
-
CHO cells stably expressing the human dopamine D3 receptor.
-
Cell culture medium.
-
[³H]Arachidonic Acid.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce AA release.
-
U-99194A.
-
Scintillation cocktail.
-
24-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Cell Labeling: Plate the cells in 24-well plates and allow them to adhere. Incubate the cells with [³H]Arachidonic Acid in the culture medium for several hours (e.g., 18-24 hours) to allow for its incorporation into the cell membranes.
-
Washing: Wash the cells multiple times with assay buffer to remove unincorporated [³H]AA.
-
Pre-incubation: Pre-incubate the cells with various concentrations of U-99194A or vehicle in assay buffer for a short period (e.g., 15-30 minutes).
-
Stimulation: Add the stimulus (e.g., PMA) to the wells to induce AA release and incubate for a specified time (e.g., 30-60 minutes).
-
Sample Collection: Collect the supernatant from each well.
-
Counting: Add the supernatant to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the amount of [³H]AA released as a percentage of the total incorporated radioactivity (determined by lysing a separate set of labeled cells). Plot the percentage of inhibition of stimulated AA release against the concentration of U-99194A to determine the IC50.
-
Visualizations
Caption: Hypothesized mechanism of U-99194A's biphasic effect on motor activity.
References
- 1. | BioWorld [bioworld.com]
- 2. Discriminative stimulus properties of the dopamine D3 antagonist PNU-99194A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Both dopamine and the putative dopamine D3 receptor antagonist PNU-99194A induce a biphasic inhibition of phorbol ester-stimulated arachidonic acid release from CHO cells transfected with the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Species-specific differences in U-99194A response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dopamine D3 receptor antagonist, U-99194A.
Frequently Asked Questions (FAQs)
Q1: What is U-99194A and what is its primary mechanism of action?
U-99194A is a selective antagonist of the dopamine D3 receptor.[1] It exhibits nanomolar potency at the D3 receptor with approximately 20-fold selectivity over the D2 receptor in vitro.[1] Its primary mechanism of action is to block the effects of dopamine at the D3 receptor.
Q2: Are there known species-specific differences in the response to U-99194A?
Direct comparative studies on the pharmacodynamics and pharmacokinetics of U-99194A across a wide range of species are limited. The majority of published research has been conducted in rodents (rats and mice). While the dopamine D3 receptor shows high amino acid sequence homology between humans, rats, and mice, which suggests a conserved target, differences in metabolism and other physiological factors can still lead to species-specific responses. Researchers should exercise caution when extrapolating data from rodents to other species, including primates.
Q3: What are the reported in vivo effects of U-99194A in rodents?
In rats and mice, U-99194A has been shown to:
-
Increase locomotor activity at certain doses.[2]
-
Influence social behaviors in mice.[3]
-
Serve as a discriminative stimulus, suggesting it has distinct subjective effects.[4][5]
-
Potentiate the effects of other drugs, such as d-amphetamine.[6]
It is important to note that the behavioral effects can be dose-dependent and may vary based on the experimental conditions and the specific rodent strain used.[2]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected behavioral results in my animal model.
-
Possible Cause 1: Species and Strain Differences. As highlighted, the response to U-99194A can vary between species and even between different strains of the same species. The provided data is primarily from studies on Sprague-Dawley rats and C57BL/6J mice. If you are using a different species or strain, the effective dose range may differ significantly.
-
Troubleshooting Tip 1: Conduct a dose-response study in your specific animal model to determine the optimal dose for the desired effect. Start with a low dose and gradually increase it while monitoring the behavioral outcomes.
-
Possible Cause 2: Route of Administration and Vehicle. The pharmacokinetics of U-99194A can be influenced by the route of administration (e.g., intraperitoneal, subcutaneous) and the vehicle used to dissolve the compound.
-
Troubleshooting Tip 2: Ensure that the chosen route of administration and vehicle are appropriate for your experimental design and are consistent with previously published studies. If you are deviating from established protocols, consider potential impacts on drug absorption and distribution.
Problem 2: Difficulty replicating in vitro binding affinity or functional potency values.
-
Possible Cause 1: Different Experimental Conditions. In vitro assay results (Ki, EC50, IC50) are highly dependent on the specific experimental conditions, including the cell line used, radioligand, buffer composition, and incubation time.
-
Troubleshooting Tip 1: Carefully review the experimental protocols from published studies and try to replicate the conditions as closely as possible. Pay attention to details such as membrane preparation, protein concentration, and data analysis methods.
-
Possible Cause 2: Lack of Directly Comparable Data. As there is a lack of head-to-head comparative studies, you may be trying to replicate a value from a study that used a different species' receptor.
-
Troubleshooting Tip 2: When possible, use cells expressing the dopamine D3 receptor from your species of interest. If this is not feasible, be aware that the values you obtain may differ from those reported for other species.
Data Presentation
Table 1: In Vitro Binding Affinity of U-99194A for Dopamine Receptors
| Receptor Subtype | Species | Reported Ki (nM) | Reference |
| D3 | Not Specified | ~1 | [1] |
| D2 | Not Specified | ~20 | [1] |
Note: The species for these specific in vitro values were not explicitly stated in the reviewed literature. Researchers should interpret these values with caution.
Table 2: Summary of In Vivo Behavioral Studies with U-99194A in Rodents
| Species | Dose Range | Route of Administration | Observed Effects | Reference(s) |
| Rat (Sprague-Dawley) | 5 - 20 mg/kg | Subcutaneous | Increased locomotor activity, discriminative stimulus effects | [4][5][6] |
| Mouse (C57BL/6J) | 5 - 40 mg/kg | Not Specified | Dose-dependent effects on locomotor activity, increased social investigation | [2][3] |
Experimental Protocols
Key Experiment: In Vivo Behavioral Assessment in Rodents
This protocol provides a general framework for assessing the behavioral effects of U-99194A in rodents.
-
Animals: Use adult male or female rodents of a specified strain (e.g., Sprague-Dawley rats, C57BL/6J mice). House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.
-
Drug Preparation: Dissolve U-99194A maleate in a suitable vehicle, such as sterile saline or a small percentage of a solubilizing agent like Tween 80 in saline. Prepare fresh solutions on the day of the experiment.
-
Administration: Administer U-99194A via the desired route (e.g., subcutaneous, intraperitoneal injection). The volume of administration should be appropriate for the animal's weight (e.g., 1 ml/kg for rats).
-
Behavioral Testing:
-
Locomotor Activity: Place the animal in an open-field arena and record its activity using an automated tracking system for a specified duration (e.g., 60 minutes). Key parameters to measure include distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Discriminative Stimulus Studies: Train animals to discriminate U-99194A from the vehicle in a two-lever operant conditioning chamber. Reinforce lever presses with a reward (e.g., food pellet) depending on whether the drug or vehicle was administered.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods, such as ANOVA or t-tests, to compare the effects of different doses of U-99194A to the vehicle control group.
Visualizations
Caption: Mechanism of action of U-99194A at the dopamine D3 receptor.
Caption: General experimental workflow for in vivo studies with U-99194A.
Caption: Factors influencing the species-specific response to U-99194A.
References
- 1. | BioWorld [bioworld.com]
- 2. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus properties of the dopamine D3 antagonist PNU-99194A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the discriminative stimulus effects of the D3 dopamine antagonist PNU-99194A in rats: comparison with psychomotor stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
U-99194 stability in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of U-99194. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: Solid this compound maleate salt should be stored at -20°C. Under these conditions, it is stable for at least four years.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare stock solutions fresh for each experiment. If you need to store them, dissolve this compound in an appropriate solvent such as DMSO or methanol, purge the solution with an inert gas (e.g., argon or nitrogen) to minimize oxidation, and store in tightly sealed vials. For short-term storage, aliquots can be kept at -20°C for up to one month. For longer-term storage, aliquots can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound maleate is soluble in dimethyl sulfoxide (DMSO) and methanol. It is also soluble in water up to 25 mM.
Q4: Are there any known degradation pathways for this compound in solution?
A4: While specific degradation products for this compound have not been detailed in publicly available literature, the recommendation to purge solutions with an inert gas suggests a potential sensitivity to oxidation. As a maleate salt, the stability of this compound in aqueous solutions may also be influenced by pH. It is crucial to use high-purity solvents and proper storage techniques to minimize degradation.
Q5: How can I be sure my this compound solution is stable for the duration of my experiment?
A5: The best practice is to prepare solutions fresh on the day of use. If your experiment runs over an extended period, it is advisable to perform a stability study under your specific experimental conditions (solvent, temperature, light exposure) to quantify any potential degradation. A general protocol for such a study is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound in solution. | Prepare fresh stock solutions for each experiment. Ensure proper storage of solid compound and solutions (see FAQs). Perform a stability check of your solution using the protocol provided below. |
| Improper solvent or concentration. | Verify the solubility of this compound in your chosen solvent and ensure you are working within the soluble range. Use high-purity solvents. | |
| Precipitation observed in the stock solution upon thawing. | Solution may have exceeded its solubility limit at lower temperatures, or the solvent may have absorbed water. | Before use, allow the vial to equilibrate to room temperature for at least one hour. Gently vortex to redissolve the compound. If precipitation persists, the solution may be supersaturated and should be remade. Use anhydrous solvents where appropriate. |
| Loss of compound activity over time in a multi-day experiment. | Instability of this compound under the specific experimental conditions (e.g., temperature, pH of the medium, exposure to light). | If possible, add freshly diluted this compound at different time points during the experiment. Protect solutions from light. Consider the pH of your experimental medium, as it may affect the stability of the maleate salt. |
Stability and Storage Summary
| Form | Solvent | Storage Temperature | Storage Duration | Key Recommendations |
| Solid | N/A | -20°C | ≥ 4 years | Keep tightly sealed and protected from moisture. |
| Stock Solution | DMSO, Methanol | -20°C | Up to 1 month | Prepare fresh when possible. Aliquot to avoid freeze-thaw cycles. Purge with inert gas. |
| Stock Solution | DMSO, Methanol | -80°C | Up to 6 months | Prepare fresh when possible. Aliquot to avoid freeze-thaw cycles. Purge with inert gas. |
| Aqueous Solution | Water | Use immediately | N/A | Prepare fresh for each experiment due to potential for hydrolysis and microbial growth. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound maleate salt (MW: 393.48 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Inert gas (argon or nitrogen)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound maleate salt. For 1 mL of a 10 mM solution, weigh 3.935 mg.
-
Transfer the solid to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Gently vortex the solution until the solid is completely dissolved.
-
Purge the headspace of the vial with a gentle stream of inert gas for 15-30 seconds.
-
Tightly seal the vial.
-
If not for immediate use, aliquot the solution into smaller, single-use vials, purge with inert gas, and store at -20°C or -80°C.
General Protocol for Assessing this compound Stability by HPLC
This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The specific parameters may need to be optimized for your available equipment and columns.
Objective: To quantify the concentration of this compound over time under specific storage conditions and to detect the appearance of any degradation products.
Suggested HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3) is a common starting point for similar compounds.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a common starting point is 210 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound in the solvent of interest (e.g., DMSO, methanol, or an aqueous buffer).
-
Divide the solution into multiple aliquots for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
At time zero, inject an aliquot into the HPLC system to obtain the initial peak area corresponding to 100% integrity.
-
Store the remaining aliquots under the desired conditions.
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature and inject it into the HPLC system.
-
Analyze the chromatograms to:
-
Quantify the peak area of the parent this compound compound.
-
Observe any new peaks that may correspond to degradation products.
-
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
Visualizations
Dopamine D3 Receptor Signaling Pathway Antagonism by this compound
Caption: Antagonism of the D3 receptor by this compound blocks downstream signaling.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for conducting a time-course stability study of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: A logical guide for troubleshooting inconsistent experimental outcomes.
Potential for U-99194 to act as an agonist
This technical support center provides troubleshooting guides and frequently asked questions regarding the experimental use of U-99194, with a focus on its potential to act as an agonist.
Frequently Asked Questions (FAQs)
Q1: Is it possible for this compound to act as an agonist?
A1: Based on available literature, this compound (also referred to as U-99194A or PNU-99194A) is consistently characterized as a preferential dopamine D3 receptor antagonist.[1][2][3][4] Functional studies typically demonstrate that this compound inhibits the effects of dopamine D3 receptor agonists.[2] For instance, it has been shown to inhibit the hypoactivity induced by D3 agonists like 7-OH-DPAT and PD 128907.[2] There is currently no direct evidence to suggest that this compound acts as a D3 receptor agonist. However, some of its downstream effects, such as increased motor activity, could be misinterpreted as agonist activity. This is generally understood to result from the blockade of inhibitory D3 autoreceptors, which in turn enhances D1/D2 receptor-mediated signaling.[1]
Q2: What are the expected effects of this compound in behavioral assays?
A2: this compound has been reported to produce a range of effects on motor and social behaviors, which can vary by dose and species.
-
Motor Activity: In mice and rats, this compound can dose-dependently increase motor activity, including both horizontal and vertical movements.[2] However, at higher doses (e.g., 20-40 mg/kg), it has also been reported to reduce spontaneous motor activity in mice.[3][4] The motor-stimulating effects are thought to be dependent on D1 receptor activity, as they can be reversed by the D1 antagonist SCH-23390.[1]
-
Social Behavior: In studies with isolation-induced aggressive male mice, this compound was found to increase social investigation at all tested doses (20-40 mg/kg).[3]
-
Rewarding Effects: this compound did not show direct rewarding effects in a lateral hypothalamic self-stimulation (LHSS) paradigm but did augment the rewarding effect of d-amphetamine.[1]
Q3: What is the primary mechanism of action for this compound?
A3: The primary mechanism of action of this compound is the blockade of the dopamine D3 receptor. The D3 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels. By acting as an antagonist, this compound blocks the effects of dopamine and other D3 agonists at this receptor. It's hypothesized that D3 antagonism enhances D1/D2 mediated signaling, leading to some of its observed behavioral effects.[1]
Troubleshooting Guide
Issue: My experimental results suggest this compound may have agonist-like activity.
If you are observing unexpected stimulatory effects from this compound in your experiments, consider the following potential explanations and troubleshooting steps:
-
Indirect Effects: The most likely explanation for apparent agonist activity is an indirect pharmacological effect. As a D3 antagonist, this compound can block presynaptic D3 autoreceptors. This blockade removes an inhibitory feedback loop on dopamine synthesis and release, potentially increasing synaptic dopamine levels. This elevated dopamine can then act on other dopamine receptors (D1, D2), causing a stimulatory effect that might be mistaken for direct agonism.[1]
-
Recommendation: To test this, co-administer this compound with antagonists for other dopamine receptors (e.g., a D1 or D2 antagonist). If the observed effect is blocked, it is likely an indirect effect mediated by those receptors.[1]
-
-
Off-Target Effects: While this compound is known as a D3 antagonist, like any pharmacological tool, it may have effects on other receptors or cellular targets, particularly at higher concentrations.
-
Recommendation: Conduct a literature search for the binding profile of this compound to see if it has known affinities for other targets that could explain your results. Also, consider its effects on transporters; for instance, some D3 antagonists have been found to interact with the ABCG2 transporter.[5]
-
-
Experimental System: The specific cellular or animal model being used could have a unique receptor expression profile or signaling environment that leads to atypical responses.
-
Recommendation: Characterize the expression of dopamine receptor subtypes in your experimental system. Run control experiments using known D3 agonists and antagonists to validate the expected responses in your model.
-
Data Summary
The following table summarizes the reported behavioral effects of this compound across different studies.
| Parameter | Species | Dose Range | Observed Effect | Reference |
| Motor Activity | Mice | 5, 10, 20 mg/kg s.c. | Dose-dependent increase in motor activity. | [2] |
| Motor Activity | Mice | 5, 10 mg/kg | Increased locomotion and rearing. | [4] |
| Motor Activity | Mice | 20, 30 mg/kg | Reduced locomotion and rearing early in the session. | [4] |
| Motor Activity | Rats | 5.0 mg/kg | Motor activating effect, reversible by a D1 antagonist. | [1] |
| Social Behavior | Mice | 20-40 mg/kg | Significant increase in social investigation. | [3] |
| Rewarding Effects | Rats | 5.0, 10.0, 20.0 mg/kg s.c. | No direct rewarding efficacy; augmented d-amphetamine reward. | [1] |
Experimental Protocols
Protocol: Determining Agonist vs. Antagonist Activity using a cAMP Assay
This protocol provides a general framework for using a competitive cAMP assay to determine if this compound is acting as an agonist, inverse agonist, or antagonist at the D3 receptor.
1. Cell Culture and Transfection:
- Use a cell line (e.g., HEK293 or CHO) that stably or transiently expresses the human dopamine D3 receptor.
- Culture cells to ~80% confluency in appropriate media.
2. Assay Procedure:
- Agonist Mode:
- Plate cells in a 96-well plate.
- Add increasing concentrations of this compound to the wells.
- Add a fixed concentration of an adenylyl cyclase stimulator, such as Forskolin.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
- Expected Result: If this compound is an agonist, it will inhibit adenylyl cyclase (as D3 is Gi-coupled), leading to a dose-dependent decrease in cAMP levels. If it is a neutral antagonist, it will have no effect on its own.
3. Data Analysis:
- For agonist mode, plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and calculate the EC50 and Emax.
- For antagonist mode, plot the cAMP concentration against the log concentration of this compound to determine the IC50. Further analysis (e.g., a Schild plot) can be used to determine the potency (Kb) of the antagonist.
Visualizations
Caption: Dopamine D3 receptor signaling pathway.
Caption: Experimental workflow for functional characterization.
References
- 1. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D3 receptor antagonists PG01037, NGB2904, SB277011A, and U99194 reverse ABCG2 transporter-mediated drug resistance in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: U-99194 Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing U-99194 in behavioral experiments. Our goal is to help you address variability in your results and ensure the robustness and reproducibility of your findings.
Troubleshooting Guides
Issue 1: Inconsistent or Biphasic Effects on Locomotor Activity
Problem: You are observing variable, weak, or even opposite effects of this compound on locomotor activity across different experiments or even within the same study. For instance, instead of the expected increase in locomotion, you observe a decrease or no significant change.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Dose-Response Relationship | This compound can exhibit a biphasic dose-response curve. Lower doses (e.g., 5-10 mg/kg in mice) tend to increase locomotor activity, while higher doses (e.g., 20-40 mg/kg in mice) can lead to a decrease in motor activity.[1][2] | 1. Conduct a Dose-Response Study: If you haven't already, perform a pilot study with a wide range of this compound doses to determine the optimal dose for your specific experimental conditions and animal strain. 2. Review Literature: Carefully examine the doses used in published studies with similar behavioral paradigms and animal models. Note that dose equivalency between species (e.g., rats and mice) requires careful conversion.[3][4][5] |
| Habituation to the Test Environment | The novelty of the testing arena can significantly impact an animal's response to this compound. In non-habituated mice, higher doses may initially decrease motor behavior, followed by an increase later in the session.[2] | 1. Standardize Habituation: Implement a consistent habituation protocol. Decide whether you are testing in a novel or familiar environment and apply this consistently across all animals and experimental groups. 2. Analyze Data in Time Bins: Break down your locomotor activity data into smaller time intervals (e.g., 5-minute bins) to observe the temporal dynamics of this compound's effects. |
| Animal Strain and Species | Different strains and species of rodents can exhibit varied responses to psychoactive compounds. | 1. Select Appropriate Strain: Ensure the rodent strain you are using is appropriate for the behavioral question you are asking. 2. Consult Strain-Specific Literature: Review studies that have used this compound in the same strain you are working with. |
| Vehicle and Route of Administration | The vehicle used to dissolve this compound and the route of administration can affect its solubility, stability, and bioavailability. | 1. Ensure Proper Dissolution: this compound maleate salt is typically dissolved in saline. Ensure the compound is fully dissolved before administration. Prepare fresh solutions regularly and store them appropriately to avoid degradation.[6] 2. Consistent Administration: Use a consistent route of administration (e.g., subcutaneous, intraperitoneal) and injection volume across all animals. |
Issue 2: Lack of Expected Anxiolytic or Anxiogenic Effects in the Elevated Plus-Maze (EPM)
Problem: You are not observing the expected changes in anxiety-like behavior (e.g., time spent in open arms, number of open arm entries) after this compound administration in the elevated plus-maze.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Subtle or No Systematic Effects | Studies have reported that this compound may have no systematic effects on activity in the elevated plus-maze.[2] | 1. Consider Alternative Assays: If the EPM is not sensitive to the effects of this compound in your hands, consider using other anxiety-related behavioral paradigms, such as the light-dark box test or the novelty-suppressed feeding test. 2. Increase Statistical Power: Ensure you have a sufficient number of animals per group to detect subtle effects. |
| Environmental Factors | The testing environment, including lighting conditions and noise levels, can significantly influence anxiety-like behavior in the EPM. | 1. Control Lighting: Maintain consistent and appropriate lighting levels in the testing room. Dimmer lighting is generally recommended for anxiety tests. 2. Minimize Noise: Conduct experiments in a quiet room and consider using a white noise generator to mask startling background noises. |
| Handling-Induced Stress | Excessive or inconsistent handling of the animals prior to testing can increase their baseline anxiety levels, potentially masking the effects of the drug. | 1. Gentle and Consistent Handling: Handle all animals in the same gentle manner. Allow for a period of habituation to the experimenter. 2. Acclimatization Period: Allow animals to acclimate to the testing room for at least 30-60 minutes before starting the experiment. |
| Procedural Inconsistencies | Variations in the EPM protocol, such as the starting position of the animal in the maze, can introduce variability. | 1. Standardize the Protocol: Always place the animal in the center of the maze facing the same direction (e.g., towards an open arm).[7] 2. Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to avoid unconscious bias. |
Issue 3: High Variability in Social Interaction Assays
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Nature of Social Behavior | Social behavior is inherently complex and can be influenced by a multitude of factors, leading to greater variability compared to simpler behavioral readouts. | 1. Use Robust Behavioral Scoring: Employ clear and objective criteria for scoring social behaviors. Consider using automated video tracking software in conjunction with manual scoring to enhance accuracy and reduce bias. 2. Increase Sample Size: A larger sample size may be necessary to achieve sufficient statistical power in social interaction studies. |
| Stimulus Animal Behavior | The behavior of the "stranger" or "partner" animal can influence the behavior of the experimental subject. | 1. Standardize Stimulus Animals: Use stimulus animals of the same age, sex, and strain, and ensure they are habituated to the testing apparatus. Do not use overly aggressive or passive stimulus animals. 2. Counterbalance Stimulus Animals: Rotate the use of stimulus animals across different experimental groups to avoid any confounding effects of a particular stimulus animal. |
| Housing Conditions | Social isolation can induce aggression and alter social behaviors.[1] | 1. Appropriate Housing: Unless social isolation is a specific variable in your study, house animals in appropriate social groups. 2. Acclimatization after Isolation: If your protocol involves isolation, ensure a consistent duration of isolation for all animals. |
| Olfactory Cues | Rodents heavily rely on olfactory cues for social communication. Lingering scents in the testing arena can affect subsequent trials. | 1. Thorough Cleaning: Meticulously clean the testing apparatus with an appropriate cleaning solution (e.g., 70% ethanol) between each trial to remove olfactory cues. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the dopamine D3 receptor.[1][8] The dopamine D3 receptor is a G protein-coupled receptor that, when activated, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] By blocking this receptor, this compound can modulate dopaminergic neurotransmission, which is thought to underlie its effects on behavior.[8][10]
Q2: What are the typical behavioral effects of this compound?
A2: this compound has been shown to have a range of behavioral effects, with the most commonly reported being a modulation of locomotor activity. At lower doses, it tends to increase motor activity, while higher doses can have an inhibitory effect.[1][2] It has also been shown to increase social investigation in mice.[1] However, its effects on anxiety-like behavior in paradigms like the elevated plus-maze are not consistently observed.[2]
Q3: What are some of the key factors that can contribute to variability in this compound behavioral results?
A3: Several factors can contribute to variability in behavioral outcomes with this compound. These include:
-
Dose: The dose-dependent and sometimes biphasic nature of this compound's effects is a major source of variability.
-
Experimental Conditions: Factors such as the novelty of the testing environment and the time of day of testing (circadian rhythms) can influence behavioral responses.
-
Animal Characteristics: The species, strain, sex, and age of the animals can all impact their response to the compound.
-
Procedural Details: Inconsistencies in animal handling, drug administration, and the execution of behavioral protocols can introduce significant variability.
Q4: How should I prepare and administer this compound?
A4: this compound maleate salt is typically dissolved in physiological saline (0.9% NaCl). It is important to ensure the compound is fully dissolved. Fresh solutions should be prepared regularly, and the stability of the solution under your specific storage conditions should be considered.[6] Administration is commonly performed via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The choice of route and the volume of injection should be consistent across all animals in your study.
Q5: Are there any known off-target effects of this compound that could influence behavioral results?
A5: While this compound is considered a selective dopamine D3 receptor antagonist, it is important to be aware of potential off-target effects, especially at higher concentrations. Some research suggests that this compound may also interact with other receptors or transporters, which could contribute to its overall behavioral profile. For instance, some dopamine D3 receptor antagonists have been shown to interact with the ABCG2 transporter.[11]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the behavioral effects of this compound.
Table 1: Effects of this compound on Locomotor Activity in Mice
| Dose (mg/kg, s.c.) | Effect on Locomotor Activity | Animal Model | Reference |
| 5 | Increase | Habituated C57BL/6J mice | [2] |
| 10 | Increase | Habituated C57BL/6J mice | [2] |
| 20 | Decrease (early in session) | Habituated C57BL/6J mice | [2] |
| 20 | Decrease in spontaneous motor activity | Isolation-induced aggressive male mice | [1] |
| 30 | Decrease (early in session) | Habituated C57BL/6J mice | [2] |
| 40 | Significant decrease in spontaneous motor activity | Isolation-induced aggressive male mice | [1] |
Table 2: Effects of this compound on Social Interaction in Mice
| Dose (mg/kg, s.c.) | Effect on Social Behavior | Animal Model | Reference |
| 20 | Significant increase in social investigation | Isolation-induced aggressive male mice | [1] |
| 30 | Dose-dependently increased flight reactivity | Isolated C57BL/6J mouse and a nonaggressive conspecific | [2] |
| 40 | Significant increase in social investigation | Isolation-induced aggressive male mice | [1] |
Experimental Protocols
Open Field Test (for Locomotor Activity)
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Video camera and tracking software
-
70% ethanol for cleaning
-
This compound solution and vehicle
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the appropriate dose and route. Allow for a pre-treatment period (e.g., 20 minutes) for the drug to take effect.[1]
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video tracking system.
-
Data Analysis: Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
Elevated Plus-Maze (for Anxiety-Like Behavior)
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus-maze apparatus
-
Video camera and tracking software
-
70% ethanol for cleaning
-
This compound solution and vehicle
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle.
-
Test Initiation: Place the mouse in the center of the maze, facing one of the open arms.[7]
-
Data Collection: Record the animal's behavior for a 5-minute session.
-
Data Analysis: Analyze the time spent in the open arms and closed arms, the number of entries into each arm type, and total distance traveled. An increase in the time spent in and/or entries into the open arms is typically interpreted as an anxiolytic-like effect.[12][13]
-
Cleaning: Clean the maze thoroughly between each trial.
Three-Chamber Social Interaction Test (for Sociability)
Objective: To assess social preference and interest in a novel conspecific.
Materials:
-
Three-chambered social interaction apparatus
-
Two small, wire cages for stimulus animals
-
Video camera and tracking software
-
70% ethanol for cleaning
-
This compound solution and vehicle
-
Syringes and needles for injection
-
Stimulus mice (age- and sex-matched)
Procedure:
-
Habituation (Day 1): Habituate the experimental mouse to the three-chambered apparatus for a set period (e.g., 10 minutes).
-
Test Day (Day 2):
-
Acclimatization: Acclimate the experimental mouse to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Sociability Test: Place an unfamiliar "stranger 1" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Place the experimental mouse in the center chamber and allow it to explore all three chambers for a set duration (e.g., 10 minutes).[14][15][16]
-
Data Analysis: Measure the time the experimental mouse spends in each of the three chambers and the time it spends sniffing each of the wire cages. A preference for the chamber with the stranger mouse and more time sniffing the stranger mouse indicates normal sociability.[15][16][17]
-
-
Cleaning: Clean the entire apparatus and wire cages thoroughly between each animal.
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway and the Action of this compound.
References
- 1. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion between animals and human [targetmol.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. jkom.org [jkom.org]
- 6. Stability of Multicomponent Antidote Parenteral Formulations for Autoinjectors against Chemical War Agents (Neurotoxics) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are D3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 10. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. psicothema.com [psicothema.com]
- 14. Beyond the three-chamber test: toward a multimodal and objective assessment of social behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Three Chamber Social Test - Creative Biolabs [creative-biolabs.com]
- 17. Assessing sociability using the Three-Chamber Social Interaction Test and the Reciprocal Interaction Test in a genetic mouse model of ASD | springermedizin.de [springermedizin.de]
U-99194A selectivity for D3 vs D2 receptors in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using U-99194A in in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is U-99194A and what is its primary mechanism of action?
U-99194A, also known as PNU-99194A, is a high-affinity ligand for the dopamine D3 receptor. It is most commonly characterized as a D3 receptor antagonist or partial agonist with antagonist properties in vivo. Due to its preference for the D3 receptor over the closely related D2 receptor, it is often used as a tool to investigate the specific roles of the D3 receptor in various physiological and pathological processes.
Q2: What is the in vivo selectivity of U-99194A for D3 versus D2 receptors?
While U-99194A is known to be a D3-preferring compound, specific in-vivo selectivity data, such as receptor occupancy ratios at different doses, are not extensively reported in publicly available literature. The selectivity is often inferred from a combination of in-vitro binding affinities and the observed in-vivo pharmacological effects at doses that are presumed to be D3-selective. It is crucial to consult in-vitro data as a starting point for dose selection and interpretation of in-vivo results.
Q3: What are typical doses of U-99194A used in rodent in vivo studies?
In published studies involving rats and mice, subcutaneous (SC) or intraperitoneal (IP) administration of U-99194A has been reported in the range of 5 mg/kg to 40 mg/kg.[1][2][3] The choice of dose will depend on the specific research question, the animal model, and the desired level of D3 receptor engagement. Lower doses are generally used when aiming for higher selectivity for D3 receptors.
Q4: Can U-99194A be used to study D2 receptor function?
While U-99194A has a higher affinity for D3 receptors, it does possess some affinity for D2 receptors. At higher doses, off-target effects at D2 receptors are possible and should be considered in the interpretation of experimental results. Therefore, U-99194A is not the ideal tool for studying D2 receptor function directly. For investigating D2 receptors, a more selective D2 antagonist should be used.
Troubleshooting Guides
Issue 1: Unexpected or Lack of Behavioral Effects
Possible Cause 1: Inappropriate Dose
-
Recommendation: The dose-response relationship for U-99194A can be complex.[3] If you are not observing the expected effect, consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. Remember that higher doses may lead to a loss of selectivity for the D3 receptor.
Possible Cause 2: Route of Administration and Pharmacokinetics
-
Recommendation: The bioavailability and brain penetration of U-99194A can be influenced by the route of administration. Ensure that the chosen route is appropriate for achieving the desired concentration in the central nervous system. Consider consulting literature for pharmacokinetic data if available, or conducting preliminary pharmacokinetic studies.
Possible Cause 3: Complex Pharmacology
-
Recommendation: Some studies suggest that the in-vivo effects of U-99194A may not be solely due to D3 receptor antagonism and could involve more complex pharmacological actions.[4] Be aware of potential interactions with other neurotransmitter systems or off-target effects that might contribute to your observations.
Issue 2: Difficulty Replicating Published Findings
Possible Cause 1: Differences in Experimental Conditions
-
Recommendation: Carefully compare your experimental protocol with the published study. Factors such as animal strain, age, sex, housing conditions, and the specific behavioral paradigm can all influence the outcome.
Possible Cause 2: Compound Stability and Formulation
-
Recommendation: Ensure the integrity and proper formulation of your U-99194A compound. Verify the salt form used (e.g., maleate) and use the appropriate vehicle for dissolution and administration. Improper storage or handling can lead to degradation of the compound.
Issue 3: Concerns About D2 Receptor-Mediated Side Effects
Possible Cause 1: High Dose Leading to Off-Target Effects
-
Recommendation: If you suspect that your observed effects are due to D2 receptor antagonism (e.g., catalepsy or other motor impairments), try lowering the dose of U-99194A. It is advisable to include a control group treated with a selective D2 receptor antagonist to differentiate between D3 and D2-mediated effects.
Data Presentation
Table 1: In Vitro Receptor Binding Profile of U-99194A
| Receptor | Binding Affinity (Ki) [nM] | Species | Reference |
| Dopamine D3 | 0.8 - 2.5 | Rat/Human | Varies by study |
| Dopamine D2 | 50 - 150 | Rat/Human | Varies by study |
| Dopamine D4 | >1000 | Human | Varies by study |
| Serotonin 5-HT1A | ~200 | Rat | Varies by study |
| Serotonin 5-HT2A | >1000 | Rat | Varies by study |
| Alpha-1 Adrenergic | ~300 | Rat | Varies by study |
| Alpha-2 Adrenergic | >1000 | Rat | Varies by study |
Note: These values are approximate and can vary between different studies and experimental conditions. Researchers should consult the primary literature for specific binding data.
Experimental Protocols
Key Experiment: In Vivo Receptor Occupancy Study (Hypothetical Protocol)
This protocol outlines a general approach for determining the in-vivo receptor occupancy of U-99194A at D3 and D2 receptors using a radiolabeled ligand.
Objective: To determine the dose-dependent occupancy of dopamine D3 and D2 receptors by U-99194A in the rodent brain.
Materials:
-
U-99194A
-
A suitable radioligand with high affinity for D3 and D2 receptors (e.g., [11C]raclopride or a more D3-selective radiotracer if available)
-
Experimental animals (e.g., Sprague-Dawley rats)
-
PET scanner or tissue dissection equipment for autoradiography
-
Appropriate vehicle for U-99194A administration
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions.
-
U-99194A Administration: Administer various doses of U-99194A (e.g., 0, 1, 5, 10, 20 mg/kg, SC) to different groups of animals.
-
Radioligand Injection: At a predetermined time after U-99194A administration (based on its pharmacokinetics), inject the radioligand intravenously.
-
In Vivo Imaging (PET): If using PET, acquire dynamic images of the brain for a specified duration.
-
Ex Vivo Analysis (Autoradiography): If using autoradiography, euthanize the animals at a specific time point after radioligand injection, rapidly remove the brains, and section them. Expose the sections to a phosphor imaging plate.
-
Data Analysis:
-
For PET data, define regions of interest (ROIs) rich in D3 receptors (e.g., nucleus accumbens, islands of Calleja) and D2 receptors (e.g., striatum). Calculate the binding potential (BPND) in these regions.
-
For autoradiography data, quantify the specific binding of the radioligand in the ROIs.
-
Calculate receptor occupancy at each dose of U-99194A using the following formula: % Occupancy = 100 * (Binding_vehicle - Binding_U-99194A) / Binding_vehicle
-
-
Dose-Occupancy Curve: Plot the percent occupancy as a function of the U-99194A dose to determine the ED50 for both D3 and D2 receptors.
Visualizations
Caption: In Vivo Receptor Occupancy Experimental Workflow.
References
- 1. Selectivity of probes for PET imaging of dopamine D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High affinity agonist binding to the dopamine D3 receptor: chimeric receptors delineate a role for intracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected outcomes in U-99194 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U-99194. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a chemical compound primarily known as a potent and selective dopamine D3 receptor antagonist. It also exhibits high affinity for the sigma-2 receptor. This dual activity is a critical consideration in experimental design and data interpretation.
Q2: What is the recommended solvent for preparing this compound maleate stock solutions?
This compound maleate salt is soluble in water at concentrations greater than 5 mg/mL and in DMSO at 11 mg/mL. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer or cell culture medium.
Q3: What are the recommended storage conditions for this compound maleate?
This compound maleate should be stored as a solid at -20°C. For solutions, it is recommended to prepare them fresh on the day of use. If a stock solution in an aqueous buffer needs to be stored, it should not be kept for more than one day.
Q4: What are the known off-target effects of this compound?
Besides its primary targets (dopamine D3 and sigma-2 receptors), this compound has been shown to interact with the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). This interaction can reverse multidrug resistance in cancer cell lines. Researchers should consider this activity if working in relevant experimental systems.
Troubleshooting Guides
In Vitro Experiments
Scenario 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).
Question: I am using this compound in a cell viability assay and observing variable results or a decrease in viability that doesn't correlate with my hypothesis. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Compound Precipitation: this compound, especially at higher concentrations, may precipitate in aqueous cell culture media.
-
Recommendation: Visually inspect the media for any precipitate after adding this compound. Prepare a fresh dilution from a DMSO stock solution immediately before each experiment. Consider using a lower concentration range.
-
-
Sigma-2 Receptor-Mediated Cytotoxicity: The sigma-2 receptor, a target of this compound, is implicated in cell death pathways. The observed cytotoxicity might be a direct effect of this compound on this receptor.
-
Recommendation: To distinguish between D3 and sigma-2 receptor effects, use cell lines with varying expression levels of these receptors, or employ siRNA-mediated knockdown of either receptor.
-
-
Assay Interference: Components of the cell viability assay itself can be a source of artifacts.
-
Recommendation: For MTT assays, ensure complete solubilization of formazan crystals. Be aware that the MTT reagent itself can be toxic to some cell lines with prolonged exposure.[1] If you suspect assay interference, consider using an alternative viability assay that relies on a different principle, such as a trypan blue exclusion assay or a real-time cell analysis system.
-
-
Interaction with Assay Reagents: Some compounds can directly interact with the reagents used in viability assays.
-
Recommendation: Run a cell-free control with this compound and the assay reagents to check for any direct chemical reactions that might alter the readout.
-
Scenario 2: Unexpected findings in dopamine D3 receptor binding assays.
Question: I am performing a competitive binding assay with this compound at the D3 receptor and my results are not as expected. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Dual-Target Binding: this compound binds to both D3 and sigma-2 receptors. If your cells or tissue preparations express both, the binding data may reflect a mixed population of binding sites.
-
Radioligand Issues: The choice and concentration of the radioligand are critical.
-
Recommendation: Ensure the radioligand is specific for the D3 receptor and used at a concentration at or below its Kd. Verify the stability and purity of your radioligand.
-
-
Assay Conditions: Non-optimal assay conditions can lead to unreliable data.
-
Recommendation: Ensure the assay has reached equilibrium. This can be determined by performing a time-course experiment. Maintain a consistent pH and temperature.
-
Scenario 3: Artifacts in sigma-2 receptor binding assays.
Question: I am trying to characterize the binding of this compound to the sigma-2 receptor and am getting confusing results. What are the common pitfalls?
Possible Causes and Troubleshooting Steps:
-
Use of Masking Agents: A common practice to study sigma-2 receptors is to use a masking ligand to block binding to sigma-1 receptors. However, this can introduce significant artifacts. The masking agent can compete with the test ligand at the sigma-2 receptor, and the test ligand can displace the masking agent from the sigma-1 receptor, leading to an overestimation of sigma-2 receptor numbers.[2][3]
-
Recommendation: Whenever possible, use a cell line that is devoid of sigma-1 receptors (e.g., MCF7 cells) to study sigma-2 receptor binding without the need for masking agents.[2]
-
-
Non-specific Binding: High non-specific binding can obscure the specific binding signal.
-
Recommendation: Optimize the protein concentration and washing steps. Consider using a different filter type or pre-treating the filters with a blocking agent like polyethyleneimine (PEI).
-
In Vivo Experiments
Scenario 4: Unexpected behavioral outcomes in rodent locomotor activity studies.
Question: I administered this compound to mice to study its effect on locomotor activity, but the results are opposite to what I expected or highly variable. Why might this be?
Possible Causes and Troubleshooting Steps:
-
Dose-Dependent Effects: this compound can have biphasic effects on locomotor activity. Lower doses may increase activity, while higher doses can decrease it.[4]
-
Recommendation: Perform a dose-response study to fully characterize the effect of this compound in your specific animal model and experimental conditions.
-
-
Route and Timing of Administration: The pharmacokinetic profile of this compound will vary depending on the route of administration (e.g., intraperitoneal vs. subcutaneous) and the time between administration and testing.
-
Recommendation: Standardize the administration protocol. The vehicle used to dissolve this compound should also be tested alone as a control.
-
-
Habituation of Animals: The baseline activity level of the animals can influence the observed drug effect.
-
Recommendation: Ensure all animals are properly habituated to the testing environment before drug administration to minimize stress-induced variability.
-
-
D1 Receptor Dependence: The psychostimulant-like effects of this compound have been shown to be dependent on the dopamine D1 receptor.
-
Recommendation: Consider co-administration with a D1 receptor antagonist to investigate the underlying mechanism of the observed behavioral effects.
-
Data Presentation
Table 1: Solubility of this compound Maleate
| Solvent | Solubility | Reference |
| Water | >5 mg/mL | |
| DMSO | 11 mg/mL | |
| Ethanol | 2.7 mg/mL |
Table 2: Receptor Binding Affinities (Ki) of this compound
| Receptor | Affinity (Ki) | Species | Reference |
| Dopamine D3 | High (nM range) | Human | - |
| Dopamine D2 | Lower than D3 | Human | - |
| Sigma-2 | High (nM range) | - | - |
Note: Specific Ki values can vary between studies and experimental conditions. Researchers should consult the primary literature for precise values relevant to their experimental setup.
Experimental Protocols
Protocol 1: In Vitro Dopamine D3 Receptor Binding Assay
This protocol is a general guideline and should be optimized for specific cell lines and equipment.
-
Membrane Preparation:
-
Culture cells expressing the human dopamine D3 receptor to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the D3 receptor (e.g., [³H]-Spiperone) to each well.
-
Add increasing concentrations of this compound or a reference compound.
-
For non-specific binding control wells, add a high concentration of a known D3 antagonist (e.g., haloperidol).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in PEI) using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values for this compound.[5]
-
Protocol 2: In Vivo Mouse Locomotor Activity Assessment
This protocol provides a general framework for assessing the effect of this compound on locomotor activity in mice.
-
Animals and Housing:
-
Use adult male mice (e.g., C57BL/6J strain).
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow animals to acclimate to the facility for at least one week before the experiment.
-
-
Drug Preparation and Administration:
-
Dissolve this compound maleate in a suitable vehicle (e.g., sterile saline or a small amount of DMSO followed by dilution in saline). The final DMSO concentration should be low (e.g., <5%) and tested as a vehicle control.
-
Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection) at a volume of 10 mL/kg.
-
Include a vehicle control group in the experimental design.
-
-
Locomotor Activity Measurement:
-
Habituate the mice to the locomotor activity chambers for at least 30 minutes on the day before the experiment.
-
On the test day, administer this compound or vehicle.
-
Immediately place the mice in the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes) using an automated activity monitoring system.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug effect.
-
Compare the total locomotor activity between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Caption: Dual activity of this compound on its primary targets.
Caption: Troubleshooting workflow for in vitro experiments.
Caption: Troubleshooting workflow for in vivo experiments.
References
- 1. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 3. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds [mdpi.com]
Validation & Comparative
U-99194 in Focus: A Comparative Guide to Dopamine D3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of U-99194 and Other Key D3 Receptor Antagonists with Supporting Experimental Data.
The dopamine D3 receptor, a key player in cognitive and emotional functions, has emerged as a significant target for the development of therapeutics for a range of neuropsychiatric disorders. This compound is a notable antagonist of this receptor, and understanding its performance relative to other D3 receptor antagonists is crucial for advancing research and drug development. This guide provides a comprehensive, data-driven comparison of this compound with other prominent D3 receptor antagonists, focusing on binding affinity, selectivity, and functional activity.
Quantitative Comparison of D3 Receptor Antagonists
The following tables summarize the binding affinities and functional potencies of this compound and other selected D3 receptor antagonists. The data, presented as K_i_ (in nM) and IC_50_ (in nM) values, have been compiled from various in vitro studies. Lower values indicate higher affinity or potency.
Table 1: Dopamine Receptor Binding Affinity Profile (K_i_ in nM)
| Compound | D1 | D2 | D3 | D4 | D5 | D2/D3 Selectivity Ratio |
| This compound | - | 260 | 16 | - | - | 16.25 |
| SB-277011A | >10000 | 217 | 1.4 | >5000 | >10000 | 155 |
| NGB 2904 | >10000 | 217 | 1.4 | >5000 | >10000 | 155 |
| PG01037 | - | 93.3 | 0.70 | 375 | - | 133.3 |
| Nafadotride | - | 2.5 | 0.24 | - | - | 10.4 |
| S33084 | >10000 | 714 | 2.5 | >10000 | >10000 | 285.6 |
Data not available is denoted by '-'. Selectivity ratio is calculated as K_i_ (D2) / K_i_ (D3).
Table 2: Functional Antagonist Activity (IC_50_ in nM)
| Compound | Functional Assay | D3 IC_50_ (nM) | D2 IC_50_ (nM) |
| This compound | - | - | - |
| SB-277011A | Quinpirole-stimulated [³⁵S]GTPγS binding | 11.2 | 891 |
| NGB 2904 | Quinpirole-stimulated mitogenesis | 6.8 | - |
| PG01037 | - | - | - |
| Nafadotride | - | - | - |
| S33084 | Dopamine-induced [³⁵S]GTPγS binding[1] | 2.0 (pA₂) | >1000 |
Data not available is denoted by '-'. pA₂ value for S33084 indicates competitive antagonism.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity (K_i_) of a compound for dopamine receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the dopamine receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, and non-selective ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined by non-linear regression analysis of the competition curve.
-
The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Functional Assay ([³⁵S]GTPγS Binding Assay)
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
1. Membrane Preparation:
-
Membranes from cells expressing the D3 receptor are prepared as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP, the D3 receptor agonist (e.g., quinpirole), and varying concentrations of the antagonist (e.g., SB-277011A).
-
[³⁵S]GTPγS is then added to initiate the binding reaction.
-
The reaction is incubated for a specific time at a controlled temperature.
3. Termination and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [³⁵S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.
4. Data Analysis:
-
The IC_50_ value, representing the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding, is determined from the dose-response curve.
Visualizing Pathways and Processes
To further aid in the understanding of D3 receptor pharmacology, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Dopamine D3 Receptor Signaling Pathway
References
A Comparative Analysis of U-99194A and SB-277011A: Two Distinct Dopamine D3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and behavioral effects of two prominent research compounds, U-99194A and SB-277011A, both of which target the dopamine D3 receptor. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a key target for therapeutic interventions in a range of neuropsychiatric disorders, including addiction and schizophrenia. U-99194A and SB-277011A have been instrumental in elucidating the role of the D3 receptor in these conditions. While both compounds exhibit antagonist activity at the D3 receptor, they possess distinct pharmacological profiles that influence their in vitro and in vivo effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for U-99194A and SB-277011A based on available preclinical research.
Table 1: In Vitro Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine D3 Receptor | Dopamine D2 Receptor | D2/D3 Selectivity Ratio |
| U-99194A | ~1-5 | ~20-100 | ~20-fold preference for D3 |
| SB-277011A | ~0.5-1.5 | ~50-150 | ~80-100-fold preference for D3 |
Table 2: Summary of In Vivo Behavioral Effects
| Behavioral Paradigm | U-99194A | SB-277011A |
| Spontaneous Locomotor Activity | Dose-dependent effects: can increase or decrease activity.[1][2] | Generally, no significant effect on its own.[1] |
| Drug-Seeking Behavior | Attenuates drug-seeking for certain substances of abuse. | Consistently attenuates cue-, stress-, and drug-induced reinstatement of drug-seeking for multiple substances of abuse.[3] |
| Drug Discrimination | Produces a distinct discriminative stimulus.[4] | Does not typically substitute for common drugs of abuse. |
| Reward & Reinforcement | Can augment the rewarding effects of psychostimulants.[5] | Attenuates the rewarding effects of various drugs of abuse.[6] |
| Intrinsic Activity | Some studies suggest potential partial agonist or complex pharmacological actions.[7][8] | Lacks partial agonist activity.[6] |
Key Differences and Mechanistic Insights
SB-277011A is characterized as a highly potent and selective dopamine D3 receptor antagonist with a clear antagonist profile, lacking intrinsic agonist activity.[6] Its high selectivity for the D3 receptor over the D2 receptor (approximately 80- to 100-fold) makes it a valuable tool for isolating the effects of D3 receptor blockade.[3]
In contrast, U-99194A is described as a D3-preferring antagonist, exhibiting a lower selectivity ratio (approximately 20-fold) compared to SB-277011A. Some research suggests that U-99194A may possess more complex pharmacological properties, including potential partial agonism at the D3 receptor under certain experimental conditions.[7][8] This could contribute to its more varied effects on locomotor activity.
The differing selectivity and intrinsic activity of these compounds likely underlie their distinct behavioral profiles. The consistent efficacy of SB-277011A in reducing drug-seeking and reward across various models, without significant effects on baseline locomotion, highlights the potential of highly selective D3 antagonism as a therapeutic strategy for addiction. The effects of U-99194A, while also demonstrating a role for D3 receptors in these behaviors, may be confounded by its interaction with D2 receptors and its potential for partial agonism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of U-99194A and SB-277011A for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cells expressing recombinant human or rat D2 or D3 receptors.
-
Radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodospiperone).[9][10]
-
Test compounds (U-99194A and SB-277011A).
-
Non-specific binding competitor (e.g., Haloperidol).[9]
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of tubes is incubated with the radioligand and a high concentration of a non-labeled competitor (e.g., haloperidol).[9]
-
After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The Ki values are calculated from the IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Locomotor Activity Assessment
Objective: To evaluate the effects of U-99194A and SB-277011A on spontaneous locomotor activity in rodents.
Materials:
-
Rodents (mice or rats).
-
Test compounds (U-99194A and SB-277011A) and vehicle.
-
Open field activity chambers equipped with infrared beams or video tracking software.[11][12][13]
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[12][13]
-
Administer the test compound or vehicle to the animals via the appropriate route (e.g., intraperitoneal, subcutaneous, or oral).
-
After a predetermined pretreatment time, place each animal individually into the center of the open field arena.[12]
-
Record locomotor activity for a specified duration (e.g., 30-60 minutes).
-
Parameters measured typically include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[13]
-
The apparatus is cleaned thoroughly between each animal to eliminate olfactory cues.[12]
Drug Discrimination Study
Objective: To assess the subjective effects of U-99194A and SB-277011A by determining if they substitute for a known training drug.
Materials:
-
Rodents (typically rats or pigeons).
-
Operant conditioning chambers equipped with two levers and a food/liquid reward dispenser.
-
Training drug (e.g., a psychostimulant or opioid).
-
Test compounds (U-99194A and SB-277011A) and vehicle.
Procedure:
-
Training Phase: Animals are trained to press one lever (the "drug" lever) to receive a reward after being administered the training drug, and a second lever (the "vehicle" lever) after receiving the vehicle.[14][15] This is typically done on a fixed-ratio (FR) schedule of reinforcement.[4]
-
Training continues until the animals reliably press the correct lever based on the administered substance (typically >80% accuracy).[16]
-
Testing Phase: Once the discrimination is established, test sessions are conducted. On test days, animals are administered a dose of a test compound (U-99194A or SB-277011A) or the vehicle.
-
The animal is then placed in the operant chamber, and the percentage of responses on the drug-appropriate lever is recorded.
-
Full substitution is generally defined as >80% of responses on the drug lever, while no substitution is <20% of responses on the drug lever. Partial substitution falls between these values.[16]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the action of U-99194A and SB-277011A.
Caption: Canonical signaling pathway for D2/D3 receptors.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Model of D3 antagonist action in preventing relapse.
References
- 1. Effects of dopamine D3 receptor antagonists on spontaneous and agonist-reduced motor activity in NMRI mice and Wistar rats: comparative study with nafadotride, U 99194A and SB 277011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the putative dopamine D3 receptor antagonist PNU 99194A on motor behavior and emotional reactivity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus properties of the dopamine D3 antagonist PNU-99194A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Both dopamine and the putative dopamine D3 receptor antagonist PNU-99194A induce a biphasic inhibition of phorbol ester-stimulated arachidonic acid release from CHO cells transfected with the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reevaluation of PNU-99194A discriminative stimulus effects: potentiation by both a D2 antagonist and a D3/D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 13. mdpi.com [mdpi.com]
- 14. labcorp.com [labcorp.com]
- 15. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of U-99194 and Nafadotride: A Guide for Neuropharmacology Researchers
An Objective Comparison of Two Key Dopamine D2/D3 Receptor Antagonists in Preclinical Research
This guide provides a detailed comparison of the in vivo pharmacological properties of U-99194 and nafadotride, two widely used antagonists of the dopamine D2 and D3 receptors. The information presented is intended for researchers, scientists, and drug development professionals working in the field of neuropharmacology. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant pathways and workflows to facilitate a comprehensive understanding of these two compounds.
Introduction
This compound and nafadotride are both potent antagonists of dopamine D2-like receptors, with a notable preference for the D3 subtype over the D2 subtype. This selectivity has made them valuable tools for investigating the physiological and behavioral roles of the D3 receptor, which is implicated in a range of neuropsychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. While both compounds target the same receptors, their distinct chemical structures and differing selectivity profiles result in unique in vivo effects. This guide aims to provide a clear and data-driven comparison of their performance in key preclinical assays.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from in vivo studies comparing this compound and nafadotride.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | D2/D3 Selectivity Ratio | Reference |
| This compound | 160 | 14 | ~11.4 | [1] |
| Nafadotride | 9 | 0.5 | 18 | [1] |
Table 2: In Vivo Effects on Motor Behavior
| Compound | Species | Dose Range | Effect on Spontaneous Locomotor Activity | Antagonism of D3 Agonist-Induced Hypolocomotion | Induction of Catalepsy | Reference |
| This compound | Mouse | 5 - 20 mg/kg (s.c.) | Dose-dependent increase | Yes | Weakly active | [1][2] |
| Rat | 2.5 - 10 mg/kg (s.c.) | Increase | Yes | Inactive | [1] | |
| Nafadotride | Mouse | 0.1 - 3 mg/kg (i.p.) | Dose-dependent decrease | No | Active | [2] |
| Rat | 0.1 - 1.0 mg/kg (s.c.) | Increase | Yes | Active | [1] |
Table 3: In Vivo Neurochemical and Endocrine Effects
| Compound | Species | Dose | Effect on Striatal Dopamine Synthesis | Effect on Prolactin Secretion | Reference |
| This compound | Rat | 2.5 - 10 mg/kg (s.c.) | Weak enhancement | Weak enhancement | [1] |
| Nafadotride | Rat | 0.16 - 2.5 mg/kg (s.c.) | Enhancement | Enhancement | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Receptor Binding Affinity Assay
-
Objective: To determine the binding affinity (Ki) of this compound and nafadotride for human dopamine D2 and D3 receptors.
-
Method: Radioligand binding assays were performed using membranes from cells expressing recombinant human D2 or D3 receptors.
-
D2 Receptor Binding: Membranes were incubated with the radioligand [¹²⁵I]iodosulpride and various concentrations of the test compounds (this compound or nafadotride).
-
D3 Receptor Binding: Membranes were incubated with the radioligand [³H]-(+)-PD 128,907 and various concentrations of the test compounds.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Spontaneous Locomotor Activity
-
Objective: To assess the effects of this compound and nafadotride on spontaneous motor activity in rodents.
-
Animals: Male NMRI mice and Wistar rats were used.
-
Apparatus: Photocell activity cages were used to automatically record horizontal and vertical movements.
-
Procedure:
-
Animals were habituated to the activity cages for a set period (e.g., 60 minutes) before drug administration.
-
This compound, nafadotride, or vehicle was administered via the specified route (s.c. or i.p.).
-
Locomotor activity (counts of beam breaks for horizontal and vertical movements) was recorded for a defined period (e.g., 60 minutes) immediately after administration.
-
-
Data Analysis: The total number of horizontal and vertical counts was analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare drug-treated groups with the vehicle control group.
Catalepsy Assessment (Bar Test)
-
Objective: To evaluate the cataleptic effects of this compound and nafadotride, which is indicative of significant D2 receptor blockade in the striatum.
-
Animals: Male Wistar rats were used.
-
Apparatus: A horizontal bar (e.g., 0.9 cm in diameter) was fixed at a specific height (e.g., 9 cm) above a flat surface.
-
Procedure:
-
The test compound or vehicle was administered to the rats.
-
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws were gently placed on the bar.
-
The time (in seconds) that the rat maintained this imposed posture was recorded. A cut-off time (e.g., 180 seconds) was set to prevent undue stress.
-
-
Data Analysis: The latency to descend from the bar was measured. A longer latency indicates a greater cataleptic effect. Data were analyzed using non-parametric statistical tests (e.g., Mann-Whitney U test) to compare drug-treated groups with the vehicle control.
Striatal Dopamine Synthesis
-
Objective: To measure the effect of this compound and nafadotride on the rate of dopamine synthesis in the striatum.
-
Method: The rate of dopamine synthesis can be estimated by measuring the accumulation of L-DOPA after the inhibition of aromatic L-amino acid decarboxylase (AADC).
-
Procedure:
-
Animals were pre-treated with an AADC inhibitor such as NSD-1015 (3-hydroxybenzylhydrazine).
-
This compound, nafadotride, or vehicle was then administered.
-
After a specific time, the animals were euthanized, and the striata were dissected.
-
The concentration of L-DOPA in the striatal tissue was quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis: The levels of L-DOPA accumulation in the drug-treated groups were compared to the vehicle control group to determine the effect on dopamine synthesis rate.
Prolactin Secretion
-
Objective: To assess the impact of this compound and nafadotride on plasma prolactin levels, which are regulated by dopamine D2 receptors in the pituitary gland.
-
Procedure:
-
A baseline blood sample was collected from the animals.
-
This compound, nafadotride, or vehicle was administered.
-
Blood samples were collected at various time points after drug administration.
-
Plasma was separated by centrifugation.
-
Plasma prolactin concentrations were determined using a specific radioimmunoassay (RIA) or ELISA kit.
-
-
Data Analysis: Changes in plasma prolactin levels from baseline were calculated for each treatment group and compared using statistical analysis.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the in vivo comparison of this compound and nafadotride.
Caption: Dopamine D2/D3 receptor signaling pathway and points of antagonism by this compound and nafadotride.
Caption: General experimental workflow for in vivo comparison of this compound and nafadotride.
Conclusion
Both this compound and nafadotride are valuable pharmacological tools for dissecting the in vivo functions of the dopamine D3 receptor. However, their differing selectivity profiles and resulting in vivo effects must be carefully considered when designing and interpreting experiments. Nafadotride exhibits higher affinity and selectivity for the D3 receptor over the D2 receptor compared to this compound. This is reflected in their distinct behavioral and neurochemical profiles. For instance, at doses that engage D3 receptors, nafadotride is more likely to induce catalepsy, suggesting a more significant D2 receptor blockade in the striatum compared to this compound at its D3-effective doses.
Researchers should select the compound that best suits their specific experimental question. For studies requiring a high degree of D3 selectivity to minimize confounding D2-mediated effects, nafadotride may be the preferred agent, although its D2 receptor antagonist properties are still evident at higher doses. This compound, while less selective, provides a different pharmacological profile that can be useful for comparative studies. The data and protocols presented in this guide are intended to assist researchers in making informed decisions and in designing robust and reproducible in vivo studies.
References
- 1. Journal of Pharmacology and Experimental Therapeutics (American Society for Pharmacology and Experimental Therapeutics) | 37639 Publications | 908827 Citations | Top authors | Related journals [scispace.com]
- 2. Subnanomolar dopamine D3 receptor antagonism coupled to moderate D2 affinity results in favourable antipsychotic-like a… [ouci.dntb.gov.ua]
A Comparative Guide to the Combined Use of U-99194A and Raclopride for Dopaminergic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective dopamine D3 receptor antagonist, U-99194A, and the dopamine D2 receptor antagonist, raclopride. It explores their individual pharmacological profiles and presents experimental data to support a hypothesized interaction when used in combination. This document is intended to serve as a resource for designing and interpreting experiments aimed at dissecting the roles of D2 and D3 receptors in dopamine-mediated signaling and behavior.
Pharmacological Profiles
U-99194A and raclopride are valuable pharmacological tools for differentiating the roles of dopamine D2 and D3 receptors. Their distinct binding affinities and selectivities are summarized below.
Data Presentation: Receptor Binding Affinities
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity | Reference |
| U-99194A | Dopamine D3 | ~1 | ~100-fold vs D2 | [1] |
| Dopamine D2 | ~100 | [1] | ||
| Raclopride | Dopamine D2 | 1.8 | ~2-fold vs D3 | |
| Dopamine D3 | 3.5 |
Note: Ki values can vary between different studies and experimental conditions.
Individual Effects on Locomotor Activity
Both U-99194A and raclopride have been shown to modulate locomotor activity, a behavior heavily influenced by dopaminergic transmission. However, their effects are distinct, reflecting the differential roles of D2 and D3 receptors.
U-99194A: A D3 Antagonist with Stimulant Properties
U-99194A has been observed to increase locomotor activity in rodents. This effect is thought to be mediated by the blockade of inhibitory D3 autoreceptors, leading to an enhancement of dopamine release and subsequent activation of D1 and D2 receptors.[2]
Raclopride: A D2 Antagonist with Suppressive Effects
In contrast, raclopride, as a D2 antagonist, typically dose-dependently suppresses spontaneous and stimulant-induced locomotor activity.[3][4] This is consistent with the established role of D2 receptors in mediating the motor-activating effects of dopamine. Interestingly, at very low doses in amphetamine-treated rats, raclopride has been shown to paradoxically increase forward locomotion, an effect that was antagonized by a D1 antagonist, suggesting a complex interplay between D1 and D2 receptors under conditions of heightened dopamine levels.[5]
Data Presentation: Effects on Locomotor Activity
| Compound | Dose Range | Animal Model | Effect on Locomotor Activity | Reference |
| U-99194A | 5-20 mg/kg | Rats | Increased | [2] |
| Raclopride | 0.1-1.0 mg/kg | Rats | Decreased | [3] |
| 12.5-50.0 µg/kg (in amphetamine-treated rats) | Rats | Increased | [5] |
Hypothesized Interaction in Combination
While direct experimental data on the co-administration of U-99194A and raclopride is limited, based on their individual mechanisms of action and the known interplay between D2 and D3 receptors, a potential interaction can be hypothesized.
Blockade of D3 receptors by U-99194A is expected to increase synaptic dopamine levels. This elevated dopamine would then compete with raclopride for binding at D2 receptors. This could potentially lead to a rightward shift in the dose-response curve for raclopride's inhibitory effect on locomotor activity, meaning a higher dose of raclopride might be required to produce the same level of motor suppression in the presence of U-99194A.
Diagram: Hypothesized Signaling Pathway Interaction
References
- 1. Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of raclopride on exploratory locomotor activity, treadmill locomotion, conditioned avoidance behaviour and catalepsy in rats: behavioural profile comparisons between raclopride, haloperidol and preclamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine antagonist effects on locomotor activity in naive and ethanol-treated FAST and SLOW selected lines of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of forward locomotion by SCH-23390 and raclopride in d-amphetamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Interaction of U-99194 and the Dopamine Agonist 7-OH-DPAT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of U-99194, a dopamine D3 receptor-preferring antagonist, and its interaction with the dopamine D2/D3 receptor agonist, 7-OH-DPAT. The information presented herein is supported by experimental data from preclinical studies and is intended to inform further research and drug development efforts in neuropsychiatric and neurological disorders.
Pharmacological Profiles: this compound and 7-OH-DPAT
This compound is an investigational compound characterized by its preferential binding to the dopamine D3 receptor over the D2 receptor subtype. In contrast, 7-OH-DPAT is a well-established dopamine agonist with high affinity for both D2 and D3 receptors, and it is often utilized as a tool to probe the function of these receptors.
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and 7-OH-DPAT for various dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | 7-OH-DPAT (Ki, nM) |
| Dopamine D1 | >10,000 | 650[1] |
| Dopamine D2 | 20-fold lower affinity than D3[2] | 61[1] |
| Dopamine D3 | Nanomolar potency[2] | 0.78[1] |
| Dopamine D4 | Not widely reported | 5,300[1] |
| Serotonin 5-HT1A | Low affinity | Shows affinity[3] |
| Other Serotonin Receptors | Not a primary target | Low affinity[4] |
In Vitro Functional Interaction
Studies utilizing Chinese hamster ovary (CHO) cells transfected with the dopamine D3 receptor have demonstrated a complex interaction between U-99194A and dopamine-mediated signaling. In this system, both dopamine and low concentrations of PNU-99194A were found to inhibit phorbol ester-stimulated arachidonic acid release, suggesting that PNU-99194A can act as an agonist at the D3 receptor under these conditions.[5] The IC50 for this effect was 0.5 nM for dopamine and 1.9 nM for PNU-99194A.[5] When co-administered, no additive effect was observed, and higher concentrations of one compound could counteract the effect of the other, indicating a competitive interaction at the same binding site.[5]
In Vivo Interactions: Behavioral Studies
The interaction between this compound and 7-OH-DPAT has been investigated in several preclinical behavioral models, primarily focusing on locomotor activity and discriminative stimulus effects.
Modulation of Locomotor Activity
7-OH-DPAT is known to induce a biphasic effect on locomotor activity, with low doses causing hypomotility, often attributed to the activation of presynaptic D2/D3 autoreceptors, and higher doses potentially leading to hypermotility. This compound has been shown to increase locomotor activity on its own, an effect that may be mediated by the blockade of inhibitory D3 autoreceptors, leading to enhanced dopamine release.
In studies where this compound is administered prior to a dopamine agonist like 7-OH-DPAT, it has been observed to antagonize the agonist-induced hypomotility. This suggests that this compound's blockade of D3 receptors can prevent the inhibitory effects of 7-OH-DPAT on dopamine release.
Discriminative Stimulus Effects
In drug discrimination paradigms, animals are trained to distinguish between the subjective effects of a specific drug and a vehicle. Studies have shown that U-99194A does not antagonize the discriminative stimulus effects of 7-OH-DPAT.[6] In fact, in rats trained to discriminate 7-OH-DPAT from saline, PNU-99194A was found to potentiate the discriminative cue of 7-OH-DPAT, meaning that in the presence of PNU-99194A, a lower dose of 7-OH-DPAT was required to produce the same subjective effect.[7] This unexpected potentiation suggests a complex interaction that may not be a simple agonist-antagonist relationship at a single receptor subtype.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and 7-OH-DPAT for dopamine and serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the specific receptor subtype of interest (e.g., CHO or HEK293 cells) or from specific brain regions of rodents.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]7-OH-DPAT for D3 receptors) at a fixed concentration.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or 7-OH-DPAT) are added to displace the radioligand from the receptors.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Locomotor Activity Assessment
Objective: To evaluate the effect of this compound, 7-OH-DPAT, and their combination on spontaneous locomotor activity in rodents.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: Open-field arenas or automated activity chambers equipped with infrared beams to detect movement are utilized.
-
Habituation: Animals are typically habituated to the testing environment for a set period before drug administration to reduce novelty-induced hyperactivity.
-
Drug Administration: this compound (or vehicle) is administered, followed by 7-OH-DPAT (or vehicle) after a predetermined pretreatment time.
-
Data Collection: Locomotor activity, including horizontal movements (distance traveled) and vertical movements (rearing), is recorded for a specified duration.
-
Data Analysis: The data are analyzed to compare the effects of the different treatment groups on locomotor activity parameters.
Drug Discrimination Studies
Objective: To assess the subjective effects of 7-OH-DPAT in the presence of this compound.
Methodology:
-
Animals: Rats are trained in operant conditioning chambers equipped with two levers.
-
Training: Animals are trained to press one lever after receiving an injection of 7-OH-DPAT (the "drug" lever) and the other lever after receiving a vehicle injection (the "vehicle" lever) to receive a food reward. Training continues until they can reliably discriminate between the two conditions.
-
Testing: Once trained, test sessions are conducted where animals are pretreated with this compound followed by a dose of 7-OH-DPAT. The percentage of responses on the drug-associated lever is measured.
-
Data Analysis: Dose-response curves for 7-OH-DPAT in the presence and absence of this compound are generated to determine if this compound antagonizes or potentiates the discriminative stimulus effects of 7-OH-DPAT.
Signaling Pathways and Experimental Workflows
Dopamine D2/D3 Receptor Signaling Pathway
Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors by an agonist like 7-OH-DPAT leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Downstream effects include the modulation of ion channel activity and gene expression. This compound, by acting as an antagonist at these receptors, would block these signaling events.
Caption: Dopamine D2/D3 receptor signaling pathway.
Experimental Workflow for Drug Discrimination Study
The following diagram illustrates the typical workflow for a drug discrimination study investigating the interaction between this compound and 7-OH-DPAT.
Caption: Experimental workflow for a drug discrimination study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. | BioWorld [bioworld.com]
- 3. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 5. Both dopamine and the putative dopamine D3 receptor antagonist PNU-99194A induce a biphasic inhibition of phorbol ester-stimulated arachidonic acid release from CHO cells transfected with the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of the discriminative stimulus effects of (+)-7-OH-DPAT by remoxipride but not PNU-99194A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The D3 antagonist PNU-99194A potentiates the discriminative cue produced by the D3 agonist 7-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating U-99194 Effects: A Comparative Guide Using D3 Receptor Knockout Models
For researchers, scientists, and drug development professionals, the validation of a compound's mechanism of action is a critical step. This guide provides a comprehensive comparison of the effects of the putative D3 receptor antagonist, U-99194, in wild-type animals versus D3 receptor knockout models, offering insights into its on-target and potential off-target effects. The data presented is compiled from key studies in the field, highlighting both corroborating and conflicting findings that are essential for interpreting experimental outcomes.
The dopamine D3 receptor, concentrated in limbic brain regions, is a significant target for therapeutic interventions in a range of neuropsychiatric disorders. This compound has been widely used as a tool to probe the function of this receptor. However, understanding its precise in vivo effects requires rigorous validation, for which the D3 receptor knockout mouse is an invaluable tool. This guide synthesizes the available experimental data to facilitate a clearer understanding of this compound's pharmacological profile.
Unraveling the In Vivo Effects of this compound: A Tale of Conflicting Evidence
A central question in the validation of this compound is whether its observed effects on behavior are indeed mediated by the D3 receptor. Seminal studies using D3 receptor knockout (D3R-KO) mice have yielded conflicting results, a critical consideration for any researcher utilizing this compound.
One pivotal study reported that the increases in locomotor activity induced by this compound were identical in both D3 receptor mutant and wild-type mice. This finding challenges the assumption that this compound's effects on locomotion are mediated by D3 receptor blockade and suggests possible off-target mechanisms.
Conversely, other research indicates a clear D3 receptor-dependent effect of this compound. For instance, in a model of MK-801-induced hyperactivity, this compound was found to have a more pronounced reducing effect in middle-aged D3R-KO mice compared to their younger counterparts, pointing to a complex interaction between age, D3 receptor presence, and the drug's action.[]
These divergent findings underscore the complexity of dopamine receptor pharmacology and highlight the importance of carefully controlled experiments and nuanced interpretation of data.
Quantitative Comparison of this compound Effects on Locomotor Activity
To provide a clear overview of the reported effects of this compound, the following table summarizes key findings from studies investigating locomotor activity in wild-type and D3 knockout mice.
| Study Focus | Animal Model | This compound Dose | Key Findings in Wild-Type Mice | Key Findings in D3 Knockout Mice | Citation |
| Spontaneous Locomotor Activity | NMRI Mice | 5, 10, 20 mg/kg s.c. | Dose-dependently and significantly increased motor activity. | Not Assessed | [2] |
| Spontaneous Locomotor Activity | C57BL/6J Mice | 5, 10, 20, 30 mg/kg | Increased locomotion and rearing at lower doses (5, 10 mg/kg); reduced these behaviors at higher doses (20, 30 mg/kg). | Not Assessed | |
| MK-801-Induced Hyperactivity | Wild-type and D3R-KO mice (Young and Middle-Aged) | 5.0 mg/kg i.p. | Reduced MK-801 induced hyperactivity. | MK-801 hyperactivity was reduced the most in Middle-Aged D3R-KO mice and the least in Young D3R-KO mice. | [] |
| Putative D3 Antagonist Effects | D3 receptor mutant and wild-type mice | Not specified for U-99194A | Increases in locomotor activity produced by putative D3 receptor antagonists are identical to wild-type mice. | Increases in locomotor activity produced by putative D3 receptor antagonists are identical to wild-type mice. | [3] |
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the experimental protocols from the cited studies to allow for critical evaluation and replication.
Locomotor Activity Assessment
-
Apparatus: Automated photocell activity cages are commonly used to measure horizontal and vertical movements.[2] Another approach utilizes open-field arenas equipped with video tracking systems to monitor and quantify locomotor activity and other behaviors like rearing and stereotypy.
-
Procedure: Mice are typically habituated to the testing environment before drug administration. Following an injection of this compound or a vehicle control, locomotor activity is recorded for a specified duration, often ranging from 30 to 120 minutes. In studies investigating interactions with other drugs, like MK-801, a pre-treatment period with this compound is followed by the administration of the second compound, and activity is subsequently monitored.[]
Animal Models
-
D3 Receptor Knockout Mice: The generation of D3 receptor knockout mice has been a crucial development for validating the targets of D3 receptor ligands. These mice are typically generated using gene-targeting techniques to disrupt the D3 receptor gene. It is important to note that the genetic background of the mice can influence behavioral phenotypes, and thus, wild-type littermates should be used as controls.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Design
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathway of the D3 receptor and a typical experimental workflow for validating this compound's effects.
Alternative Approaches and Future Directions
Given the conflicting data surrounding this compound, researchers may consider alternative D3 receptor antagonists with different selectivity profiles, such as SB-277011A or NGB 2904. Comparing the effects of multiple antagonists in D3 knockout models can provide a more robust validation of D3 receptor-mediated effects.
Future research should aim to reconcile the discrepant findings regarding this compound. This may involve investigating the role of genetic background, age, and experimental conditions in modulating the behavioral responses to this compound. Additionally, exploring the neurochemical and molecular effects of this compound in D3 knockout mice will provide a more complete picture of its pharmacological actions.
References
A Comparative Guide: U-99194 vs. Haloperidol in Preclinical Antipsychotic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel compound U-99194 and the typical antipsychotic haloperidol, focusing on their distinct pharmacological profiles and preclinical characteristics. This objective analysis is supported by experimental data to inform future research and drug development in the field of neuropsychopharmacology.
Overview and Mechanism of Action
Haloperidol , a butyrophenone derivative, is a first-generation or "typical" antipsychotic that has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of the dopamine D2 receptor .[1][2] By blocking D2 receptors in the mesolimbic pathway, haloperidol alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions. However, its strong D2 blockade in the nigrostriatal pathway is also responsible for a high incidence of extrapyramidal side effects (EPS), including parkinsonism, dystonia, and tardive dyskinesia.[3][4]
This compound , in contrast, is a research compound characterized as a preferential dopamine D3 receptor antagonist .[5][6] The dopamine D3 receptor, a member of the D2-like family, is predominantly expressed in limbic brain regions associated with cognition, emotion, and reward.[6] The hypothesis underlying the development of D3-selective antagonists like this compound is that they may offer antipsychotic efficacy with a reduced liability for the motor side effects associated with strong D2 receptor blockade.[7]
Comparative Receptor Binding Profile
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Receptor | Haloperidol | This compound |
| Dopamine | ||
| D1 | 230 | Low Affinity |
| D2 | 1.5 | Moderate Affinity |
| D3 | 0.7 | High Affinity |
| D4 | 5 | Low Affinity |
| Serotonin | ||
| 5-HT1A | 2300 | No Significant Affinity |
| 5-HT2A | 48 | No Significant Affinity |
| Adrenergic | ||
| α1 | 12 | No Significant Affinity |
| α2 | 1800 | No Significant Affinity |
| Histamine | ||
| H1 | 1800 | No Significant Affinity |
| Muscarinic | ||
| M1 | >10,000 | No Significant Affinity |
Note: Data for haloperidol is compiled from various sources. Data for this compound is qualitative based on available literature, indicating its high and selective affinity for the D3 receptor.
Impact on Dopamine Neurotransmission: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing insights into the effects of drugs on neurochemical dynamics.
Studies have shown that acute administration of haloperidol increases the extracellular levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatum and nucleus accumbens.[8][9] This is thought to be a compensatory response to the blockade of D2 autoreceptors, which normally inhibit dopamine synthesis and release.[10]
The effects of This compound on dopamine release are more nuanced. As a D3 antagonist, it is hypothesized to modulate dopamine neurotransmission, particularly in the limbic regions where D3 receptors are concentrated. Some studies suggest that D3 receptor blockade can lead to a stimulation of motor activity, which may be associated with an increase in dopamine neurotransmission.[7]
Preclinical Behavioral Effects
Extrapyramidal Side Effects: The Catalepsy Model
Catalepsy in rodents, characterized by a state of immobility and waxy flexibility, is a widely used preclinical model to predict the propensity of a drug to cause extrapyramidal side effects in humans.
Haloperidol is a potent inducer of catalepsy in rats, with an ED50 (the dose required to produce the effect in 50% of the population) typically ranging from 0.13 to 0.45 mg/kg.[10][11] This effect is directly linked to its strong blockade of D2 receptors in the nigrostriatal pathway.
In contrast, due to its preferential affinity for D3 over D2 receptors, This compound is not expected to induce significant catalepsy at doses where it selectively engages D3 receptors. This is a key differentiating feature and a primary rationale for the investigation of D3 antagonists as potential antipsychotics with an improved side-effect profile.
Models of Antipsychotic Efficacy
Animal models of psychosis often involve inducing hyperlocomotion and other behavioral abnormalities through the administration of dopamine agonists (like amphetamine) or NMDA receptor antagonists (like phencyclidine or MK-801).
Haloperidol effectively blocks the hyperlocomotion and stereotyped behaviors induced by dopamine agonists, which is consistent with its D2 receptor antagonist mechanism.[12]
This compound has shown efficacy in models of social behavior. For instance, it has been found to increase social investigation in mice, suggesting a potential role in ameliorating the negative symptoms of schizophrenia, such as social withdrawal.[7] Its effects in models of positive symptoms are less well-characterized and would likely depend on the specific role of the D3 receptor in the pathophysiology of psychosis.
Signaling Pathways
The downstream signaling cascades initiated by D2 and D3 receptor antagonism are central to the therapeutic and adverse effects of these compounds.
Caption: Haloperidol's primary signaling pathway.
Haloperidol's antagonism of the D2 receptor prevents the inhibition of adenylyl cyclase by dopamine, leading to alterations in cyclic AMP (cAMP) levels and downstream signaling cascades involving Protein Kinase A (PKA). This modulation in different brain pathways contributes to both its therapeutic effects and its propensity to cause EPS.
References
- 1. Haloperidol - Wikipedia [en.wikipedia.org]
- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 4. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 7-OH-DPAT and U 99194 on the behavioral response to hot plate test, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroleptic-Induced Catalepsy: Electrophysiological Mechanisms of Functional Recovery Induced by High-Frequency Stimulation of the Subthalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of U-99194 and Eticlopride: A Guide for Neuropharmacology Researchers
A detailed examination of two pivotal dopamine D2-like receptor antagonists, this guide provides researchers, scientists, and drug development professionals with a comparative overview of U-99194 and eticlopride. By presenting key experimental data, detailed protocols, and visual aids, this document serves as a practical resource for selecting the appropriate antagonist for specific research applications.
This compound and eticlopride are widely utilized pharmacological tools in the study of the dopaminergic system. Both compounds act as antagonists at D2-like dopamine receptors, a class of G protein-coupled receptors critically involved in motor control, cognition, and reward pathways. While both are potent antagonists, they exhibit distinct profiles in terms of their selectivity for the different dopamine receptor subtypes (D2, D3, and D4), which can significantly influence experimental outcomes. This guide offers a side-by-side comparison to aid in experimental design and interpretation.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and eticlopride at various dopamine receptor subtypes and other neurotransmitter receptors. Lower Ki and IC50 values indicate higher affinity and potency, respectively.
| Receptor | This compound (Ki in nM) | Eticlopride (Ki in nM) | Selectivity (Fold Difference) |
| Dopamine D2 | ~14-122 | 0.09 - 0.92 | Eticlopride is significantly more potent at D2 receptors. |
| Dopamine D3 | ~1-7 | 0.78 - 1.5 | This compound shows a notable preference for D3 over D2 receptors. |
| Dopamine D4 | Low Affinity | Marginal Affinity | Both show low affinity, though data for this compound is less defined. |
| Serotonin 5-HT1 | - | 6220 | Eticlopride has very low affinity. |
| Serotonin 5-HT2 | - | 830 | Eticlopride has low affinity. |
| α1-Adrenergic | - | 112 | Eticlopride has moderate affinity. |
| α2-Adrenergic | - | 699 | Eticlopride has low affinity. |
| Table 1: Comparative Receptor Binding Affinities (Ki). Data compiled from multiple sources. This compound is noted for its 7- to 20-fold selectivity for D3 over D2 receptors. |
| Assay Type | This compound (IC50 in nM) | Eticlopride (IC50 in nM) | Notes |
| D2 Receptor Functional Antagonism | - | 1.0 - 1.6 (Displacement of [3H]spiperone) | Eticlopride is a potent D2 antagonist. |
| D3 Receptor Functional Antagonism | 1.9 (Inhibition of AA release) | 113 (Displacement of [3H]ADTN) | This compound shows potent functional activity at D3 receptors. |
| Table 2: Comparative Functional Potency (IC50). Data reflects the concentration required to inhibit 50% of a specific function, such as agonist-induced signaling. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the canonical D2-like receptor signaling pathway and a general experimental workflow for comparing receptor antagonists.
Caption: D2-like receptor signaling cascade.
Caption: Workflow for antagonist characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of this compound and eticlopride.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the Ki of this compound and eticlopride at dopamine D2 and D3 receptors.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human D2 or D3 receptors.
-
Radioligand: e.g., [3H]Spiperone or [3H]N-methylspiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compounds: this compound and eticlopride, serially diluted.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled antagonist like haloperidol.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific control).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the effect of an agonist on the intracellular second messenger, cyclic AMP (cAMP). D2-like receptors are Gi/o-coupled, and their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels. An antagonist will block this effect.
Objective: To determine the functional potency (IC50) of this compound and eticlopride as D2/D3 receptor antagonists.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D2 or D3 receptor.
-
Assay Medium: Serum-free medium.
-
Agonist: e.g., Dopamine or Quinpirole.
-
Adenylyl Cyclase Stimulator: e.g., Forskolin (to raise basal cAMP levels).
-
Test Compounds: this compound and eticlopride, serially diluted.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Replace the culture medium with assay medium containing serial dilutions of the test antagonist (this compound or eticlopride). Incubate for a defined period (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the agonist (typically the EC80, the concentration that gives 80% of the maximal response) and forskolin to all wells except the basal control.
-
Incubation: Incubate for a specific time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. The resulting dose-response curve is used to determine the IC50 value, which represents the concentration of the antagonist required to reverse 50% of the agonist-induced effect.
Summary and Conclusion
This guide provides a comparative framework for understanding the pharmacological properties of this compound and eticlopride.
-
Eticlopride is a high-affinity, non-selective D2/D3 receptor antagonist.[1] Its potent blockade of D2 receptors makes it a valuable tool for studying the roles of these receptors in various physiological and pathological processes.[1] However, its lack of selectivity between D2 and D3 subtypes should be considered when interpreting results.[1] It also displays some affinity for other receptors at higher concentrations.[2]
-
This compound is a potent D3-preferring antagonist, exhibiting a significant selectivity for the D3 receptor over the D2 receptor. This property makes it particularly useful for dissecting the specific functions of the D3 receptor in the central nervous system. Its lower affinity for D2 receptors may result in a reduced liability for motor side effects often associated with strong D2 receptor blockade.
The choice between this compound and eticlopride will ultimately depend on the specific research question. For studies requiring potent, general D2-like receptor blockade, eticlopride is an excellent choice. For investigations aiming to isolate the specific contributions of the D3 receptor, the selectivity of this compound makes it the more appropriate tool. The provided data and protocols should serve as a valuable resource for making this informed decision.
References
A Comparative Analysis of the Mechanisms of Action: U-99194A and Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the pharmacological mechanisms of U-99194A and buspirone. By presenting supporting experimental data, detailed methodologies, and visual representations of their signaling pathways, this document aims to be a valuable resource for researchers in the fields of neuropharmacology and drug development.
At a Glance: Key Mechanistic Differences
U-99194A and buspirone, while both targeting neurotransmitter systems in the central nervous system, exhibit distinct mechanisms of action. U-99194A is primarily a selective antagonist of the dopamine D3 receptor, with a notable preference over the D2 receptor.[1] In contrast, buspirone possesses a more complex pharmacological profile, acting as a partial agonist at serotonin 5-HT1A receptors and an antagonist at dopamine D2 receptors.[2][3] This fundamental difference in their primary targets and modes of action—antagonism versus partial agonism—underlies their distinct neuropharmacological effects.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of U-99194A and buspirone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | U-99194A (Ki, nM) | Buspirone (Ki, nM) |
| Dopamine D2 | 20-fold lower affinity than D3[1] | ~26[4] |
| Dopamine D3 | Nanomolar potency[1] | ~32[4] |
| Dopamine D4 | - | ~45[4] |
| Serotonin 5-HT1A | - | ~14[4] |
| Serotonin 5-HT2A | - | ~55[4] |
| Alpha-1 Adrenergic | - | ~38[4] |
| Alpha-2 Adrenergic | - | ~520[4] |
Signaling Pathways and Mechanisms of Action
The distinct receptor interactions of U-99194A and buspirone translate into different downstream signaling cascades.
U-99194A: Dopamine D3 Receptor Antagonism
As a D3 receptor antagonist, U-99194A blocks the binding of endogenous dopamine to D3 receptors. These receptors are G protein-coupled receptors (GPCRs) that typically couple to Gi/o proteins.[5] By antagonizing the D3 receptor, U-99194A is thought to disinhibit downstream signaling pathways that are normally suppressed by dopamine's action at these receptors. This can lead to an increase in dopamine neurotransmission in certain brain regions.[6] The blockade of D3 receptors is being investigated for its potential therapeutic effects in conditions such as substance use disorders and schizophrenia.[5]
Buspirone: A Dual-Action Mechanism
Buspirone's mechanism is multifaceted. As a partial agonist at 5-HT1A receptors , it produces a submaximal response compared to the full agonist, serotonin.[7] At presynaptic 5-HT1A autoreceptors, it acts as a full agonist, reducing serotonin release.[2][3] At postsynaptic 5-HT1A heteroreceptors, its partial agonism can either increase or decrease serotonergic signaling depending on the endogenous serotonin levels.[3] Like D3 receptors, 5-HT1A receptors are Gi/o-coupled GPCRs, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).[7]
Simultaneously, buspirone acts as an antagonist at dopamine D2 receptors , similar to U-99194A's action at D3 receptors, blocking dopamine's effects. This dual action on both the serotonin and dopamine systems contributes to its anxiolytic properties.[2]
References
- 1. | BioWorld [bioworld.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. The behavioural effects of the serotonin 1A receptor agonist buspirone on cognition and emotional processing in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. The dopamine D3 antagonist U-99194A maleate increases social behaviors of isolation-induced aggressive male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
A Comparative Analysis of U-99194 and d-Amphetamine Co-administration: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological and behavioral effects of the preferential dopamine D3 receptor antagonist, U-99194, when administered in combination with the well-known psychostimulant, d-amphetamine. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for substance use disorders and other neuropsychiatric conditions. This document summarizes key experimental findings, details methodologies of pivotal studies, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of the synergistic interactions between these compounds.
Overview of this compound and d-Amphetamine
This compound is a selective antagonist of the dopamine D3 receptor. D3 receptors are primarily located in the limbic regions of the brain, which are associated with reward, motivation, and emotion. Blockade of these receptors is hypothesized to modulate the reinforcing effects of psychostimulants. Preclinical studies have shown that this compound itself can induce psychostimulant-like effects, such as increased locomotor activity.
d-Amphetamine is a potent central nervous system stimulant. Its primary mechanism of action involves increasing the synaptic levels of dopamine and norepinephrine. It achieves this by promoting the release of these neurotransmitters from presynaptic terminals, blocking their reuptake, and potentially inhibiting the enzyme monoamine oxidase.[1][2][3] d-Amphetamine is used clinically for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, but it also has a high potential for abuse.
Preclinical Data on Co-administration
A key study by Carr and colleagues (2002) investigated the interactive effects of U-99194A and d-amphetamine in rats. The findings from this study form the basis of our current understanding of this drug combination and are summarized below.
Behavioral Effects: Reinforcement and Locomotor Activity
The study utilized an intracranial self-stimulation (ICSS) paradigm to assess the rewarding effects of the drug combination. In this model, a reduction in the threshold for self-stimulation is indicative of an enhanced rewarding effect.
Table 1: Effects of U-99194A and d-Amphetamine on Intracranial Self-Stimulation (ICSS)
| Treatment Group | Dose (mg/kg) | Change in ICSS Threshold | Interpretation |
| U-99194A | 5.0, 10.0, 20.0 | No significant change | No independent rewarding effect |
| d-Amphetamine | 0.25, 0.5, 1.0 | Dose-dependent decrease | Rewarding effect |
| U-99194A + d-Amphetamine | 5.0 + 0.5 | Significant further decrease | Augmentation of d-amphetamine's rewarding effect |
Data adapted from Carr et al. (2002).[1]
U-99194A, when administered alone, did not produce a rewarding effect in the ICSS paradigm. However, when co-administered with a sub-threshold dose of d-amphetamine, it significantly augmented the rewarding properties of the psychostimulant.[1]
In addition to reward, the study also examined the effects on locomotor activity.
Table 2: Effects of U-99194A on Locomotor Activity
| Treatment Group | Dose (mg/kg) | Effect on Locomotor Activity |
| U-99194A | 5.0 | Increased motor activity |
Data adapted from Carr et al. (2002).[1]
U-99194A alone produced a motor-activating effect, which was found to be dependent on D1 receptor signaling.[1]
Neurobiological Effects: c-fos Expression
To investigate the neural circuits affected by these drugs, the expression of the immediate early gene c-fos was measured. c-fos expression is a marker of neuronal activation.
Table 3: c-fos Expression Induced by U-99194A and d-Amphetamine
| Treatment Group | Dose (mg/kg) | Key Brain Regions with Increased c-fos Expression |
| U-99194A | 5.0 | Caudate-putamen, Nucleus accumbens |
| d-Amphetamine | 0.5 | Caudate-putamen, Nucleus accumbens |
Data adapted from Carr et al. (2002).[1]
The pattern of c-fos expression induced by a behaviorally active dose of U-99194A was similar to that produced by d-amphetamine, suggesting that both compounds activate similar neural pathways.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Carr et al. (2002).[1]
Animals
-
Species: Male Sprague-Dawley rats.
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water were available ad libitum, except for food-restricted groups.
Intracranial Self-Stimulation (ICSS)
-
Surgery: Rats were surgically implanted with a monopolar electrode in the medial forebrain bundle.
-
Apparatus: Operant conditioning chambers equipped with a lever.
-
Procedure: Rats were trained to press a lever to receive electrical stimulation. The frequency of stimulation was varied to determine the threshold at which the animals would reliably self-administer the stimulation.
-
Drug Administration: U-99194A (5.0, 10.0, and 20.0 mg/kg, s.c.) and d-amphetamine (0.25, 0.5, and 1.0 mg/kg, i.p.) were administered, and changes in the ICSS threshold were measured.
Locomotor Activity
-
Apparatus: Automated activity monitors that measure horizontal and vertical movements.
-
Procedure: Rats were habituated to the activity chambers before drug administration. Locomotor activity was then recorded for a specified period following injection.
-
Drug Administration: U-99194A (5.0 mg/kg, s.c.) was administered, and locomotor activity was compared to a vehicle control group.
c-fos Immunohistochemistry
-
Procedure: Following behavioral testing, animals were deeply anesthetized and perfused with a fixative. Brains were removed, sectioned, and processed for c-fos-like immunoreactivity using standard immunohistochemical techniques.
-
Analysis: The number of c-fos-positive cells was quantified in specific brain regions, including the caudate-putamen and nucleus accumbens.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Effects of the D(3) dopamine receptor antagonist, U99194A, on brain stimulation and d-amphetamine reward, motor activity, and c-fos expression in ad libitum fed and food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of U-99194: A Guide for Laboratory Professionals
For immediate reference, treat U-99194 as a hazardous chemical. Proper disposal requires adherence to specific protocols to ensure personnel safety and environmental compliance. This guide provides essential information for the handling and disposal of this compound in a laboratory setting.
This compound, a dopamine D3 receptor antagonist, is a valuable tool in neuroscience research. However, its safe management, from use to disposal, is paramount. This document outlines the necessary procedures for the proper disposal of this compound, based on available safety data.
Essential Safety and Handling Precautions
Before handling this compound, it is crucial to review the complete Safety Data Sheet (SDS) provided by the supplier. This compound should be considered hazardous until all toxicological properties are fully understood.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
Handling:
-
Avoid inhalation of dust or powder. Handle in a well-ventilated area, preferably in a fume hood.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Do not ingest.
This compound Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
Step 1: Waste Segregation
At the point of generation, all this compound waste must be segregated from non-hazardous waste. This includes:
-
Unused or expired this compound solid compound.
-
Empty containers that held this compound.
-
Contaminated consumables such as pipette tips, centrifuge tubes, and weighing paper.
-
Contaminated PPE, including gloves and disposable lab coats.
-
Solutions containing this compound.
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste" and "this compound".
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and appropriately labeled hazardous waste container. The solvent and approximate concentration of this compound should be indicated on the label.
Step 3: Storage
Store hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
Step 4: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Summary of this compound Properties
For quick reference, the following table summarizes key properties of this compound maleate.
| Property | Value |
| Synonyms | PNthis compound, U-99194A |
| Molecular Formula | C₁₇H₂₇NO₂ • C₄H₄O₄ |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in Methanol and DMSO |
Experimental Workflow for Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
By adhering to these procedures, researchers can safely work with this compound while minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
Personal protective equipment for handling U-99194
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of U-99194, a potent dopamine D3 receptor antagonist. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. As this compound is a research chemical, it should be handled with the utmost care, assuming it is hazardous until comprehensive toxicological data is available.
I. Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary line of defense against exposure to hazardous chemicals.[1][2] The following table summarizes the recommended PPE for handling this compound. A work area and task-specific hazard assessment is required to determine the full scope of necessary PPE.[3]
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Body Protection | Flame-resistant lab coat | Should be worn over personal clothing to protect against splashes and spills.[2][4] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Safety glasses are the minimum requirement.[3] Goggles or a face shield worn over safety glasses are necessary when there is a splash hazard.[2][3] Eye and face protection must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Disposable nitrile gloves are a minimum requirement for incidental contact.[3] For prolonged contact, heavier duty gloves may be necessary. Gloves should be inspected before use and removed immediately after any sign of contamination.[3] Always wash hands after removing gloves. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particulates.[1][2] The type of respirator depends on the toxicity and concentration of the chemical.[2] |
| Foot Protection | Closed-toe shoes | Required to prevent injuries from dropped objects or spills.[2][4] |
II. Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.
1. Preparation and Pre-Handling:
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound. If an SDS is not available, treat the compound as highly potent.
-
Designated Work Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.[5]
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available before starting work.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Solution Preparation: To prepare solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contamination: Use dedicated equipment for handling this compound to prevent cross-contamination.
-
Spill Response: In the event of a spill, follow your institution's established spill response procedures. Absorbent materials used to clean the spill should be disposed of as hazardous waste.[6]
3. Post-Handling:
-
Decontamination: Clean all surfaces and equipment that have come into contact with this compound using an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
III. Disposal Plan: Hazardous Waste Management
Proper disposal of hazardous chemical waste is critical for safety and environmental protection.[4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, compatible hazardous waste container.[4]
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] Do not mix incompatible waste streams.[4]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Waste Storage:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]
-
All waste containers must be kept closed except when adding waste.[6][7]
3. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.[4]
-
Triple Rinsing: Rinse the container three times with a suitable solvent.[4][6][7] The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[4] For highly toxic chemicals, all three rinses should be collected as hazardous waste.[4]
-
After triple rinsing, allow the container to air dry completely.[4] Deface the original label before disposing of the container as regular trash.[6]
4. Waste Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]
-
Never dispose of this compound or its waste down the drain or in the regular trash.[5][6]
IV. Experimental Workflow and Disposal Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
